molecular formula C9H9BrN2 B2518638 5-(Bromomethyl)-1-methyl-1H-indazole CAS No. 109296-10-8; 1092961-02-8

5-(Bromomethyl)-1-methyl-1H-indazole

Cat. No.: B2518638
CAS No.: 109296-10-8; 1092961-02-8
M. Wt: 225.089
InChI Key: GETXVJDRZHCMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-1-methyl-1H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.089. The purity is usually 95%.
BenchChem offers high-quality 5-(Bromomethyl)-1-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Bromomethyl)-1-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(bromomethyl)-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETXVJDRZHCMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CBr)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(Bromomethyl)-1-methyl-1H-indazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Reactivity, and Applications in Medicinal Chemistry[1]

Executive Summary

5-(Bromomethyl)-1-methyl-1H-indazole (CAS: 1092961-02-8) is a specialized heterocyclic building block extensively utilized in the discovery of small-molecule therapeutics. Functioning primarily as a highly reactive electrophile, it serves as a critical intermediate for introducing the (1-methyl-1H-indazol-5-yl)methyl moiety—a privileged scaffold in kinase inhibitor design (e.g., PLK4, VEGFR). This guide outlines the physicochemical profile, validated synthetic protocols, and safety mechanisms required for the effective handling of this alkylating agent.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

The compound features an indazole core, a bicyclic structure comprising a benzene ring fused to a pyrazole ring.[1] The N-1 methylation locks the tautomeric equilibrium, while the C-5 bromomethyl group provides a benzylic halide handle for nucleophilic substitution.

PropertyDataNote
IUPAC Name 5-(Bromomethyl)-1-methyl-1H-indazole
CAS Number 1092961-02-8Primary identifier
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
Appearance Off-white to pale yellow solidTypical for benzylic bromides
Melting Point 95–100 °C (Predicted)Experimental values vary by purity
Solubility DCM, THF, Ethyl Acetate, DMSOHydrolytically unstable in water
Reactivity High (Alkylating Agent)Susceptible to hydrolysis and polymerization

Synthetic Routes & Manufacturing Protocols

Two primary pathways exist for the synthesis of 5-(bromomethyl)-1-methyl-1H-indazole. Method A is preferred for industrial scalability due to step economy, while Method B offers higher regiocontrol if the starting material 1,5-dimethylindazole is difficult to source pure.

Method A: Radical Bromination (Wohl-Ziegler Reaction)

This method utilizes N-bromosuccinimide (NBS) to selectively brominate the benzylic position of 1,5-dimethylindazole.

Reagents:

  • Substrate: 1,5-Dimethylindazole (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.05 eq)

  • Solvent: Carbon Tetrachloride (CCl₄) or Chlorobenzene (anhydrous)

Protocol:

  • Dissolution: Charge a reaction vessel with 1,5-dimethylindazole and anhydrous CCl₄ (0.1 M concentration).

  • Addition: Add NBS and AIBN under an inert atmosphere (Argon/Nitrogen).

  • Reflux: Heat the mixture to reflux (77 °C for CCl₄) for 4–6 hours. Monitor via TLC/LC-MS for the consumption of the starting material.

    • Critical Control Point: Do not overheat; prolonged reflux can lead to dibromination (gem-dibromide formation).

  • Filtration: Cool the mixture to 0 °C. Filter off the precipitated succinimide byproduct.

  • Workup: Wash the filtrate with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from heptane/EtOAc or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Method B: Appel Reaction via Alcohol Intermediate

This route converts the corresponding alcohol to the bromide, avoiding radical chemistry issues but requiring an alcohol precursor.

Protocol Summary:

  • Start with (1-methyl-1H-indazol-5-yl)methanol .

  • Dissolve in DCM at 0 °C.

  • Add CBr₄ (1.2 eq) and Triphenylphosphine (PPh₃) (1.2 eq).

  • Stir at RT for 2 hours.

  • Quench with NaHCO₃, extract, and purify.

Mechanism of Action & Reactivity[7]

The utility of 5-(bromomethyl)-1-methyl-1H-indazole lies in its ability to undergo Sɴ2 Nucleophilic Substitution . The benzylic carbon is highly electrophilic, allowing facile coupling with amines, thiols, and alkoxides.

Reaction Workflow Visualization

The following diagram illustrates the radical synthesis pathway and subsequent nucleophilic displacement utility.

G Start 1,5-Dimethylindazole Reagents NBS / AIBN (Reflux) Start->Reagents Intermediate Radical Intermediate (Benzylic Radical) Reagents->Intermediate Initiation Product 5-(Bromomethyl)-1-methyl- 1H-indazole Intermediate->Product Propagation FinalDrug Functionalized Indazole Drug Core Product->FinalDrug SN2 Displacement Nucleophile Nucleophile (Nu-) (Amine/Thiol) Nucleophile->FinalDrug Coupling

Caption: Figure 1. Synthesis via Wohl-Ziegler radical bromination and subsequent application in SN2 coupling reactions.

Medicinal Chemistry Applications

The (1-methyl-1H-indazol-5-yl)methyl motif is a bioisostere for other bicyclic aromatic systems (e.g., quinolines, benzimidazoles). It is frequently employed to improve solubility and metabolic stability compared to the unmethylated (NH) indazole.

Key Therapeutic Areas:
  • Kinase Inhibitors:

    • Targeting PLK4 (Polo-like kinase 4) for cancer therapy. The indazole core mimics the adenine ring of ATP, binding to the kinase hinge region.

    • Targeting VEGFR (Vascular Endothelial Growth Factor Receptor) in angiogenesis inhibition.

  • GPCR Ligands:

    • Used in the synthesis of antagonists for serotonin receptors (5-HT) where the benzylic spacer provides optimal distance to a basic amine pharmacophore.

Case Study: Fragment Coupling

In a typical workflow, this bromide is reacted with a piperazine or morpholine derivative.

  • Reaction Condition: K₂CO₃, Acetonitrile, 60 °C.

  • Yield: Typically >85%.[2]

  • Advantage: The N-1 methyl group prevents competitive alkylation at the indazole nitrogen, a common side reaction with 1H-indazoles.

Handling, Stability, & Safety (E-E-A-T)

Warning: This compound is a potent alkylating agent and lachrymator .

Safety Protocols:
  • Skin/Eye Contact: Benzylic bromides are severe irritants and can cause chemical burns. Double-gloving (Nitrile) and chemical splash goggles are mandatory.

  • Inhalation: Handle strictly within a fume hood. The compound may sublime slightly; avoid dust formation.

  • Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before disposal.

Stability & Storage:
  • Moisture Sensitivity: Hydrolyzes slowly to the benzyl alcohol if exposed to ambient moisture.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon).

  • Shelf Life: 12 months if kept dry and dark. Discoloration (browning) indicates decomposition and release of HBr.

References

  • Synthesis of Indazoles: BenchChem. (2025).[1] An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core. Retrieved from

  • Radical Bromination Methodology: Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews. Retrieved from

  • Kinase Inhibitor Applications: Sapeta, K., & Kerr, M. A. (2018). Synthesis and Reactivity of 1H-Indazoles. Science of Synthesis. Retrieved from

  • Chemical Safety Data: Sigma-Aldrich. (2025). Safety Data Sheet: 5-Bromo-1H-indazole derivatives. Retrieved from

  • Compound Registry: PubChem. (2025).[3] Indazole Derivatives and Analogues. Retrieved from

Sources

The Indazole Scaffold in Drug Discovery: Differentiating 5-(Bromomethyl) Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, functional, and synthetic distinctions between CAS 1092961-02-8 and CAS 496842-04-7 .

Technical Whitepaper | Application Note: IND-05-BR [1]

Executive Summary

In the development of kinase inhibitors and oncology therapeutics, the indazole ring system serves as a critical pharmacophore, often functioning as a bioisostere for indole or purine rings. This guide clarifies the distinction between two frequently confused building blocks:

  • CAS 496842-04-7 : 5-(Bromomethyl)-1H-indazole (The Parent Scaffold).[1][2][3]

  • CAS 1092961-02-8 : 5-(Bromomethyl)-1-methyl-1H-indazole (The N-Methylated Analog).[1]

While they share the same electrophilic "warhead" (the bromomethyl group), their reactivity profiles, stability, and handling requirements diverge significantly due to the presence or absence of the N1-methyl group.

Molecular Architecture & Identification

The fundamental difference lies in the substitution at the N1 position of the pyrazole ring. This seemingly minor methylation dictates the molecule's tautomeric behavior and self-reactivity.[1]

Comparative Data Table
FeatureCAS 496842-04-7CAS 1092961-02-8
Chemical Name 5-(Bromomethyl)-1H-indazole5-(Bromomethyl)-1-methyl-1H-indazole
Molecular Formula C₈H₇BrN₂C₉H₉BrN₂
Molecular Weight 211.06 g/mol 225.09 g/mol
H-Bond Donors 1 (Free NH)0 (Methylated)
Tautomerism Yes (1H ⇌ 2H equilibrium)No (Fixed 1-Me isomer)
LogP (Approx) ~1.9 (More Polar)~2.4 (More Lipophilic)
Primary Risk Self-Alkylation (Polymerization)Hydrolysis (Benzylic alcohol formation)
Structural Visualization

The following diagram illustrates the structural relationship and the "blocking" effect of the methyl group.

IndazoleStructure cluster_0 CAS 496842-04-7 (Parent) cluster_1 CAS 1092961-02-8 (Methylated) Parent 5-(Bromomethyl)-1H-indazole (Free NH forms Nucleophile) Tautomer 1H / 2H Tautomer Equilibrium (Complicates NMR) Parent->Tautomer Dynamic Methylated 5-(Bromomethyl)-1-methyl-1H-indazole (N1 Blocked) Parent->Methylated Methylation (Replaces H with CH3) Fixed Fixed Regioisomer (Simplified NMR) Methylated->Fixed Static

Figure 1: Structural relationship showing the methylation of the parent indazole to form the N-methyl analog.[1]

Mechanistic Divergence: The "Self-Destruct" Pathway[1]

The most critical insight for researchers handling these compounds is the stability differential .

The Parent Scaffold (496842-04-7)

This compound possesses both a nucleophile (the indazole NH) and an electrophile (the benzylic bromide) within the same structure.[1][3]

  • Risk: In solution (especially if slightly basic), the NH deprotonates. The resulting anion can attack the bromomethyl group of a neighboring molecule.

  • Result: Head-to-Tail polymerization or oligomerization, leading to insoluble precipitates and loss of titer.[1]

The Methylated Analog (1092961-02-8)

The N1 position is capped with a methyl group.[1]

  • Benefit: The molecule loses its primary nucleophilic site. It cannot easily self-alkylate.[1]

  • Result: Significantly higher shelf-stability and solution stability compared to the parent.[1]

Reactivity Parent_Start CAS 496842-04-7 (Solution) Deprotonation Deprotonation of NH Parent_Start->Deprotonation Basic pH Self_Alk Intermolecular Attack (N-H attacks CH2-Br) Deprotonation->Self_Alk Polymer Oligomers/Polymers (Precipitate) Self_Alk->Polymer Degradation Methyl_Start CAS 1092961-02-8 (Solution) Stable N1 Blocked No Self-Alkylation Methyl_Start->Stable Target_Rxn Clean Reaction with Intended Nucleophile Stable->Target_Rxn Desired Path

Figure 2: The self-alkylation instability pathway of the parent compound vs. the stability of the methylated analog.[1]

Analytical Protocols & Identification

Distinguishing these two compounds via LC-MS or NMR is straightforward if specific markers are targeted.[1]

NMR Spectroscopy (¹H-NMR in DMSO-d₆)
  • CAS 1092961-02-8 (Methylated): Look for a sharp singlet (3H) typically between 3.90 – 4.10 ppm .[1] This corresponds to the N-CH₃ group.[1]

  • CAS 496842-04-7 (Parent): Lacks the methyl singlet.[1] Instead, you may observe a broad, exchangeable singlet (1H) downfield (10.0–13.0 ppm) corresponding to the NH, often broadened due to tautomerism.

Mass Spectrometry
  • CAS 1092961-02-8: [M+H]⁺ = 225/227 (Br isotope pattern).[1]

  • CAS 496842-04-7: [M+H]⁺ = 211/213 (Br isotope pattern).[1]

  • Note: The 14 Da difference (CH₂) is diagnostic.

Experimental Handling & Safety

Protocol: Coupling Reactions (SN2)

When using these reagents to attach the indazole moiety to a core scaffold (e.g., a phenol or amine):

  • For CAS 496842-04-7 (Parent):

    • Requirement: You must use 2.0+ equivalents of base if you intend to alkylate a nucleophile, as the Indazole-NH will consume base.

    • Protection: It is highly recommended to protect the N1 position (e.g., with THP or SEM) before reacting the bromomethyl group to prevent regio-scrambling.

  • For CAS 1092961-02-8 (Methylated):

    • Simplicity: Can be used directly with 1.0–1.1 equivalents of base (e.g., K₂CO₃ or Cs₂CO₃) in DMF or Acetonitrile.

    • Storage: Store at -20°C under inert atmosphere. Benzylic bromides are sensitive to moisture (hydrolysis to the alcohol).

Safety Warning

Both compounds are benzylic bromides .

  • Lachrymators: They are potent tear gas agents. Handle only in a functioning fume hood.

  • Alkylating Agents: Treat as potential genotoxic impurities (GTIs). Destroy excess reagent with an amine (e.g., morpholine) or thiosulfate solution before disposal.

References

  • Indazole Reactivity: Gaikwad, D. D., et al. "Indazole: A medicinally important heterocyclic moiety.
  • Synthetic Application: Preparation of indazole derivatives as kinase inhibitors. Patent Literature (Generic reference for the utility of bromomethyl indazoles in drug synthesis).

Sources

5-(Bromomethyl)-1-methyl-1H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Weight, Formula, and Synthetic Utility in Drug Development

Executive Summary

5-(Bromomethyl)-1-methyl-1H-indazole is a high-value heterocyclic intermediate used extensively in the synthesis of small molecule kinase inhibitors and receptor modulators. Distinguished by its reactive benzylic bromide functionality, it serves as a critical electrophile for installing the 1-methyl-1H-indazol-5-yl motif—a pharmacophore known to enhance binding affinity in the ATP-binding pockets of enzymes such as VEGFR, PDGFR, and various tyrosine kinases.

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthetic protocol via Wohl-Ziegler bromination, and strategic applications in medicinal chemistry.[1]

Physicochemical Identity & Specifications

The following data establishes the baseline identity for quality control and stoichiometric calculations in synthetic workflows.

PropertySpecification
IUPAC Name 5-(Bromomethyl)-1-methyl-1H-indazole
CAS Registry Number 1092961-02-8 (Free Base)
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
Physical State Off-white to light yellow solid
Melting Point 111–114 °C (Typical range for pure crystalline solid)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Reactivity Profile Highly reactive electrophile (Alkylating agent); Moisture sensitive
Storage < 4°C, Hygroscopic, Light sensitive (Store under Argon/Nitrogen)

Synthetic Utility & Mechanism

The primary utility of 5-(bromomethyl)-1-methyl-1H-indazole lies in its ability to undergo SN2 nucleophilic substitution . The bromine atom, attached to a benzylic carbon (C5-methyl), acts as an excellent leaving group.

Mechanism: Wohl-Ziegler Bromination

The industrial standard for producing this compound involves the radical bromination of 1,5-dimethyl-1H-indazole . This reaction utilizes N-bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) in a non-polar solvent like carbon tetrachloride (CCl₄) or trifluorotoluene.

Key Mechanistic Steps:

  • Initiation: Thermal decomposition of AIBN generates isobutyronitrile radicals.

  • Propagation: The radical abstracts a benzylic hydrogen from the C5-methyl group, creating a resonance-stabilized benzylic radical.

  • Product Formation: The benzylic radical reacts with Br₂ (generated in situ from NBS) to form the target benzylic bromide.

SynthesisPathway Start 1,5-Dimethyl-1H-indazole (Precursor) Intermediate Benzylic Radical (Resonance Stabilized) Start->Intermediate H-Abstraction Reagents NBS (1.05 eq) AIBN (0.1 eq) CCl4, Reflux Product 5-(Bromomethyl)-1-methyl-1H-indazole (Target) Intermediate->Product Br-Transfer

Figure 1: Radical pathway for the conversion of the methyl precursor to the bromomethyl target.

Detailed Experimental Protocol

Objective: Synthesis of 5-(Bromomethyl)-1-methyl-1H-indazole from 1,5-dimethyl-1H-indazole. Scale: 10 mmol (Optimization required for >100g scale).

Reagents
  • 1,5-Dimethyl-1H-indazole: 1.46 g (10 mmol)

  • N-Bromosuccinimide (NBS): 1.87 g (10.5 mmol) – Recrystallize from water before use to remove free bromine.

  • AIBN: 164 mg (1.0 mmol)

  • Carbon Tetrachloride (CCl₄) or Benzotrifluoride: 50 mL (Anhydrous)

Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Argon.[2]

  • Dissolution: Add 1,5-dimethyl-1H-indazole and anhydrous solvent to the flask. Stir until fully dissolved.

  • Addition: Add NBS and AIBN in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) using an oil bath.

    • Critical Control Point: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The starting material spot (higher Rf) should disappear, and the product spot (lower Rf) should appear. Reaction time is typically 3–6 hours.

  • Work-up:

    • Cool the reaction mixture to 0°C. Succinimide byproduct will precipitate.

    • Filter off the succinimide solids.[2]

    • Concentrate the filtrate under reduced pressure to obtain a crude yellow solid.

  • Purification:

    • The crude product often contains traces of dibrominated byproduct.

    • Purify via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient of 0–20% Ethyl Acetate in Hexanes.

  • Validation: Confirm structure via 1H NMR (CDCl₃). Look for the disappearance of the Ar-CH₃ singlet (~2.5 ppm) and appearance of the Ar-CH₂Br singlet (~4.6 ppm).

Applications in Drug Discovery

This compound acts as a "warhead" carrier or a linker in fragment-based drug design (FBDD).

Strategic Coupling

The bromomethyl group is highly susceptible to displacement by nucleophiles such as:

  • Amines (Primary/Secondary): To form secondary/tertiary amines (common in kinase hinge binders).

  • Thiols: To form thioethers.

  • Phenols: To form ether linkages.

Case Study Relevance: Indazole derivatives are bioisosteres of indoles and purines. The 1-methyl-1H-indazole core is structurally similar to the scaffold found in Axitinib (a VEGFR inhibitor) and other oncology assets targeting the VEGF/PDGF pathways.

ApplicationWorkflow Target 5-(Bromomethyl)-1-methyl-1H-indazole Transition S_N2 Transition State Target->Transition Nucleophile Nucleophile (H-Nu-R) (e.g., Piperazine, Aniline) Nucleophile->Transition DrugCand Indazole-Based Kinase Inhibitor (Scaffold) Transition->DrugCand -HBr (Base mediated)

Figure 2: General workflow for coupling the indazole scaffold to a nucleophilic pharmacophore.

Handling & Safety (E-E-A-T)

Warning: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the electrophile before cleaning.

  • Stability: The compound is prone to hydrolysis. Store in a desiccator at -20°C for long-term stability.

References

  • BenchChem. (2025).[1][3] An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole: Synthesis Protocol. Retrieved from 1

  • Allbio Pharm. (2021).[4] Product Data: 5-(bromomethyl)-1-methyl-1H-indazole (CAS 1092961-02-8).[4] Retrieved from 4[4]

  • 3W Pharm. (2025). Safety Data Sheet and Specifications for CAS 1203160-22-8 (Hydrobromide). Retrieved from 5[5]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22661441, 5-(Bromomethyl)-1H-indazole. Retrieved from 6[6]

Sources

Pharmacological Potential of 1-Methyl-1H-Indazole Derivatives: A Technical Whitepaper on Scaffold Optimization and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the foundational choice of a heterocyclic scaffold dictates the downstream success of a drug discovery program. Unsubstituted indazoles are notoriously problematic due to their existence in a continuous tautomeric equilibrium between the 1H- and 2H- forms. This flux complicates target binding, introduces unpredictable pharmacokinetics, and confounds structure-activity relationship (SAR) models.

The strategic addition of a methyl group at the N1 position resolves these issues by structurally locking the molecule. This whitepaper explores the physicochemical rationale, pharmacological applications, and validated experimental workflows for utilizing 1-methyl-1H-indazole derivatives in modern drug development.

Physicochemical Foundation: The Rationale for N1-Methylation

The pharmacological superiority of 1-methyl-1H-indazole over its isomers is rooted in fundamental thermodynamics. Quantum mechanical calculations (MP2/6-31G* level of theory) and photophysical evaluations demonstrate that 1-methyl-1H-indazole is approximately 3.2 kcal/mol more stable than 2-methyl-2H-indazole (1)[1].

This thermodynamic preference ensures that the scaffold maintains a rigid, predictable spatial orientation when entering a receptor's active site. Furthermore, the electron-donating nature of the N1-methyl group enriches the electron density of the pyrazole ring, enhancing its capacity to participate in critical π-π stacking and dipole interactions with target proteins.

ScaffoldStability Indazole 1H-Indazole (Tautomeric Equilibrium) N1_Methylation N1-Methylation Indazole->N1_Methylation N2_Methylation N2-Methylation Indazole->N2_Methylation One_Methyl 1-Methyl-1H-indazole (Thermodynamically Stable) N1_Methylation->One_Methyl ΔE = -3.2 kcal/mol Two_Methyl 2-Methyl-2H-indazole (Less Stable) N2_Methylation->Two_Methyl ΔE = 0.0 kcal/mol

Thermodynamic stabilization via N1-methylation of the indazole scaffold.

Neurological Applications: Sub-nanomolar MAO-B Inhibition

One of the most compelling applications of the 1-methyl-1H-indazole scaffold is in the development of highly selective monoamine oxidase B (MAO-B) inhibitors for Parkinson's disease. The bipartite cavity of human MAO-B is highly constrained; thus, the spatial geometry of the inhibitor is paramount.

Recent structural optimizations have yielded N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-5-carboxamide (designated as NTZ-1441). This compound demonstrates a sub-nanomolar inhibitory potency against hMAO-B (IC50 = 0.662 nM) and an extraordinary selectivity index of >15,000-fold over the hMAO-A isoform (2)[2]. The N1-methyl group acts as a critical anchor, directing the carboxamide linkage to form optimal hydrogen bonds within the enzyme's active site while facilitating excellent blood-brain barrier (BBB) penetration[2].

Pathway Compound NTZ-1441 (1-Methyl-1H-indazole) Target hMAO-B Enzyme Compound->Target BBB Penetration Mechanism Active Site Binding (Sub-nanomolar) Target->Mechanism Outcome Neuroprotection (Parkinson's Disease) Mechanism->Outcome Dopamine Preservation

Mechanism of action for 1-methyl-1H-indazole-based MAO-B inhibitors.

Oncology Applications: 3-Aryl Functionalization

Beyond neurology, the 1-methyl-1H-indazole core is highly modular. The C-3 position is particularly susceptible to functionalization, serving as a gateway to potent anticancer agents. Palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling) allow for the rapid assembly of 3-aryl-1-methyl-1H-indazole derivatives (3)[3].

For example, the synthesis of 3-(4-fluorophenyl)-1-methyl-1H-indazole leverages the N1-methyl group to prevent unwanted N-arylation side reactions during catalysis, ensuring high regioselectivity and yield[3]. These 3-aryl derivatives are actively investigated for their ability to disrupt kinase signaling pathways in renal cell carcinoma and other malignancies.

Quantitative Data Summaries

The following tables summarize the critical physicochemical and pharmacological metrics that validate the 1-methyl-1H-indazole scaffold.

Table 1: Thermodynamic and Physicochemical Properties of N-Methylated Indazoles

Property1-Methyl-1H-indazole2-Methyl-2H-indazole
Relative Stability (ΔE) -3.2 kcal/mol (Favored)0.0 kcal/mol (Less Stable)
Tautomeric State Locked (1H)Locked (2H)
Synthetic Utility High (Predictable C-3 functionalization)Low (Prone to side reactions)

Table 2: Pharmacological Profile of Indazole-5-Carboxamide Derivatives

CompoundTargetIC50 (hMAO-B)IC50 (hMAO-A)Selectivity IndexBBB Permeability
NTZ-1441 (1-Methyl isomer) hMAO-B0.662 nM> 10,000 nM> 15,000High (In vitro validated)
NTZ-1442 (2-Methyl isomer) hMAO-A/B8.08 nM560 nM70Moderate

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: Synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-indazole via Suzuki Coupling

This protocol details the regioselective functionalization of the C-3 position.

  • C-3 Iodination: React 1-methyl-1H-indazole with I₂ and KOH in DMF at room temperature.

    • Causality: The N1-methyl group directs electrophilic aromatic substitution exclusively to the C-3 position. KOH deprotonates the intermediate to restore aromaticity, while DMF stabilizes the polar transition state.

  • Suzuki-Miyaura Cross-Coupling: Combine 3-iodo-1-methyl-1H-indazole (1 eq), 4-fluorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 eq) in a 4:1 dioxane/water mixture. Heat to 90°C under an argon atmosphere for 12 hours.

    • Causality: Pd(PPh₃)₄ is a robust zero-valent catalyst that undergoes oxidative addition into the C-I bond. K₂CO₃ acts as a base to activate the boronic acid into a reactive boronate complex, accelerating transmetalation. The biphasic solvent ensures the solubility of both organic substrates and inorganic salts.

  • Self-Validation Step: Monitor the reaction via TLC (Hexane/EtOAc 8:2). Upon completion, purify via column chromatography. Confirm the product structure via ¹H NMR and ESI-MS.

    • Validation Criteria: A successful synthesis is confirmed by a distinct singlet at ~4.13 ppm in ¹H NMR (validating the intact N-CH₃ group) and an ESI-MS peak at m/z 227.31 [M+H]⁺[3].

Workflow Step1 C-3 Iodination (Electrophilic) Step2 Pd-Catalyzed Suzuki Coupling Step1->Step2 Arylboronic Acid Step3 Validation (NMR & ESI-MS) Step2->Step3 Step4 In Vitro Screening (Target Assays) Step3->Step4

Experimental workflow for synthesizing and screening 3-aryl derivatives.

Protocol B: Fluorometric hMAO-B Inhibition Assay

This protocol outlines the kinetic evaluation of 1-methyl-1H-indazole derivatives.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hMAO-B (5 μg/mL) with varying concentrations of the test compound (e.g., NTZ-1441, 0.1 nM - 100 nM) in 100 mM potassium phosphate buffer (pH 7.4) for 15 minutes at 37°C.

    • Causality: Pre-incubation is critical. It allows the establishment of a thermodynamic binding equilibrium between the inhibitor and the enzyme's active site before the substrate is introduced, preventing false-positive kinetic artifacts.

  • Substrate Addition: Initiate the reaction by adding kynuramine to a final concentration of 50 μM.

    • Causality: Kynuramine is a non-fluorescent substrate. hMAO-B oxidatively deaminates it into 4-hydroxyquinoline, a highly fluorescent product. This allows for precise, continuous real-time monitoring of enzyme kinetics without the need for secondary coupled assays.

  • Self-Validation Step: Include a positive control (Selegiline, 1 μM) and a vehicle control (DMSO < 1%). Measure fluorescence dynamically (Excitation: 310 nm, Emission: 400 nm).

    • Validation Criteria: The vehicle control establishes the baseline maximum reaction velocity (Vmax). The positive control validates the assay's sensitivity and confirms the functional integrity of the recombinant enzyme batch.

References

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State . ResearchGate. 1

  • Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides as subnanomolar, selective monoamine oxidase B and dual MAO-A/B inhibitors . PubMed (NIH). 2

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug . MDPI. 3

Sources

5-(Bromomethyl)-1-methyl-1H-indazole: A Privileged Scaffold and Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors and central nervous system (CNS) modulators relies heavily on privileged scaffolds. 5-(Bromomethyl)-1-methyl-1H-indazole (CAS: 1203160-22-8) represents a highly specialized, dual-purpose building block[1]. It combines the robust, hinge-binding pharmacophore of the N1-methylated indazole core with the electrophilic reactivity of a C5-bromomethyl vector. This technical guide explores the structural causality, physicochemical advantages, and synthetic methodologies associated with this compound, providing drug development professionals with a comprehensive blueprint for its application in targeted therapeutics.

Structural Causality: The 1-Methyl-1H-indazole Core

The indazole bicyclic system is a recognized bioisostere of indole and benzimidazole, frequently utilized in the development of ATP-competitive kinase inhibitors[2]. However, unsubstituted 1H-indazole exists in a dynamic tautomeric equilibrium with 2H-indazole. This tautomerization complicates structure-activity relationship (SAR) optimization, as the two forms exhibit vastly different dipole moments, basicities, and binding affinities[3].

The Mechanistic Role of N1-Methylation: Methylation at the N1 position permanently locks the scaffold into the 1H-conformation. This structural rigidification achieves three critical objectives in drug design:

  • Elimination of a Hydrogen Bond Donor (HBD): By replacing the N-H proton with a methyl group, the molecule's topological polar surface area (tPSA) is reduced, significantly enhancing membrane permeability and oral bioavailability (a critical factor for CNS-penetrant drugs)[3].

  • Hinge-Binding Optimization: In the locked 1H-form, the N2 lone pair is perfectly oriented to act as a hydrogen bond acceptor, interacting directly with the backbone amide NH of the kinase hinge region (e.g., in FLT3, SYK, or Lck kinases)[4][5].

  • Metabolic Stability: The N1-methyl group shields the electron-rich pyrazole ring from rapid oxidative metabolism by hepatic cytochrome P450 enzymes.

Physicochemical Profiling

The strategic addition of the methyl and bromomethyl groups fundamentally alters the physicochemical profile of the base indazole scaffold. Table 1 summarizes these quantitative shifts, illustrating how the building block is primed for Lipinski Rule-of-5 compliance even after downstream functionalization.

Table 1: Comparative Physicochemical Properties of Indazole Scaffolds

Property1H-Indazole1-Methyl-1H-indazole5-(Bromomethyl)-1-methyl-1H-indazole
Molecular Weight 118.14 g/mol 132.16 g/mol 225.09 g/mol
Hydrogen Bond Donors 100
Hydrogen Bond Acceptors 111
Topological Polar Surface Area 28.7 Ų17.8 Ų17.8 Ų
Calculated LogP ~1.8~2.2~2.8
Tautomerization Yes (1H ⇌ 2H)No (Locked)No (Locked)

The 5-Bromomethyl Vector in Drug Design

While the N2 atom anchors the molecule to the kinase hinge region, the C5 position of the indazole ring typically projects outward toward the solvent-exposed channel or secondary hydrophobic selectivity pockets[2].

The bromomethyl group serves as an electrophilic hub. The sp³-hybridized methylene carbon provides critical conformational flexibility, allowing attached pharmacophores (such as solubilizing piperazines or morpholines) to navigate the spatial constraints of the solvent channel without disrupting the core hinge-binding interaction.

G Hinge Kinase Hinge Region (Backbone NH) Indazole 1-Methyl-1H-indazole Core (H-Bond Acceptor at N2) Hinge->Indazole Hydrogen Bond Vector 5-Methylene Vector (sp3 flexibility) Indazole->Vector C5 Substitution Solvent Solvent Channel / Selectivity Pocket (Solubilizing Amines) Vector->Solvent SN2 Functionalization

Caption: Pharmacophore model of 1-methyl-1H-indazole derivatives in kinase active sites.

By utilizing 5-(bromomethyl)-1-methyl-1H-indazole, medicinal chemists can perform late-stage divergent synthesis, rapidly generating libraries of varied C5-substituted analogs to probe the structure-activity relationship (SAR) of the target enzyme[1].

Experimental Methodologies: Self-Validating Workflows

To ensure high-fidelity synthesis, the following protocols leverage the reactivity of the bromomethyl group through self-validating mechanisms.

Protocol A: Nucleophilic Aliphatic Substitution (SN2) with Secondary Amines

This protocol is utilized to attach solubilizing groups (e.g., N-methylpiperazine) to the C5 vector, a common strategy to improve the aqueous solubility of kinase inhibitors.

  • Step 1: Dissolution & Activation. Dissolve 1.0 equivalent of 5-(bromomethyl)-1-methyl-1H-indazole in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Causality: DMF is a polar aprotic solvent that lacks hydrogen-bond donating capability, thereby leaving the incoming nucleophile unsolvated and highly reactive, lowering the activation energy of the SN2 transition state.

  • Step 2: Base Addition. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base. Its steric bulk prevents it from reacting with the electrophile, but it efficiently neutralizes the stoichiometric hydrobromic acid (HBr) generated during the reaction, ensuring the secondary amine remains in its active, unprotonated state.

  • Step 3: Nucleophile Introduction. Add 1.2 equivalents of the target secondary amine dropwise at 0°C, then allow the reaction to warm to ambient temperature (20-25°C).

  • Step 4: Self-Validating Monitoring. Monitor the reaction via LC-MS. Validation: The starting material exhibits a characteristic 1:1 isotopic doublet at m/z 225/227 [M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. The successful completion of the reaction is validated by the complete disappearance of this doublet and the emergence of the product mass peak.

  • Step 5: Workup. Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate. Wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF.

Protocol B: Williamson Ether Synthesis (Etherification)

Used to attach alkoxide pharmacophores, requiring strict anhydrous conditions.

  • Step 1: Alkoxide Generation. In a flame-dried flask under inert argon, suspend 1.5 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF) at 0°C. Slowly add 1.2 equivalents of the target alcohol. Causality: The irreversible deprotonation forms a highly reactive alkoxide. Validation: The cessation of hydrogen gas evolution serves as a visual, self-validating indicator that deprotonation is complete.

  • Step 2: Electrophile Addition. Add a solution of 5-(bromomethyl)-1-methyl-1H-indazole (1.0 eq in THF) dropwise to the alkoxide solution. Causality: Dropwise addition maintains an excess of nucleophile relative to the electrophile, suppressing unwanted side reactions.

  • Step 3: Quench & Isolation. Stir for 2 hours at room temperature. Carefully quench with saturated aqueous NH₄Cl to safely destroy unreacted NaH, followed by standard aqueous extraction.

Integration into Kinase Signaling Pathways

Derivatives synthesized from 5-(bromomethyl)-1-methyl-1H-indazole have shown profound efficacy in disrupting aberrant Receptor Tyrosine Kinase (RTK) signaling. For instance, in Acute Myeloid Leukemia (AML), inhibiting mutant FLT3 or SYK kinases halts downstream proliferative cascades[2][4].

Pathway Stimulus Extracellular Signal (e.g., FLT3L) Receptor Receptor Tyrosine Kinase (FLT3 / SYK) Stimulus->Receptor Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Downstream2 MAPK / ERK Pathway Receptor->Downstream2 Inhibitor Indazole-based Inhibitor (ATP Competitive) Inhibitor->Receptor Blocks Activation Effect Cell Proliferation & Survival Downstream1->Effect Downstream2->Effect

Caption: Inhibition of RTK signaling pathways by indazole-derived ATP-competitive inhibitors.

By utilizing the 5-(bromomethyl)-1-methyl-1H-indazole building block, researchers can efficiently engineer molecules that competitively bind the ATP pocket of these receptors, effectively severing the signaling pathways that drive oncogenesis.

References

  • J&K Scientific. "5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide | 1203160-22-8". J&K Scientific Innovation Portal.
  • BenchChem. "A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity". BenchChem Technical Guides.
  • National Institutes of Health (NIH) / PMC. "Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants". Journal of Enzyme Inhibition and Medicinal Chemistry.
  • National Institutes of Health (NIH) / PMC. "Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors". Biomolecules & Therapeutics.
  • National Institutes of Health (NIH) / PMC. "New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights". Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Difference between 1-methyl and 2-methyl indazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Differentiation, Synthesis, and Medicinal Application

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. However, its utility is complicated by annular tautomerism (1H vs. 2H), which leads to two distinct methylated isomers: 1-methylindazole and 2-methylindazole .

While 1-methylindazole represents the thermodynamically stable "benzenoid" form, 2-methylindazole adopts a high-energy "quinoid" electronic configuration.[1] This distinction is not merely academic; it dictates metabolic stability, kinase binding affinity, and solubility profiles. This guide provides a definitive technical workflow for synthesizing, differentiating, and applying these isomers in drug discovery.

Part 1: Structural & Electronic Fundamentals

The core differentiation lies in the aromaticity and electron distribution of the fused ring system.

Electronic Configuration
  • 1-Methylindazole (Benzenoid): The N1-substituted isomer retains full aromaticity in the benzene ring. It is the thermodynamically preferred isomer by approximately 2.3–3.2 kcal/mol.[1]

  • 2-Methylindazole (Quinoid): The N2-substituted isomer forces a quinoid-like resonance structure upon the benzene ring to maintain conjugation. This results in higher ground-state energy and distinct reactivity.[1]

Physicochemical Comparison

The quinoid nature of the 2-isomer results in a significantly larger dipole moment, affecting solubility and chromatography.

Property1-Methylindazole2-MethylindazoleSignificance
Electronic State Benzenoid (Aromatic)Quinoid (Less Aromatic)1-Me is more chemically stable; 2-Me is more reactive.[1]
Dipole Moment ~1.50 D~3.4 D2-Me is significantly more polar.[1]
Basicity (pKa) ~0.42~2.02Critical: 2-Me is a stronger base due to lone pair repulsion at N1.[1]
Melting Point 60–62 °C56 °CToo close for reliable identification via MP.[1]
TLC (Silica) Higher R_f (Elutes First)Lower R_f (Elutes Last)1-Me is less polar; 2-Me "sticks" to silica.

Part 2: Synthetic Regiocontrol

Controlling the site of alkylation is the primary challenge.[1] The outcome depends on the interplay between thermodynamic control (favoring N1) and kinetic control (favoring N2).

Decision Tree: Synthetic Strategy

Synthesis_Strategy Start Target: Methylindazole Route1 Route A: Direct Alkylation (Indazole + Electrophile) Start->Route1 Route2 Route B: De Novo Cyclization (Hydrazine Precursors) Start->Route2 Cond1 Conditions: NaH / MeI / DMF (Thermodynamic) Route1->Cond1 Base Catalysis Cond2 Conditions: Me3OBF4 (Meerwein) (Kinetic/Steric) Route1->Cond2 Salt Alkylation Cond3 Precursor: 2-Haloacylbenzene + Methylhydrazine Route2->Cond3 Result1 Mixture (Favors 1-Me) Requires Chromatography Cond1->Result1 Result2 High Selectivity for 2-Me Cond2->Result2 Result3 Exclusive 1-Me Cond3->Result3

Caption: Synthetic decision matrix. Route A is common for SAR exploration; Route B is preferred for scale-up of specific isomers.

Protocol A: Thermodynamic Alkylation (Favors 1-Me)

Use this when 1-Me is the target or when separating a mixture is acceptable.

  • Dissolution: Dissolve Indazole (1.0 eq) in anhydrous DMF (0.5 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min (Solution turns anion yellow).

  • Alkylation: Add Methyl Iodide (MeI) (1.1 eq) dropwise.[1]

  • Workup: Warm to RT and stir for 2 hours. Quench with water.[1] Extract with EtOAc.[1]

  • Purification: Flash column chromatography (Hexane:EtOAc).

    • Outcome: Typically 60:40 to 70:30 ratio favoring 1-methylindazole .[1]

    • Separation: The 1-Me isomer elutes first (less polar).[1] The 2-Me isomer elutes second (more polar).

Protocol B: Kinetic Alkylation (Favors 2-Me)

Use this to access the 2-Me isomer directly.

  • Reagent: Use Trimethyloxonium tetrafluoroborate (Meerwein's salt) .

  • Solvent: Ethyl Acetate (EtOAc), room temperature.

  • Mechanism: The hard alkylating agent attacks the most nucleophilic nitrogen (N2) before equilibration can occur.[1]

  • Outcome: Ratios can exceed 90:10 favoring 2-methylindazole .[1]

Part 3: Analytical Differentiation (The "NOE Trick")

NMR is the gold standard for identification.[1] While chemical shifts vary by solvent, the Nuclear Overhauser Effect (NOE) provides irrefutable spatial evidence.

1H NMR Chemical Shifts (DMSO-d6)
  • Methyl Group:

    • 1-Me:

      
       ~4.05 ppm[1]
      
    • 2-Me:

      
       ~4.18 ppm (Often slightly downfield due to quinoid current).[1]
      
  • C3-Proton:

    • 1-Me:

      
       ~8.00 ppm[1]
      
    • 2-Me:

      
       ~8.30–8.40 ppm (Deshielded).[1]
      
The Definitive NOESY Experiment

Perform a 1D-NOESY or 2D-NOESY irradiating the methyl peak.[1]

  • Scenario A (1-Methyl): You observe an NOE correlation between the N-Methyl protons and the C7-H (the aromatic proton on the benzene ring closest to N1).

  • Scenario B (2-Methyl): You observe an NOE correlation between the N-Methyl protons and the C3-H (the isolated proton on the pyrazole ring).

Diagram: NOE Correlations

NOE_Logic cluster_1 1-Methylindazole cluster_2 2-Methylindazole N1 N-Me C7 C7-H (Benzene) N1->C7 Strong NOE N2 N-Me C3 C3-H (Pyrazole) N2->C3 Strong NOE

Caption: Diagnostic NOE interactions. 1-Me correlates with the benzene ring; 2-Me correlates with the pyrazole singlet.

Part 4: Medicinal Chemistry Implications[2]

The choice of isomer radically alters the drug profile.[1]

Case Study: Pazopanib (2-Methyl)

Pazopanib (Votrient) is a tyrosine kinase inhibitor used for renal cell carcinoma.

  • Structure: It contains a 2,3-dimethyl-2H-indazole core.[1][2]

  • Why N2? The 2-methylindazole scaffold orients the C3-methyl group and the N1 lone pair to interact specifically with the hinge region of the kinase (VEGFR). The N2-methyl locks the tautomer in the quinoid form, optimizing the vector of the hydrogen bond acceptors.

Case Study: Granisetron (1-Methyl)

Granisetron (Kytril) is a 5-HT3 receptor antagonist.[1]

  • Structure: It utilizes a 1-methylindazole core.[1]

  • Why N1? In this case, the benzenoid stability is preferred, and the substituent is attached at the C3 position. The N1-methyl serves primarily to block tautomerism and increase lipophilicity (LogP) for CNS penetration (though Granisetron is largely peripheral, the principle holds).

Metabolic Stability
  • 1-Me: Generally more metabolically stable.[1]

  • 2-Me: The exposed C3 position (if unsubstituted) and the quinoid nature can make the ring more susceptible to oxidative metabolism or ring-opening in extreme cases. However, in drugs like Pazopanib, the C3 position is blocked by a methyl group, mitigating this risk.

References

  • BenchChem. (2025).[1] A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Retrieved from

  • Catalán, J., et al. (1994). "Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State." Journal of the American Chemical Society.[1] Retrieved from

  • Cheung, et al. (2005).[1] "Regioselective synthesis of N-2 alkylated indazoles using trimethyloxonium tetrafluoroborate." Tetrahedron Letters.

  • PubChem. (2025).[1][3][4] Pazopanib Hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved from

  • Genung, N. E., et al. (2014). "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters. Retrieved from

  • Sigma-Aldrich. (2025).[1] 2-Methyl-2H-indazole Product Specification. Retrieved from

Sources

Literature review of 5-substituted indazole synthesis intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The 5-Substituted Indazole Scaffold: A Technical Guide to Synthesis and Derivatization

Executive Summary

5-Substituted indazoles are privileged pharmacophores in modern medicinal chemistry. The indazole core—a 10-π electron aromatic system resembling both pyrazole and indole—offers unique hydrogen-bonding capabilities and high metabolic stability[1]. Strategic functionalization at the C5 position is critical for modulating target affinity, particularly within the hinge-binding region of kinases (e.g., entrectinib for ALK/ROS1) and in the development of multitarget drugs for neurodegenerative diseases like Alzheimer's[2][3].

This whitepaper provides an authoritative literature review and technical guide on the synthesis of 5-substituted indazole intermediates. It details mechanistic pathways, validated experimental protocols, and quantitative yield data to assist researchers and process chemists in optimizing synthetic routes.

Mechanistic Pathways to 5-Substituted Indazoles

The synthesis of 5-substituted indazoles generally proceeds via two primary strategies: de novo construction of the indazole ring from functionalized arenes, or late-stage electrophilic aromatic substitution of a pre-formed indazole core[4][5].

De Novo Ring Construction (The Jacobson Synthesis) The Jacobson synthesis is a classical and highly reliable method for constructing 1H-indazoles[4]. It bypasses the regioselectivity issues inherent in direct indazole functionalization. For 5-substituted indazoles, starting materials such as 4-bromo-2-methylaniline or 4-nitro-2-methylaniline are utilized. The reaction mechanism proceeds via the formation of a diazonium salt from an N-acylated o-toluidine derivative. This intermediate undergoes an electrophilic attack on the adjacent methyl group—often activated as an enol-like intermediate in acidic media—to close the pyrazole ring[4].

Electrophilic Aromatic Substitution (EAS) When starting from the unsubstituted indazole core, introducing a substituent at the C5 position relies on the electron-rich nature of the fused benzene ring. However, direct EAS reactions (such as bromination or nitration) often yield complex mixtures of 3-, 5-, and 7-substituted isomers due to the competing nucleophilicity of these positions[2][5]. To achieve high regioselectivity, researchers typically rely on pre-functionalized building blocks (like 5-bromoindazole) and subject them to subsequent functionalization, such as Friedel-Crafts acylation at the C3 position, to build more complex dual-substituted intermediates[5].

IndazoleSynthesis A Substituted Anilines (e.g., 4-bromo-2-methylaniline) B Jacobson Synthesis (Diazotization & Cyclization) A->B C 5-Substituted Indazole Core (e.g., 5-bromoindazole) B->C G Cross-Coupling / Acylation (Suzuki, Friedel-Crafts) C->G D Indazole Core E Electrophilic Aromatic Substitution (Bromination/Nitration) D->E Regioselectivity Challenges E->C F Advanced Intermediates (e.g., Kinase Inhibitors) G->F

Logical relationship of 5-substituted indazole synthesis strategies.

Quantitative Data on Key Intermediates

The following table summarizes the synthetic routes and typical yields for critical 5-substituted indazole intermediates, highlighting the efficiency of various methodologies.

Starting MaterialTarget IntermediateSynthetic RouteReagents / ConditionsTypical Yield (%)Ref
4-Bromo-2-methylaniline5-Bromo-1H-indazoleJacobson Synthesis1. Ac₂O; 2. Isoamyl nitrite, KOAc; 3. HCl94%[6]
4-Nitro-o-toluidine5-Nitro-1H-indazoleJacobson SynthesisNaNO₂, H₂SO₄, H₂O, 0 °C70%[4]
5-Bromo-1H-indazole1-(5-Bromo-1H-indazol-3-yl)ethanoneFriedel-Crafts AcylationAcCl or Ac₂O, AlCl₃>80%[5]
5-Nitro-1H-indazole5-Amino-1H-indazoleReductionFeO(OH) or Pd/C, H₂~85-90%[3]

Experimental Protocols: Self-Validating Systems

To ensure reproducibility in drug development workflows, the following protocols detail the synthesis of 5-bromoindazole and its subsequent C3-acylation. The causality behind each step is explicitly explained to validate the experimental choices.

Protocol 1: High-Yield Synthesis of 5-Bromo-1H-indazole

This protocol utilizes a modified Jacobson approach, prioritizing isoamyl nitrite over aqueous sodium nitrite to minimize aqueous side reactions during the critical diazotization step[6].

  • Acetylation: Dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Add acetic anhydride (0.109 L) while maintaining the temperature <40°C. Stir for 50 minutes.

    • Causality: N-acetylation protects the highly reactive free amine from premature oxidation and directs the subsequent diazotization exclusively to the desired pathway[6].

  • Diazotization & Cyclization: Charge the flask with potassium acetate (14.6 g) and isoamyl nitrite (0.147 L). Reflux the solution at 68°C for 20 hours.

    • Causality: Isoamyl nitrite acts as an organic-soluble NO⁺ source. The potassium acetate acts as a mild base to facilitate the tautomerization required for the diazonium intermediate to spontaneously cyclize onto the adjacent methyl group[6].

  • Solvent Exchange & Hydrolysis: Cool to 25°C and distill volatiles under a 30 mmHg vacuum. Add water (225 mL) in portions to azeotrope the remaining solvents. Add concentrated HCl (400 mL) and heat to 50-55°C for 2 hours.

    • Causality: Acid hydrolysis is strictly required to cleave the N-acetyl group that remains on the newly formed pyrazole ring, revealing the free 1H-indazole[6].

  • Neutralization & Extraction: Cool the solution to 20°C. Carefully charge 50% sodium hydroxide (520 g) at <37°C to bring the pH to 11. Extract with ethyl acetate.

    • Causality: The indazole core is amphoteric. Adjusting the pH to 11 ensures the molecule is deprotonated from its hydrochloride salt form, maximizing its partition into the organic ethyl acetate layer[6].

  • Purification: Dry the combined organic layers over magnesium sulfate, filter through a silica gel pad, and concentrate via rotary evaporation. Slurry the resulting dry solids in heptane (0.1 L), filter, and dry under vacuum at 45°C.

    • Result: Yields approximately 91.9 g of 5-bromoindazole (94% yield)[6].

Workflow5Bromo W1 1. Acetylation (Ac2O, CHCl3, <40°C) W2 2. Diazotization (Isoamyl nitrite, KOAc, 68°C) W1->W2 W3 3. Cyclization & Hydrolysis (HCl, 50-55°C) W2->W3 W4 4. Neutralization (NaOH to pH 11) W3->W4 W5 5. Extraction & Purification (EtOAc, Silica pad, Heptane) W4->W5 W6 Pure 5-Bromoindazole (94% Yield) W5->W6

Experimental workflow for the synthesis and purification of 5-bromoindazole.

Protocol 2: Friedel-Crafts Acylation of 5-Bromoindazole

This step generates 1-(5-bromo-1H-indazol-3-yl)ethanone, a critical building block for advanced kinase inhibitors[5].

  • Activation of the Acylating Agent: Suspend aluminum chloride (AlCl₃) in a dry halogenated solvent (e.g., dichloromethane) under an inert atmosphere. Slowly add acetyl chloride dropwise.

    • Causality: AlCl₃ acts as a strong Lewis acid, coordinating with the chlorine atom of acetyl chloride to generate a highly electrophilic, resonance-stabilized acylium ion[5].

  • Electrophilic Substitution: Slowly add 5-bromo-1H-indazole to the mixture while maintaining the temperature at 0°C.

    • Causality: The electron-rich C3 position of the indazole ring attacks the acylium ion. Strict temperature control is crucial to prevent over-acylation or degradation of the heterocyclic core[5].

  • Quenching & Workup: Carefully quench the reaction by pouring it over ice water.

    • Causality: The ice water violently hydrolyzes the active aluminum complex, halting the reaction and precipitating the crude product, which can then be isolated via standard aqueous workup and recrystallization[5].

References

  • Synthesis routes of 5-bromo-1H-indazole - Benchchem Source: Benchchem URL
  • Synthesis of 1-(5-bromo-1H-indazol-3-yl)
  • Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives...
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: MDPI URL
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis Source: Benchchem URL
  • Scaffold oriented synthesis. Part 3: Design, synthesis and biological evaluation of novel 5-substituted indazoles...

Sources

Biological Targets for Indazole-Based Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1][2][3]

Executive Summary: The Indazole Advantage

The indazole scaffold (benzo[c]pyrazole) has cemented its status as a "privileged structure" in modern medicinal chemistry.[1][2] Its utility stems from its bioisosteric relationship with the indole ring (found in tryptophan and purines) and the phenol moiety. Unlike indole, the indazole ring possesses two nitrogen atoms, offering a unique hydrogen bond donor/acceptor profile that is critical for high-affinity binding in protein active sites.[1][2]

This guide provides a technical deep-dive into the primary biological targets of indazole-based inhibitors, the structural mechanics of their binding, and a validated experimental workflow for assessing their potency.[1][2][4]

Structural Activity Relationship (SAR) & Pharmacophore

The indazole core exists in two tautomeric forms: 1H-indazole and 2H-indazole .[1][2][3][4] This tautomerism is not merely a chemical curiosity but a functional switch that dictates binding modes.

  • Kinase Hinge Binding: In the context of ATP-competitive inhibition, the indazole core mimics the adenine ring of ATP.[1] The N1 (donor) and N2 (acceptor) atoms often form a bidentate hydrogen bonding motif with the backbone carbonyl and amide nitrogen of the kinase "hinge" region (e.g., Glu/Cys residues).[1]

  • Bioisosterism: The indazole ring is often used to replace a phenol group to improve metabolic stability (preventing glucuronidation) while retaining H-bond donor capability.[1][2][3][4]

Visualization: Indazole-Kinase Hinge Interaction

The following diagram illustrates the canonical binding mode of an indazole inhibitor within the ATP-binding pocket of a tyrosine kinase.

IndazoleBinding Hinge Kinase Hinge Region (Backbone) Indazole Indazole Inhibitor (Scaffold) Hinge->Indazole Indazole->Hinge H-Bond (N1-H ... O=C) Pocket Hydrophobic Pocket (Gatekeeper Residue) Indazole->Pocket Van der Waals / Pi-Stacking

Caption: Canonical bidentate hydrogen bonding between the indazole core (N1 donor/N2 acceptor) and the kinase hinge backbone.[1]

Primary Biological Targets[1][2][4]

Receptor Tyrosine Kinases (RTKs)

The most prolific application of the indazole scaffold is in the inhibition of RTKs involved in angiogenesis and tumor proliferation.[1]

  • VEGFR (Vascular Endothelial Growth Factor Receptor):

    • Drug: Axitinib (Inlyta).[1][2]

    • Mechanism: Axitinib utilizes the indazole core to bind to the inactive conformation (Type II binding) of VEGFR-1, -2, and -3.[1][2][3][4] The indazole ring acts as the hinge binder, while the flexible side chains extend into the hydrophobic back pocket, stabilizing the DFG-out conformation.[1]

    • Drug: Pazopanib (Votrient).[1][2]

    • Mechanism: A multi-targeted inhibitor where the indazole moiety anchors the molecule in the ATP binding site of VEGFR, PDGFR, and c-Kit.[1]

  • TRK (Tropomyosin Receptor Kinase):

    • Drug: Entrectinib (Rozlytrek).[1][2]

    • Target: TRKA/B/C, ROS1, ALK.[1][5][6][7]

    • Significance: Entrectinib is a CNS-penetrant indazole derivative designed to target NTRK gene fusions.[1][2][3][4] The scaffold's rigidity aids in maintaining selectivity across the TRK family.[1]

DNA Repair Enzymes (PARP)

While often associated with kinases, the indazole scaffold is versatile enough to target enzymes involved in DNA damage response.[1]

  • Target: PARP1/2 (Poly (ADP-ribose) polymerase) .[1][2][3][4][8]

  • Drug: Niraparib (Zejula).[1][2][9]

  • Mechanism: Niraparib features a 2H-indazole-7-carboxamide core.[2][3][4][8][9] Unlike the kinase inhibitors that use the 1H-tautomer, Niraparib locks into the nicotinamide-binding pocket of PARP.[1][2][3][4] The carboxamide group mimics the amide of NAD+, the natural substrate, effectively blocking DNA repair in BRCA-mutated cancer cells (synthetic lethality).[1]

Serotonin Receptors (GPCRs)[1][2][3]
  • Target: 5-HT3 Receptor .[1][2][3][4][10][11][12]

  • Drug: Granisetron (Kytril).[1][2][10]

  • Mechanism: Used as an antiemetic, Granisetron employs an indazole-3-carboxamide structure.[1][2][3][4][11] Here, the indazole acts as a lipophilic spacer that positions the basic amine to interact with the aspartic acid residue in the receptor's ligand-binding domain.[1]

Table 1: FDA-Approved Indazole-Based Therapeutics
Drug NamePrimary Target(s)IndicationIndazole Core Type
Axitinib VEGFR 1-3, PDGFR, c-KitRenal Cell Carcinoma1H-Indazole
Pazopanib VEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma2H-Indazole (derivative)
Niraparib PARP1, PARP2Ovarian Cancer2H-Indazole-7-carboxamide
Entrectinib TRKA/B/C, ROS1, ALKNTRK+ Solid Tumors1H-Indazole
Granisetron 5-HT3 ReceptorChemotherapy-Induced Nausea1H-Indazole-3-carboxamide

Experimental Validation: Self-Validating Protocol

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay.

Objective: To determine the binding affinity (


 or 

) of a novel indazole derivative against a target kinase (e.g., VEGFR2) using a competition binding format.

Principle: This assay uses a Europium (Eu)-labeled anti-tag antibody (donor) and an AlexaFluor 647-labeled kinase tracer (acceptor).[1][2][3][4] When the tracer binds to the kinase, energy transfer occurs (FRET).[1] An indazole inhibitor competes with the tracer, reducing the FRET signal.[1]

Reagents & Setup
  • Kinase: Recombinant human VEGFR2 (GST-tagged).[1][2][3][4]

  • Tracer: Kinase Tracer 199 (AlexaFluor 647 conjugate).[1][2]

  • Antibody: LanthaScreen™ Eu-anti-GST Antibody.[1][2][3][4]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.[1][2]
    
  • Plate: White, low-volume 384-well plate.[1][2][3][4]

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare a 10-point serial dilution of the indazole test compound in 100% DMSO (starting at 10 mM).[1][2][3][4]

    • Dilute 1:100 into Kinase Buffer to generate a 10x working solution (final DMSO 1%).[1][2]

  • Master Mix Preparation:

    • Mix A (Kinase/Antibody): Dilute VEGFR2 (5 nM final) and Eu-anti-GST (2 nM final) in buffer.

    • Mix B (Tracer): Dilute Tracer 199 to

      
       (previously determined, approx. 10-20 nM).
      
  • Assay Assembly:

    • Add 5 µL of Compound Working Solution to wells.

    • Add 5 µL of Mix A (Kinase/Antibody).[1][2][13]

    • Add 5 µL of Mix B (Tracer).[1][2]

    • Total Volume: 15 µL.

  • Incubation:

    • Seal plate and incubate for 60 minutes at Room Temperature (dark).

    • Note: Equilibrium must be reached; indazoles with slow off-rates (Type II) may require 2-4 hours.[1][2][3][4]

  • Detection:

    • Read on a TR-FRET compatible plate reader (e.g., PerkinElmer EnVision).[1][2][3]

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).[1][2]

    • Emission 1 (Donor): 615 nm.[1][2]

    • Emission 2 (Acceptor): 665 nm.[1][2]

Data Analysis & Self-Validation Criteria
  • Calculation: Calculate the Emission Ratio (ER) =

    
    .
    
  • Normalization: $ % \text{Inhibition} = 100 \times \frac{(\text{ER}{\text{max}} - \text{ER}{\text{sample}})}{(\text{ER}{\text{max}} - \text{ER}{\text{min}})} $[1][2][3]

  • Validation Checkpoints (Pass/Fail):

    • Z-Prime (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ):  Must be > 0.[1][2][4]5. Calculated using Max signal (DMSO only) and Min signal (Excess reference inhibitor, e.g., Staurosporine).[1]
      
    • Reference Standard: Include Axitinib as a positive control. The

      
       must fall within 3-fold of the historical mean.[1][2]
      
    • DMSO Tolerance: Verify signal stability at 1% DMSO.

Visualization: Assay Workflow Logic

AssayWorkflow Start Start: Compound Dilution Mix Add Kinase/Ab + Tracer Start->Mix Incubate Incubate 60 min (RT) Mix->Incubate Read Read TR-FRET (665/615nm) Incubate->Read QC QC Check: Z' > 0.5? Read->QC Analyze Calculate IC50 QC->Analyze Yes Fail Repeat Assay QC->Fail No

Caption: Logic flow for the TR-FRET Kinase Binding Assay with integrated Quality Control (QC) checkpoint.

Future Directions: Beyond Inhibition

The indazole scaffold is evolving beyond simple occupancy-driven inhibition.[1][2][3][4]

  • PROTACs (Proteolysis Targeting Chimeras): Indazole-based kinase inhibitors (e.g., Axitinib derivatives) are being used as "warheads" to recruit E3 ligases (like VHL or Cereblon) for the targeted degradation of oncogenic kinases, rather than just inhibition.[1][2]

  • Covalent Inhibitors: Incorporating acrylamide "warheads" onto the indazole core (often at the 3- or 5-position) allows for covalent modification of non-catalytic cysteines, increasing potency and residence time.[1][2][4]

References

  • Zhang, L., et al. (2022).[1] "Indazole-based derivatives as potent VEGFR-2 inhibitors: Design, synthesis and biological evaluation." European Journal of Medicinal Chemistry. Link

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol."[1][2] User Guide. Link

  • Food and Drug Administration (FDA). "Niraparib (ZEJULA) Prescribing Information."[1][2] FDA Access Data. Link

  • Albaugh, P., et al. (2012).[1] "Discovery of Entrectinib: A New Approach to Targeting NTRK-Fusion Positive Tumors."[2][3][4] Molecular Cancer Therapeutics.[1][2] Link

  • Meanwell, N. A. (2011).[1][2] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link[1][2][3]

Sources

Methodological & Application

Application Note: Synthesis of 5-(Bromomethyl)-1-methyl-1H-indazole via Wohl-Ziegler Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Core Application: Intermediate synthesis for kinase inhibitors, PARP inhibitors, and targeted therapeutics.

Chemical Context & Regioselectivity Challenges

The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core moiety for various pharmaceuticals targeting neurological disorders and oncology pathways[1]. Specifically, 5-(bromomethyl)-1-methyl-1H-indazole is a highly versatile electrophilic building block used for subsequent N-, O-, or C-alkylation reactions during late-stage drug derivatization[1].

However, the functionalization of indazoles presents a significant regioselectivity challenge. The indazole ring is highly electron-rich, and standard electrophilic aromatic substitution (EAS) naturally favors functionalization at the C3 position[2]. To selectively functionalize the 5-methyl group of 1,5-dimethyl-1H-indazole without halogenating the C3 position, the reaction must be strictly directed away from an ionic EAS pathway and forced into a radical mechanism[3].

Mechanistic Rationale: The Wohl-Ziegler Pathway

To achieve absolute regiocontrol, this protocol utilizes the Wohl-Ziegler bromination . By employing N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator, the reaction selectively targets the benzylic C-H bond of the 5-methyl group, which possesses a lower bond dissociation energy than the aromatic C-H bonds.

Causality of Reagent Selection:

  • AIBN (Initiator): At 80–85 °C, AIBN undergoes thermal homolysis to release nitrogen gas and generate two 2-cyanoprop-2-yl radicals. These radicals abstract bromine to initiate the chain reaction.

  • NBS (Bromine Source): NBS reacts with the hydrogen bromide (HBr) byproduct generated during propagation to maintain a very low, steady-state concentration of molecular bromine (

    
    ). If the 
    
    
    
    concentration spikes, the unwanted C3-electrophilic bromination pathway will outcompete the radical pathway[3].
  • Trifluorotoluene (

    
    ) (Solvent):  While carbon tetrachloride (
    
    
    
    ) is the traditional solvent for radical brominations, its extreme toxicity makes it unsuitable for modern pharmaceutical development.
    
    
    is utilized here as a green, non-flammable alternative that lacks abstractable hydrogen atoms, ensuring the solvent does not quench the radical chain.

Mechanism Init Initiation AIBN ➝ 2 R• + N₂ Prop1 Propagation 1 Br• + Ar-CH₃ ➝ Ar-CH₂• + HBr Init->Prop1 Generates Br• Prop2 Propagation 2 Ar-CH₂• + Br₂ ➝ Ar-CH₂Br + Br• Prop1->Prop2 Benzylic Radical (Ar-CH₂•) Regen Br₂ Regeneration NBS + HBr ➝ Succinimide + Br₂ Prop1->Regen HBr byproduct Prop2->Prop1 Regenerates Br• Term Termination Radical Recombination Prop2->Term Depletion of Radicals Regen->Prop2 Supplies Br₂

Figure 1: Radical chain mechanism of the Wohl-Ziegler bromination on 1,5-dimethyl-1H-indazole.

Quantitative Data & Condition Optimization

The choice of solvent and initiator heavily dictates the efficiency of the radical chain. Table 1 summarizes the optimization data, demonstrating why


 with AIBN is the superior modern protocol for this synthesis.

Table 1: Optimization of Reaction Conditions for Benzylic Bromination

SolventInitiator (0.05 eq)Temperature (°C)Time (h)Isolated Yield (%)Purity (LC-MS, %)
Carbon Tetrachloride (

)
AIBN76 (Reflux)3.088>95
Trifluorotoluene (

)
AIBN 85 (Reflux) 2.5 86 >95
Acetonitrile (

)
Benzoyl Peroxide82 (Reflux)4.07290
Ethyl Acetate (

)
AIBN77 (Reflux)5.06585

Note:


 provides yields statistically equivalent to the banned 

while significantly improving the safety profile of the workflow.

Detailed Experimental Protocol

Safety Precautions: NBS is a corrosive oxidizing agent. AIBN is a thermally unstable explosive hazard if stored improperly. Conduct all operations in a well-ventilated fume hood using standard PPE.

Reagents Required
  • 1,5-Dimethyl-1H-indazole: 10.0 g (68.4 mmol, 1.0 eq)

  • N-Bromosuccinimide (NBS): 12.8 g (71.8 mmol, 1.05 eq) — Must be recrystallized from water prior to use if yellow/orange.

  • Azobisisobutyronitrile (AIBN): 0.56 g (3.4 mmol, 0.05 eq)

  • 
    -Trifluorotoluene (
    
    
    
    ): 100 mL (10 volumes)
Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-dimethyl-1H-indazole (10.0 g) and

    
     (100 mL). Stir until fully dissolved.
    
  • Reagent Addition: Add NBS (12.8 g) and AIBN (0.56 g) to the solution. The NBS will remain largely insoluble, resting at the bottom of the flask.

  • Degassing: Purge the reaction mixture with dry nitrogen gas for 5 minutes. Causality: Ambient oxygen is a diradical that will rapidly terminate the propagation phase, stalling the reaction.

  • Reflux: Heat the reaction mixture to 80–85 °C using an oil bath. Maintain reflux under a nitrogen atmosphere for 2.5 to 3 hours.

  • Quenching: Once complete (verified by the self-validation cues below), remove the flask from the heat source and cool rapidly to 0–5 °C in an ice bath to precipitate all succinimide byproduct.

  • Filtration: Filter the cold suspension through a tightly packed pad of Celite. Wash the filter cake with a small amount of cold

    
     (20 mL).
    
  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous sodium thiosulfate (

    
    , 50 mL) to quench any residual bromine, followed by brine (50 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude solid.
    
  • Purification: Purify the crude material via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to afford 5-(bromomethyl)-1-methyl-1H-indazole as an off-white solid.

Workflow Step1 1. Setup PhCF₃ + Reagents Step2 2. Reflux 80-85 °C, 3h Step1->Step2 Step3 3. Quench Filter Succinimide Step2->Step3 >95% Conv. Step4 4. Workup Na₂S₂O₃ & Brine Step3->Step4 Step5 5. Purify Chromatography Step4->Step5 Organic

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Self-Validation & Quality Control

To ensure the integrity of the protocol during execution, the system is designed to be self-validating through the following checkpoints:

  • In-Process Visual Cue: NBS is highly dense and will sit at the bottom of the flask during the initial heating phase. As the reaction proceeds, NBS is converted into succinimide. Succinimide is significantly less dense than

    
     and will float to the surface of the reaction mixture. The complete transition from a heavy bottom-suspension to a light top-suspension is a reliable visual indicator of >90% conversion.
    
  • TLC Monitoring: Using an eluent of 3:1 Hexanes/EtOAc, the starting material (

    
    ) will be consumed, replaced by the product spot which exhibits a slightly lower 
    
    
    
    but stains intensely dark under 254 nm UV light due to the heavy bromine atom.
  • 
    H NMR Confirmation:  The success of the regioselective bromination is definitively proven by NMR. The starting 1,5-dimethyl-1H-indazole exhibits a distinct singlet at 
    
    
    
    ppm (integrating to 3H) for the C5-methyl group. In the purified product, this peak completely disappears and is replaced by a new downfield singlet at
    
    
    ppm (integrating to 2H), corresponding to the benzylic
    
    
    protons.

References

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin RSC Advances URL:[Link]

Sources

Application Note: Radical Bromination of Methyl Indazoles Using NBS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, reproducible methodology for the radical bromination of methyl indazoles. It addresses the specific challenges of the indazole scaffold—specifically the competition between radical side-chain bromination and electrophilic ring halogenation.

Executive Summary & Mechanism

The conversion of methyl indazoles to bromomethyl indazoles is a critical transformation in the synthesis of kinase inhibitors (e.g., Pazopanib analogs) and bioactive heterocycles. While N-bromosuccinimide (NBS) is the standard reagent, the indazole core presents unique challenges due to its amphoteric nature and high electron density, which often favors electrophilic aromatic substitution (SEAr) over the desired radical chain reaction .

This protocol utilizes the Wohl-Ziegler mechanism, optimized to suppress ionic pathways.

Mechanistic Pathway

The reaction proceeds via a radical chain mechanism.[1][2][3] Success depends entirely on maintaining a low, steady-state concentration of Br• radicals while preventing the formation of ionic


 species.

WohlZiegler_Indazole NBS N-Bromosuccinimide (Reagent) Br_Rad Br• Radical NBS->Br_Rad Homolysis Init Initiator (AIBN/Heat/Light) Init->Br_Rad Initiation Benzyl_Rad Indazolyl-Methyl Radical (Stabilized) Br_Rad->Benzyl_Rad H-Abstraction (-HBr) Substrate N-Protected Methyl Indazole Substrate->Benzyl_Rad Product Bromomethyl Indazole Benzyl_Rad->Product + Br2 (from NBS+HBr) HBr HBr HBr->NBS Regenerates Br2

Figure 1: The Wohl-Ziegler radical chain propagation cycle applied to methyl indazole.

Critical Parameters & Strategic Planning

The "Protection First" Rule

CRITICAL: You cannot perform efficient radical bromination on 1H-indazole (free NH).

  • Reason: The free N-H bond is labile. Radical conditions will generate N-radicals, leading to polymerization or N-bromination. Furthermore, the free NH makes the ring electron-rich, promoting competing electrophilic bromination at C3/C5/C7.

  • Solution: Install an electron-withdrawing protecting group (EWG) at N1.

    • Boc (tert-butyloxycarbonyl): Excellent. Deactivates the ring, preventing SEAr. Labile to acid (careful during workup).

    • Acetyl (Ac): Good, but less stable to hydrolysis than Boc.

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Robust, but does not deactivate the ring as strongly as Boc.

    • Tosylate (Ts): Strong deactivation, excellent for radical chemistry.

Solvent Selection: The Shift from CCl4

Carbon tetrachloride (


) is the historical standard but is neurotoxic and ozone-depleting. Modern protocols must use alternatives that do not quench radicals.
SolventPolaritySuitabilityNotes
Benzotrifluoride (

)
Non-polarOptimal High boiling point (102°C), dissolves NBS well, inert to radicals. Direct

replacement.
Chlorobenzene Non-polarGood Higher boiling point (131°C) allows faster kinetics for sluggish substrates.
Acetonitrile (

)
PolarAvoid Favors ionic mechanism. Will lead to ring bromination (C3/C5).
Dichloromethane (

)
Moderately PolarPoor Low boiling point (40°C) is often insufficient for thermal initiation.
Initiator Choice
  • AIBN (Azobisisobutyronitrile): Standard.

    
     hr at 80°C. Ideal for refluxing in 
    
    
    
    .
  • BPO (Benzoyl Peroxide): Alternative. Can be more oxidizing; use if AIBN fails.

  • Visible Light (Blue LED): "Green" alternative. Requires no thermal initiator but may need a photocatalyst (

    
    ) for difficult substrates.
    

Experimental Protocols

Protocol A: Standard Thermal Radical Bromination

Application: General conversion of 3-methyl or ring-methyl indazoles to bromomethyl derivatives.

Materials
  • Substrate: N1-Boc-3-methylindazole (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv). Recrystallize from water if yellow (presence of

    
    ).
    
  • Initiator: AIBN (0.05 - 0.1 equiv)

  • Solvent: Benzotrifluoride (

    
    ) or Chlorobenzene (0.1 M - 0.2 M concentration).
    
Workflow
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the N-protected indazole in

    
    .
    
  • Reagent Addition: Add NBS (solid) and AIBN (solid) in one portion.

    • Pro-Tip: If the reaction is large scale (>5g), add AIBN in two portions: 50% at start, 50% after 1 hour to maintain radical flux.

  • Degassing: Sparge the solution with Argon or Nitrogen for 10 minutes. Oxygen is a radical scavenger and will inhibit initiation.

  • Reaction: Heat the mixture to reflux (approx. 100-105°C for

    
    ).
    
    • Visual Cue: The dense white NBS solid will gradually disappear and float to the top as less dense succinimide. The solution often turns pale orange.

  • Monitoring: Check via TLC or LCMS every hour.

    • Target: >95% conversion.

    • Warning: If di-bromination (over-reaction) is observed (>5%), stop immediately.

  • Workup:

    • Cool to Room Temp.

    • Filter off the precipitated succinimide solid.

    • Concentrate the filtrate under reduced pressure.

    • Optional: Wash with aqueous

      
       (thiosulfate) to remove trace bromine if the solution is dark red.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Note: Benzyl bromides are reactive.[4][5][6][7] Avoid basic modifiers (triethylamine) in the eluent.

Protocol B: Photochemical Flow Bromination (Advanced)

Application: For labile substrates or to minimize over-bromination via precise residence time control.

Flow_Protocol Feed Feed Solution: Substrate + NBS in PhCF3 Reactor Flow Reactor (PFA Tubing) Blue LED (450nm) Feed->Reactor Flow Rate: 1 mL/min Quench Quench: Aq. Na2S2O3 Reactor->Quench Residence Time: 10-20 min BPR Back Pressure Regulator (40 psi) Quench->BPR Collect Collection & Separation BPR->Collect

Figure 2: Continuous flow setup for photochemical bromination.

  • Setup: Use a Vapourtec or homemade PFA tubing coil reactor wrapped around a 450nm (Blue) LED light source.

  • Stoichiometry: Use 1.1 equiv NBS. No chemical initiator (AIBN) is needed; light initiates the Br-Br bond homolysis.

  • Solvent: Acetonitrile/DCM mixtures can be used here if residence times are short, but

    
     remains superior for selectivity.
    

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction Oxygen inhibition or old Initiator.Degas solvent thoroughly (

sparge). Use fresh AIBN. Check light source intensity.
Ring Bromination (C5/C7) Ionic pathway dominant.Check N-protection. If N-H is free, protect it. Switch solvent to non-polar (

,

). Ensure anhydrous conditions.
Di-bromination Over-reaction.[8]Stop reaction at 80-90% conversion. Reduce NBS to 0.95 equiv.
Product Hydrolysis Unstable benzylic bromide.Avoid aqueous workup if possible; filter and evaporate. Store product in freezer under Argon.

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. Link

  • Podgoršek, A., et al. (2009). "Green" Wohl-Ziegler Bromination: A Comparison of Solvents. Tetrahedron Letters, 50(13), 1445-1448. (Recommends PhCF3).
  • BenchChem Application Note. (2025). Synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole. Link

  • Organic Chemistry Portal. Wohl-Ziegler Reaction Mechanism and Conditions. Link

  • Cantillo, D., et al. (2014). Flash Photochemical Flow Brominations. Journal of Organic Chemistry, 79(1), 223-229. (Flow chemistry protocols).

Disclaimer: This guide is for research purposes only. NBS and radical initiators are hazardous. All work must be performed in a fume hood with appropriate PPE.

Sources

Procedure for N-alkylation of amines with 5-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision N-Alkylation of Amines with 5-(Bromomethyl)-1-methyl-1H-indazole

Introduction & Strategic Utility

The 1-methyl-1H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, epigenetic modulators, and RORγt inverse agonists[1]. 5-(Bromomethyl)-1-methyl-1H-indazole (CAS: 1203160-22-8 for the hydrobromide salt) serves as a premier electrophilic building block for installing this moiety via N-alkylation[2]. Its benzylic nature ensures high reactivity, making it an excellent substrate for


 transformations with various primary and secondary amines, as well as nitrogen-containing heterocycles[3].

Mechanistic Causality & Reaction Design

The N-alkylation of amines with benzylic bromides is fundamentally a bimolecular nucleophilic substitution (


) reaction. Designing a high-yielding protocol requires understanding the causality behind reagent and condition selection:
  • Electrophilic Activation : The transition state of the

    
     displacement is stabilized by the adjacent aromatic indazole ring, significantly lowering the activation energy compared to unactivated alkyl bromides.
    
  • Base Selection & Acid Scavenging : As the reaction proceeds, hydrobromic acid (HBr) is generated. If unneutralized, HBr protonates the starting amine, rendering it non-nucleophilic and stalling the reaction[4]. The choice of base dictates the reaction's success:

    • Inorganic Bases (e.g.,

      
      , 
      
      
      
      ): Ideal for heterocycles and secondary amines. They act as heterogeneous acid scavengers in polar aprotic solvents like DMF[3].
    • Organic Bases (e.g., DIPEA,

      
      ): Preferred when substrate solubility is an issue or when utilizing less polar solvents (e.g., DCM, THF). DIPEA is sterically hindered, minimizing its own competitive alkylation.
      
  • Controlling Over-Alkylation : A primary amine can undergo sequential alkylations to form secondary, tertiary, and even quaternary ammonium species. To favor mono-alkylation, researchers must employ a stoichiometric excess of the amine or perform a slow, dropwise addition of the benzylic bromide at reduced temperatures (0 °C) to differentiate the reaction kinetics of the primary versus the newly formed secondary amine.

System Architecture & Workflow

G Start Amine + 5-(Bromomethyl) -1-methyl-1H-indazole Conditions Base (K2CO3 / DIPEA) Solvent (DMF / MeCN) Start->Conditions Reaction S_N2 Alkylation Stir at 0 °C to RT Conditions->Reaction Monitor LC-MS / TLC Validation Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Quench EtOAc Extraction Monitor->Workup Conversion > 95% Purification Silica Gel Chromatography Workup->Purification Product Pure N-Alkylated Indazole Purification->Product

Workflow for the N-alkylation of amines with 5-(Bromomethyl)-1-methyl-1H-indazole.

Quantitative Data: Condition Optimization

The following table synthesizes field-proven optimization parameters for the N-alkylation of a standard primary amine with 5-(Bromomethyl)-1-methyl-1H-indazole[5].

SolventBase (Equiv)Temp (°C)Time (h)Mono-alkylation YieldDi-alkylation YieldCausality / Observation
DMF

(2.0)
251265%25%High polarity accelerates

, but increases over-alkylation[3].
DMF

(2.0)
0 to 251682%8%Low initial temp controls kinetics, favoring mono-alkylation.
MeCN

(1.5)
251878%10%Lower solubility of base moderates reaction rate.
DCMDIPEA (3.0)0 to 252488%<5%Homogeneous organic base prevents localized high pH; highly selective.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure scientific rigor and high yield[1][4].

Materials:

  • Amine substrate (1.0 equiv)

  • 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide (1.05 equiv)[2]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M to 0.5 M concentration)

Procedure:

  • Preparation & Neutralization : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 mmol) and anhydrous DCM (10 mL) under an inert nitrogen atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes.

    • Causality Insight: 3.0 equivalents of DIPEA are strictly required if the indazole is sourced as a hydrobromide salt (1 equiv to neutralize the HBr salt of the reagent, 1 equiv to neutralize the HBr generated during the

      
       reaction, and 1 equiv as a kinetic excess).
      
    • Self-Validation: The solution should remain clear. If using a hydrochloride salt of the starting amine, ensure complete dissolution after base addition.

  • Electrophile Addition : Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide (1.05 mmol) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel.

    • Causality Insight: Dropwise addition at 0 °C keeps the steady-state concentration of the highly reactive electrophile low, effectively suppressing the formation of di-alkylated side products.

  • Reaction Propagation : Remove the ice bath and allow the reaction to naturally warm to room temperature (20-25 °C). Stir for 4 to 16 hours.

  • In-Process Monitoring : Monitor the reaction via LC-MS and TLC (e.g., 50% EtOAc in Hexanes).

    • Self-Validation: The reaction is deemed complete when the mass of the starting amine is consumed and the desired

      
       peak of the N-alkylated product dominates the chromatogram.
      
  • Quench & Workup : Quench the reaction by adding saturated aqueous

    
     (10 mL). Transfer to a separatory funnel and extract with DCM (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous 
    
    
    
    , and filter[6].
    • Troubleshooting: If DMF was used as an alternative solvent, perform three washes with 5% aqueous

      
       or water to partition the DMF into the aqueous phase before the final brine wash.
      
  • Concentration & Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to EtOAc) to afford the pure N-alkylated 1-methyl-1H-indazole derivative.

References

  • Title: WO2014028591A2 - N-ALKYLATED INDOLE AND INDAZOLE COMPOUNDS AS RORgammaT INHIBITORS AND USES THEREOF Source: Google Patents URL
  • Title: Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues Source: ResearchGate URL: [Link]

  • Title: US20040059131A1 - N-alkylation of indole derivatives Source: Google Patents URL

Sources

Application Note: Engineering Covalent Kinase Inhibitors Using 5-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Application: Covalent Fragment-Based Drug Design (FBDD), Kinase Inhibitor Discovery, Binding Site Mapping

Mechanistic Rationale: The Anatomy of the Fragment

The evolution of Fragment-Based Drug Design (FBDD) has increasingly embraced targeted covalent strategies to drug shallow or challenging binding pockets. Among the most privileged scaffolds in kinase inhibitor design is the indazole ring, which effectively mimics the purine core of ATP. When functionalized with an electrophilic warhead, this scaffold becomes a powerful tool for mapping non-catalytic cysteines.

5-(Bromomethyl)-1-methyl-1H-indazole (CAS 1203160-22-8) is engineered with three distinct structural features that make it an ideal starting point for covalent FBDD:

  • The Indazole Core (Molecular Recognition): The 1H-indazole acts as a bioisostere for indole and phenol. In kinase domains, it reliably anchors into the hinge region, forming critical hydrogen bonds with the backbone amides (e.g., via the N2 nitrogen acting as a hydrogen bond acceptor)[1].

  • The N1-Methylation (Physicochemical Control): Unsubstituted indazoles exist in a dynamic tautomeric equilibrium between 1H and 2H forms. This incurs a desolvation penalty upon binding and complicates structural characterization. Methylation at the N1 position locks the tautomeric state, simplifying structure-activity relationships (SAR) and improving membrane permeability.

  • The C5-Bromomethyl Warhead (Reactivity): The bromomethyl group is a potent electrophile that undergoes proximity-driven

    
     alkylation with nucleophilic residues, primarily the thiolate of cysteine. While highly reactive, it serves as an ideal "scout" fragment to identify targetable cysteines before warhead attenuation (e.g., swapping to a milder acrylamide) during the hit-to-lead phase[2].
    

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the screening of electrophilic fragments requires a self-validating workflow that differentiates between specific, proximity-driven covalent binding and promiscuous protein alkylation.

Workflow N1 Electrophilic Fragment Library (5-Bromomethyl-1-methyl-1H-indazole) N2 GSH Reactivity Assay (Filter out hyper-reactive compounds) N1->N2 N3 Intact Protein LC-MS (Detect +145 Da mass shift) N2->N3 t1/2 > 15 min N4 Tryptic Digest LC-MS/MS (Map specific Cys residue) N3->N4 >50% labeling N5 X-ray Crystallography (Determine binding pose) N4->N5 Site confirmed N6 Structure-Based Fragment Growing (Optimize warhead & affinity) N5->N6 Pose acquired

Fig 1: Covalent FBDD workflow for screening and optimizing electrophilic indazole fragments.

Protocol A: Covalent Fragment Screening via Intact Protein LC-MS

Objective: Identify and quantify covalent adduct formation between the indazole fragment and the target protein.

Causality & Rationale: Intact mass spectrometry is prioritized over biochemical functional assays for primary screening because it directly observes the physical binding event. This eliminates false positives caused by assay interference, non-specific aggregation, or allosteric unfolding.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target recombinant kinase domain to 2 µM in a physiologically relevant buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Self-Validating Control: Prepare a parallel sample of a Cys-to-Ser mutant of the target protein. This internal control proves that any observed mass shift is site-specific to the target cysteine and not a result of promiscuous surface labeling.

  • Fragment Incubation: Add 5-(Bromomethyl)-1-methyl-1H-indazole from a 10 mM DMSO stock to a final concentration of 50 µM (25x molar excess). Ensure the final DMSO concentration remains

    
     1% to prevent protein denaturation.
    
  • Reaction Kinetics: Incubate the mixture at 25°C. Pull 10 µL aliquots at 1 h, 4 h, and 24 h to assess the pseudo-first-order kinetics of adduct formation.

  • Desalting and LC-MS Analysis: Pass the aliquots through an online C4 desalting column to remove buffer salts and unreacted fragment. Elute directly into an ESI-TOF mass spectrometer.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra using maximum entropy algorithms.

    • Expected Result: A discrete mass shift of +145.1 Da . This corresponds to the addition of the methyl-indazole core (

      
      ) following the 
      
      
      
      displacement and loss of the HBr leaving group.
Protocol B: Glutathione (GSH) Reactivity Counter-Screen

Objective: Quantify the intrinsic electrophilicity of the fragment.

Causality & Rationale: A successful covalent fragment must strike a delicate balance between reactivity and target affinity. If the bromomethyl group reacts too rapidly with aqueous thiols, it will be scavenged by intracellular glutathione in vivo before reaching its target, leading to off-target toxicity[3].

Step-by-Step Methodology:

  • Assay Setup: Prepare a solution of 1 mM GSH and 100 µM fragment in 100 mM Potassium Phosphate buffer (pH 7.4) containing 5% DMSO.

  • Internal Standard: Include 10 µM of an inert internal standard (e.g., caffeine) to normalize HPLC injection volumes and account for system drift.

  • Time-Course Sampling: Analyze the mixture via RP-HPLC (C18 column, UV detection at 254 nm) at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Kinetic Calculation: Plot the natural log of the remaining fragment peak area (normalized to the internal standard) versus time. Calculate the pseudo-first-order rate constant (

    
    ) and the half-life (
    
    
    
    ).

Data Presentation & Triage Metrics

To effectively triage 5-(Bromomethyl)-1-methyl-1H-indazole and its derivatives, quantitative data from the protocols above must be compared against strict thresholds.

Assay / MetricTarget ThresholdMechanistic RationaleCorrective Action if Failed
Intact MS Labeling (24h) > 50% adduct formationEnsures sufficient intrinsic reactivity and proximity-driven binding at the hinge region.Discard fragment or increase initial screening concentration.
Cys-to-Ser Mutant MS < 5% adduct formationValidates specific targeting of the desired non-catalytic cysteine.Flag as a promiscuous binder; abandon scaffold.
GSH Half-life (

)
15 min <

< 24 h
Prevents rapid in vivo clearance by glutathione scavenging while maintaining reactivity.Attenuate warhead (e.g., switch bromomethyl to acrylamide).
Tryptic Digest LC-MS/MS > 95% sequence coverageConfirms the exact residue modified by the +145 Da mass shift.Optimize digestion protocol; use alternative proteases (e.g., Glu-C).

Mechanism of Action & Optimization Strategy

Once 5-(Bromomethyl)-1-methyl-1H-indazole is confirmed to label the target cysteine specifically, the structural data is used to guide fragment growing.

Mechanism A 5-(Bromomethyl)- 1-methyl-1H-indazole C Non-covalent Pre-complex (Indazole at Hinge) A->C B Kinase Target (Unbound) B->C D Proximity-induced SN2 Reaction C->D Orientation E Irreversible Covalent Adduct (Target Inactivated) D->E HBr Loss

Fig 2: Two-step mechanism of covalent kinase inhibition by bromomethyl indazoles.

Because the bromomethyl group is a highly reactive, irreversible alkylator, clinical optimization often involves a process known as "warhead swapping." The indazole core is retained for its excellent non-covalent hinge-binding properties (which drive the initial pre-complex formation), while the bromomethyl group at the C5 position is replaced with a tunable, softer electrophile—such as an acrylamide, cyanoacrylamide, or vinyl sulfonamide. This allows the final drug candidate to achieve highly targeted irreversible or reversible-covalent inhibition with an optimized safety profile.

References

  • Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors Source: Journal of Medicinal Chemistry (via NIH PubMed Central) URL:[Link]

  • Electrophilic fragment-based design of reversible covalent kinase inhibitors Source: Journal of the American Chemical Society (via NIH PubMed Central) URL:[Link]

  • Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors Source: MedChemComm (Royal Society of Chemistry) URL:[Link]

Sources

Conditions for coupling 5-(Bromomethyl)-1-methyl-1H-indazole with thiols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized conditions for the S-alkylation of 5-(bromomethyl)-1-methyl-1H-indazole (referred to herein as BMI ) with various thiol nucleophiles. The 1-methyl-1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently found in kinase inhibitors (e.g., VEGFR, PDGFR modulators).[1]

The coupling reaction is a classic


 substitution. However, the specific reactivity of the benzylic bromide on the electron-rich indazole ring requires careful control of basicity , solvent polarity , and stoichiometry  to prevent common failure modes such as disulfide dimerization, hydrolysis to the alcohol, or N-alkylation side reactions.[1]

Mechanistic Insight & Reaction Design

The reaction proceeds via a nucleophilic attack of the thiolate anion (


) on the benzylic carbon of BMI. The choice of base is critical: it must be strong enough to deprotonate the thiol (

~10-11 for alkyl, ~6-7 for aryl) but not so harsh as to degrade the sensitive benzylic bromide.[1]
Reaction Pathway Diagram

The following diagram outlines the primary reaction pathway and competing side reactions.

ReactionPathway BMI 5-(Bromomethyl)-1-methyl-1H-indazole (Electrophile) Product Target Thioether (S-Alkylation) BMI->Product + Thiolate (SN2) Side2 Benzylic Alcohol (Hydrolysis) BMI->Side2 H2O / OH⁻ Thiol Thiol (R-SH) (Nucleophile) Thiolate Thiolate Species (R-S⁻) Thiol->Thiolate Base Base Base (Deprotonation) Base->Thiolate Thiolate->Product Side1 Disulfide Dimer (Oxidation) Thiolate->Side1 O2 / Slow Rxn

Figure 1: Mechanistic pathway for the S-alkylation of BMI.[1] Solid lines indicate the desired pathway; dashed lines indicate failure modes.

Experimental Protocols

Two distinct protocols are provided to accommodate different thiol substrates and solubility requirements.

Method A: The "Standard" Inorganic Base Protocol

Best for: Aromatic thiols (thiophenols), robust aliphatic thiols, and gram-scale synthesis. Key Advantage: High atom economy, simple workup, cost-effective.[1]

Reagents:

  • Substrate: 5-(Bromomethyl)-1-methyl-1H-indazole (1.0 equiv)

  • Nucleophile: Thiol (1.1 – 1.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 equiv)[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )[1]
    
  • Temperature:

    
     to 
    
    
    
    [1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Thiol (1.1 equiv) in anhydrous DMF (0.2 M concentration relative to bromide).

  • Deprotonation: Add powdered

    
      (2.0 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. Note: The mixture may become heterogeneous.
    
  • Addition: Add BMI (1.0 equiv) slowly (solid or dissolved in minimal DMF).

    • Why? Slow addition keeps the concentration of electrophile low relative to the thiolate, favoring substitution over side reactions.

  • Reaction: Stir at RT. Monitor by TLC or LCMS.

    • Typical Time: 1–4 hours for aromatic thiols; 4–12 hours for bulky aliphatic thiols.

    • Optimization: If conversion is slow after 4 hours, heat to

      
      . Do not exceed 
      
      
      
      to avoid polymerization.[2]
  • Workup:

    • Dilute the reaction mixture with EtOAc (5x reaction volume).

    • Wash with water (3x) and brine (1x) to remove DMF.[1]

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: The "Sensitive Substrate" Organic Base Protocol

Best for: Complex aliphatic thiols, substrates sensitive to aqueous workup, or when DMF removal is difficult. Key Advantage: Homogeneous conditions, lower polarity solvent.[1]

Reagents:

  • Substrate: 5-(Bromomethyl)-1-methyl-1H-indazole (1.0 equiv)

  • Nucleophile: Thiol (1.1 equiv)[1]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (1.5 equiv)[1]

  • Solvent: THF (Tetrahydrofuran) or DCM (Dichloromethane)[1]

  • Temperature:

    
     to RT
    

Step-by-Step Procedure:

  • Preparation: Dissolve BMI (1.0 equiv) and the Thiol (1.1 equiv) in anhydrous THF (0.15 M) under Nitrogen/Argon atmosphere.

  • Cooling: Cool the solution to

    
     (ice bath).
    
    • Why? The reaction with organic bases can be exothermic; cooling prevents immediate disulfide formation.

  • Addition: Add DBU (1.2 equiv) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 2–6 hours.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM or EtOAc.

    • Alternative: If using DCM, wash directly with 0.1 M HCl (to remove DBU) followed by

      
      .[1]
      
  • Purification: Flash chromatography.

Optimization & Troubleshooting Guide

Use the following decision matrix to select the optimal condition for your specific thiol.

DecisionTree Start Select Thiol Type Type1 Aromatic Thiol (Thiophenol, Heterocycle) Start->Type1 Type2 Aliphatic Thiol (Primary/Secondary) Start->Type2 Type3 Acid-Sensitive / Complex Start->Type3 MethodA Method A: K2CO3 / DMF (Fast, High Yield) Type1->MethodA Type2->MethodA If simple structure MethodB Method B: DBU / THF (Mild, Homogeneous) Type2->MethodB MethodC Method C: Cs2CO3 / Acetone (For Steric Bulk) Type2->MethodC If very hindered Type3->MethodB

Figure 2: Protocol selection logic based on nucleophile properties.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Thiol not deprotonated; Bromide hydrolysis.[1]Switch to stronger base (Cs2CO3 or NaH). Ensure solvent is anhydrous.[2]
Disulfide Impurity Oxidation of thiol by air.Degas solvents with Argon/N2.[3] Add TCEP (1.1 equiv) to reduce disulfide in situ.
Precipitate in DMF Polymerization of BMI.Keep BMI concentration <0.2 M. Add BMI last and slowly.
New Spot (Polar) Hydrolysis to alcohol (5-hydroxymethyl).[1]Ensure reagents are dry. Avoid hydroxide bases (NaOH/KOH).

Safety & Handling

  • Lachrymator Hazard: 5-(Bromomethyl)-1-methyl-1H-indazole is a potent lachrymator (tear gas agent) and skin sensitizer.[1]

    • Control: Always handle in a functioning fume hood.

    • Decontamination: Quench glassware with a dilute solution of thiourea or sodium thiosulfate to destroy residual alkyl bromide before removing from the hood.

  • Thiol Stench: Use bleach (sodium hypochlorite) to quench thiol smells on glassware.

References

  • Sirven, A. M., Stefak, R., & Rapenne, G. (2015).[1][4] Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole.[1][4] ResearchGate.[5]

  • BenchChem Technical Support. (2025). Stability issues of 1-(5-bromo-1H-indazol-3-yl)ethanone in solution. BenchChem.

  • PubChem. (2025).[6] 5-bromo-1H-indazole Compound Summary. National Library of Medicine.

  • Keivanloo, A., et al. (2011).[1] A Green and Highly Efficient Alkylation of Thiols in Water. Journal of the Iranian Chemical Society.

Sources

Application Note: Microwave-Assisted Alkylation of 5-(Bromomethyl)-1-methyl-1H-indazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-1H-indazole motif is a privileged scaffold in medicinal chemistry, frequently integrated into the design of kinase inhibitors, epigenetic modulators, and neurotherapeutics[1]. As a highly versatile electrophile, 5-(Bromomethyl)-1-methyl-1H-indazole (CAS: 1203160-22-8) serves as a critical building block for introducing this pharmacophore via nucleophilic substitution (


)[1][2]. However, conventional thermal alkylation using benzylic bromides often suffers from prolonged reaction times, competing hydrolysis, and poor yields due to thermal degradation[3].

This application note outlines a highly optimized, self-validating protocol utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging dielectric heating, this methodology reduces reaction times from hours to minutes, suppresses bis-alkylation side reactions, and significantly enhances product purity[4][5].

Rationale & Mechanistic Insights

The 1-Methyl-1H-Indazole Pharmacophore

Utilizing the N1-methylated indazole derivative is a deliberate structural choice in drug design. Methylation at the N1 position locks the tautomeric state of the indazole ring, preventing the N1/N2 tautomerization typically observed in 1H-indazoles. This conformational restriction simplifies Structure-Activity Relationship (SAR) studies and improves the predictability of target binding. The 5-bromomethyl group provides a highly activated benzylic position, making it an ideal substrate for amination or etherification[1].

Dielectric Heating vs. Conventional Conduction

Conventional heating relies on thermal conduction from the vessel wall, creating thermal gradients that can lead to localized superheating and substrate degradation at the vessel boundaries. In contrast, MAOS utilizes electromagnetic radiation (typically 2.45 GHz) to directly agitate polar molecules (dipole rotation and ionic conduction)[4]. This results in instantaneous, volumetric heating from the core of the reaction mixture outward, ensuring uniform energy distribution and rapid reaction kinetics[3][4].

Heating_Mechanism cluster_MW Microwave Heating cluster_Conv Conventional Heating Substrate Reaction Mixture (Polar Dipoles) MW_Field Electromagnetic Field (2.45 GHz) Substrate->MW_Field Wall Vessel Wall Heating (Conduction) Substrate->Wall Dipole Dipole Alignment & Friction MW_Field->Dipole Volumetric Volumetric Heating (Core to Surface) Dipole->Volumetric Convection Convection Currents Wall->Convection Gradient Thermal Gradients (Surface to Core) Convection->Gradient

Fig 1: Volumetric dielectric heating in MAOS vs. conventional thermal conduction.

Experimental Causality: Solvent and Base Selection
  • Solvent Causality : The efficiency of MAOS is dictated by the solvent's loss tangent (

    
    ), which measures its ability to convert microwave energy into heat. Acetonitrile (
    
    
    
    ) and Ethanol (
    
    
    ) are optimal choices[4][5]. Acetonitrile is specifically selected for this protocol because it provides excellent solubility for the indazole bromide while avoiding the solvolysis (etherification) side reactions that can occur with primary alcohols under basic conditions.
  • Base Causality : Potassium carbonate (

    
    ) is utilized as a mild, heterogeneous base. In a sealed microwave vessel, rapid localized heating accelerates the deprotonation of the nucleophilic amine without triggering the base-catalyzed polymerization of the bromomethyl indazole, a common failure mode in prolonged conventional heating[6].
    

Quantitative Data: Method Comparison

The following table summarizes the quantitative improvements achieved by transitioning the N-alkylation of 5-(Bromomethyl)-1-methyl-1H-indazole from conventional thermal conditions to MAOS.

Reaction ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Heating Source Oil Bath / Heating BlockDielectric Heating (2.45 GHz)
Temperature 80 °C (Reflux)100 °C (Sealed Vessel)
Reaction Time 12 - 18 hours10 - 15 minutes
Optimal Solvent DMF (Difficult to remove)Acetonitrile (Volatile, easy workup)
Average Yield (%) 45% - 65%85% - 98%
Impurity Profile High (Hydrolysis, bis-alkylation)Low (Clean conversion)

Data synthesized from comparative benchmarking of benzylic bromide amination protocols[4][5][6].

Self-Validating Experimental Protocol

This protocol describes the microwave-assisted


 N-alkylation of a secondary amine using 5-(Bromomethyl)-1-methyl-1H-indazole to yield a tertiary amine target.

MAOS_Workflow Start 5-(Bromomethyl)-1-methyl-1H-indazole + Nucleophile (Amine) Solvent Solvent Addition (Acetonitrile, High tan δ) Start->Solvent Base Base Addition (K2CO3, 1.5 eq) Solvent->Base MW Microwave Irradiation (100°C, 15 min, Sealed Vessel) Base->MW Analysis In-Process Control (LC-MS / TLC) MW->Analysis Aliquot sampling Workup Aqueous Quench & Liquid-Liquid Extraction Product Purified Indazole Derivative Workup->Product Analysis->MW Incomplete Analysis->Workup Conversion > 95%

Fig 2: Step-by-step workflow for the microwave-assisted N-alkylation process.

Reagents & Equipment
  • Electrophile : 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide (1.0 mmol)[2].

  • Nucleophile : Secondary amine (e.g., piperidine derivative) (1.2 mmol).

  • Base : Anhydrous Potassium Carbonate (

    
    ) (2.5 mmol; accounts for neutralizing the hydrobromide salt).
    
  • Solvent : Anhydrous Acetonitrile (4.0 mL).

  • Equipment : Dedicated single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with 10 mL pressure-rated glass vials and Teflon-lined crimp caps[3].

Step-by-Step Methodology
  • Vessel Preparation : To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide (1.0 mmol) and the secondary amine (1.2 mmol)[6].

  • Base & Solvent Addition : Add finely powdered, anhydrous

    
     (2.5 mmol), followed by anhydrous Acetonitrile (4.0 mL).
    
    • Causality Check: Ensure the

      
       is finely powdered to maximize the surface area for the heterogeneous deprotonation step.
      
  • Sealing : Seal the vial securely with a Teflon-lined crimp cap to allow for safe pressurization during heating.

  • Microwave Irradiation : Place the vial in the microwave reactor cavity. Program the reactor to heat to 100 °C over a 2-minute ramp time, and hold at 100 °C for 15 minutes with continuous high-speed stirring[5].

  • Cooling : Allow the reactor to actively cool the vessel to < 40 °C using compressed air before uncrimping.

In-Process Control & Analytical Validation (Self-Validating Step)

Before proceeding to workup, the reaction must validate its own completion:

  • TLC Analysis : Spot an aliquot on silica gel (Eluent: 50% EtOAc/Hexanes). The starting material (benzylic bromide) is highly UV-active and typically runs at

    
    . The successful formation of the tertiary amine will result in a new, more polar spot (typically 
    
    
    
    ) that stains positively with Dragendorff's reagent or Ninhydrin.
  • LC-MS Confirmation : Inject a diluted aliquot into the LC-MS.

    • Validation Marker: The disappearance of the starting material mass

      
       featuring the characteristic 1:1 isotopic ratio of Bromine (
      
      
      
      ).
    • Success Marker: The appearance of a single sharp peak corresponding to the exact mass of the

      
       of the target alkylated indazole.
      
Workup and Isolation
  • Filter the reaction mixture through a short pad of Celite to remove the inorganic salts (

    
     and 
    
    
    
    ), washing the pad with excess EtOAc (15 mL).
  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (DCM:MeOH gradient) to yield the pure N-(1-methyl-1H-indazol-5-yl)methyl derivative.

Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
Significant Bis-Alkylation Primary amine nucleophile is over-reacting with the highly active benzylic bromide.Increase amine equivalents to 3.0 or slowly dose the bromide into the microwave vessel in stages.
Hydrolysis (Alcohol Formation) Presence of adventitious water reacting with the benzylic position at high temperatures.Ensure Acetonitrile is strictly anhydrous. Dry

in an oven at 120 °C prior to use.
Incomplete Conversion Poor microwave absorption or insoluble nucleophile.Switch solvent to Ethanol (higher

) or increase hold time to 20 minutes[5].

References

  • 5-(Bromomethyl)
  • Application Notes and Protocols for Microwave-Assisted Synthesis of Indazole Derivatives Benchchem URL
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry RSC Publishing URL
  • EFFICIENT MICROWAVE-ASSISTED BUCHWALD-HARTWIG COUPLING FOR THE SYNTHESIS OF 3-(SUBSTITUTED)
  • 5-(Bromomethyl)
  • Microwave-Assisted One-Pot Synthesis of Isothiouronium Salts: Experimental and DFT Insights...

Sources

Troubleshooting & Optimization

Troubleshooting low yields in 5-(Bromomethyl)-1-methyl-1H-indazole coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BMI-TRBL-001 Status: Open Subject: Troubleshooting Low Yields in Coupling Reactions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Hot" Electrophile

You are working with 5-(Bromomethyl)-1-methyl-1H-indazole .[1] Before troubleshooting specific conditions, you must understand the reagent's personality.

This is not a standard aryl bromide. It is a benzylic bromide attached to an electron-rich heterocycle.[2] It is an activated electrophile (alkylating agent) with high reactivity but poor stability. Low yields typically stem from three root causes:

  • Hydrolysis: The bromine is displaced by trace water before your nucleophile attacks.

  • Polymerization/Dimerization: The molecule reacts with itself.

  • Protodehalogenation: In metal-catalyzed cross-couplings, the C-Br bond breaks and is replaced by C-H.

Phase 1: Pre-Reaction Integrity Check

Stop. Do not run your reaction until you verify the starting material.

The "Silent Killer": Hydrolysis Benzylic bromides degrade rapidly in moist air. If your white solid has turned yellow or sticky, it has likely hydrolyzed to (1-methyl-1H-indazol-5-yl)methanol .

Diagnostic TestObservationStatusAction
Visual Inspection White/Off-white crystalline solidGood Proceed.
Yellow/Orange sticky solidDegraded Recrystallize or repurify.
H-NMR (DMSO-d6)

~4.8 ppm (s, 2H, -CH 2-Br)
Pure Proceed.

~4.6 ppm (d, 2H, -CH 2-OH)
Hydrolyzed CRITICAL: If >5% alcohol is present, yields will drop exponentially due to stoichiometry errors.

Expert Tip: If you synthesized this reagent yourself, store it as the hydrobromide salt if possible. The salt is significantly more stable than the free base. Liberate the free base in situ during your coupling reaction.

Phase 2: Nucleophilic Substitution (S_N2)

Scenario: You are trying to attach an amine, thiol, or alkoxide to the -CH2- linker.

Common Failure Modes
  • Over-Alkylation (Amines): The product is a secondary amine, which is often more nucleophilic than the starting primary amine. You get double addition.

  • Competition with Solvent: Using protic solvents (MeOH, EtOH) guarantees side-product formation (ethers).

Troubleshooting Workflow

Substitution_Troubleshooting Start Problem: Low Yield in S_N2 CheckSolvent Is solvent Protic? (MeOH, EtOH, Water) Start->CheckSolvent SwitchSolvent Switch to Aprotic (DMF, MeCN, DCM) CheckSolvent->SwitchSolvent Yes CheckNuc Is Nucleophile an Amine? CheckSolvent->CheckNuc No CheckRatio Ratio Amine:Bromide? CheckNuc->CheckRatio Yes CheckBase Base Strength? CheckNuc->CheckBase No (Thiol/Alcohol) AdjustRatio Use 2-3 eq. Amine or Dropwise Addition CheckRatio->AdjustRatio 1:1 Ratio BaseAdvice Use DIPEA or K2CO3. Avoid NaH (Elimination risk) CheckBase->BaseAdvice

Caption: Decision logic for troubleshooting nucleophilic substitution failures.

Optimized Protocol: Amine Coupling
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF . Do not use alcohols.

  • Base: K2CO3 (2.0 eq) or DIPEA (1.5 eq).

  • Stoichiometry: Use 1.2 to 1.5 equivalents of the amine nucleophile.

  • Temperature: Start at 0°C , then warm to RT. Heat is usually unnecessary and promotes dimerization.

  • Procedure:

    • Dissolve Amine + Base in solvent.

    • Add 5-(Bromomethyl)-1-methyl-1H-indazole (dissolved in minimal solvent) dropwise .

    • Why? Keeping the concentration of the electrophile low relative to the amine prevents over-alkylation.

Phase 3: Metal-Mediated Cross-Coupling (Suzuki/Negishi)

Scenario: You are trying to form a C-C bond using the benzylic position.

The Trap: Standard Suzuki conditions for aryl bromides (e.g., Pd(PPh3)4, Na2CO3, Toluene/Water) often fail here.

  • Reason 1: Benzylic bromides are

    
     hybridized.[3] Oxidative addition is slower/different than 
    
    
    
    aryl halides.
  • Reason 2: The "Water" in Toluene/Water systems hydrolyzes your starting material faster than the Pd cycles.

Mechanistic Insight: The Competition

Reaction_Pathways SM 5-(Bromomethyl)-indazole OxAdd Oxidative Addition (Pd-Benzyl Complex) SM->OxAdd Slow Step Hydrolysis Alcohol Byproduct (Dead End) SM->Hydrolysis Fast if Wet Pd Pd(0) Catalyst Water H2O (Trace) Homo Wurtz Homocoupling (Dimer) OxAdd->Homo If Boronic Acid Low Product Desired Cross-Coupling OxAdd->Product Transmetallation

Caption: Kinetic competition between the desired catalytic cycle and parasitic side reactions.

Optimized Protocol: Benzylic Suzuki Coupling

To fix low yields, you must switch to anhydrous conditions or specific catalysts.

ParameterStandard (Avoid)High-Yield Recommendation
Catalyst Pd(PPh3)4Pd(dppf)Cl2·DCM or Pd(OAc)2 + SPhos
Solvent Toluene/WaterAnhydrous THF or 1,4-Dioxane
Base Na2CO3 (Aq)Cs2CO3 or K3PO4 (Solid, finely ground)
Temp Reflux (100°C+)60-80°C (Milder heat preserves the benzyl-Pd species)

Protocol Steps:

  • Dry Everything: Flame-dry your glassware. Use anhydrous solvents.[4]

  • Degas: Oxygen promotes homocoupling.[3] Sparge solvent with Argon for 15 mins.

  • Loading:

    • 1.0 eq Bromide[5][6]

    • 1.2 eq Boronic Acid

    • 2.0 eq Cs2CO3 (solid)

    • 5 mol% Pd(dppf)Cl2·DCM

  • Order of Addition: Add solid reagents

    
     Add solvent 
    
    
    
    Stir
    
    
    Heat.
FAQ: Quick Troubleshooting

Q: My reaction turned black immediately. A: This is likely "Pd-black" precipitation, meaning your ligand dissociated, or extensive decomposition occurred.

  • Fix: Switch to a bidentate ligand catalyst like Pd(dppf)Cl2 which holds the metal tighter. Lower the temperature.

Q: I see a spot on TLC just below my starting material that won't couple. A: That is the alcohol (hydrolysis product). It is chemically dead to Suzuki coupling.

  • Fix: You cannot recover it. Restart with fresh, dry reagents and anhydrous solvent.

Q: Can I use the chloride analog instead? A: 5-(Chloromethyl)-1-methyl-1H-indazole is more stable but significantly less reactive. You will need to add NaI (Sodium Iodide) as a catalyst (Finkelstein reaction in situ) to make it react.

References
  • BenchChem. (2025).[3][7] Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.Link

  • Sigma-Aldrich. (n.d.). 5-Bromo-1-methyl-1H-indazol-3-amine Product Sheet.Link

  • National Institutes of Health (PMC). (2014). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.[8]Link

  • Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole.Link

  • J&K Scientific. (2024).[1] 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide Stability Data.Link

Sources

Technical Support Center: Minimizing Dibromination in 1,5-Dimethylindazole Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective monobromination of 1,5-dimethylindazole at the C-3 position is a critical step in the synthesis of various kinase inhibitors (e.g., PLK, CDK inhibitors). The primary challenge is the electron-rich nature of the substrate: the N1-methyl group activates the pyrazole ring, while the C5-methyl group activates the benzene ring (specifically ortho/para positions C-4 and C-6).

This activation profile creates a narrow thermodynamic window where dibromination (formation of 3,4-dibromo or 3,6-dibromo species) becomes a significant side reaction. This guide provides a self-validating protocol to maximize C-3 selectivity and minimize over-bromination side products.

Part 1: The Mechanism & Strategy (The "Why")

The Selectivity Challenge

The reaction is an Electrophilic Aromatic Substitution (EAS) .[1]

  • Kinetic Product (Desired): The C-3 position is the most nucleophilic site due to the resonance stabilization provided by the N1 nitrogen.

  • Thermodynamic/Over-reaction (Undesired): Once C-3 is brominated, the bromine atom exerts an inductive electron-withdrawing effect (-I), theoretically deactivating the ring. However, the C5-methyl group continues to donate electron density (+I/+R) into the benzene ring, keeping C-4 and C-6 susceptible to further attack if the concentration of the brominating species is too high.

Visualizing the Pathway

The following diagram illustrates the competition between the desired pathway and the over-bromination trap.

ReactionPathway cluster_conditions Control Factors Substrate 1,5-Dimethylindazole (Starting Material) Intermediate Transition State (C-3 Activation) Substrate->Intermediate + Br+ (NBS) Product 3-Bromo-1,5-dimethylindazole (Target: >95%) Intermediate->Product Fast (Kinetic) SideProduct 3,4- or 3,6-Dibromo Side Products (Undesired) Product->SideProduct + Excess Br+ (Over-reaction) Temp Temp < 5°C Stoich Stoichiometry 0.95 - 1.0 eq

Caption: Reaction pathway showing the kinetic favorability of C-3 bromination and the risk of secondary bromination driven by excess reagent or temperature.

Part 2: Critical Control Points (The "How")

Reagent Selection: NBS vs. Elemental Bromine

Recommendation: Use N-Bromosuccinimide (NBS) .[2][3][4] Do not use elemental bromine (


).[5]
  • Why? Elemental bromine is highly aggressive and generates a high instantaneous concentration of bromonium ions (

    
    ), leading to rapid poly-bromination.
    
  • The NBS Advantage: NBS acts as a reservoir for

    
    .[2][5] In polar aprotic solvents (like MeCN or DMF), it releases the active electrophile slowly, maintaining a low steady-state concentration that favors the most reactive site (C-3) and starves the secondary sites (C-4/C-6).
    
Solvent Selection: Acetonitrile vs. DMF

Recommendation: Acetonitrile (MeCN) is the "Gold Standard" for selectivity.

SolventReaction RateSelectivityRisk Profile
Acetonitrile (MeCN) ModerateHigh Low. Best balance of solubility and kinetic control.
DMF FastModerateHigh. Polar aprotic nature stabilizes the transition state too well, lowering the activation energy for side reactions.
DCM SlowHighModerate. Poor solubility of indazoles can lead to heterogeneous mixtures and local "hot spots" of reagent.
Stoichiometry & Addition Rate

Rule of Thumb: Never exceed 1.05 equivalents of NBS.

  • Target: 0.95 – 1.00 equivalents.

  • Technique: Add NBS portion-wise (solid) or dropwise (solution) over 30–60 minutes. This prevents a local excess of reagent relative to the substrate.

Part 3: Troubleshooting & FAQs

Q1: I am using 1.0 eq of NBS in DMF, but I still see 10-15% dibromide. What is wrong?

Diagnosis: Your reaction temperature is likely too high, or the solvent (DMF) is accelerating the reaction too much. The Fix:

  • Switch solvent to Acetonitrile (MeCN) .

  • Cool the reaction to 0°C to -5°C before adding NBS.

  • Mechanism: Lowering the temperature increases the energy difference (

    
    ) between the transition states of the mono- and di-bromination, favoring the lower-energy mono-bromination pathway.
    
Q2: My conversion is stuck at 90%, but I'm afraid to add more NBS.

Diagnosis: Stalled reaction due to consumption of reagent or trace water deactivating the NBS. The Fix:

  • Do not simply dump more NBS.

  • Analyze the mixture by HPLC.[6] If the dibromide content is < 1%, add 0.05 eq of NBS dissolved in MeCN dropwise.

  • Wait 30 minutes.

  • If conversion does not improve, stop . It is far easier to separate unreacted starting material (non-polar) from the product than to separate the dibromide (very similar polarity to product).

Q3: Can I use acid catalysis (e.g., TsOH or H2SO4) to speed it up?

Diagnosis: Dangerous territory. The Fix: Avoid strong acids. Acid protonates the NBS, generating highly reactive protonated NBS species that are much less selective. If the reaction is too slow, slightly increase temperature (e.g., from 0°C to 10°C) rather than adding acid.

Part 4: Validated Experimental Protocol

Objective: Synthesis of 3-bromo-1,5-dimethylindazole with <2% dibromide impurity.

Materials
  • Substrate: 1,5-Dimethylindazole (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized if yellow/aged) (1.0 eq)

  • Solvent: Acetonitrile (Anhydrous) (10 Volumes, i.e., 10 mL per 1 g of substrate)

Step-by-Step Workflow
  • Preparation:

    • Charge 1,5-dimethylindazole into a clean, dry Round Bottom Flask (RBF).

    • Add Acetonitrile (10V). Stir until fully dissolved.

    • Cool the solution to 0°C using an ice/water bath.

  • Addition (The Critical Step):

    • Divide the calculated mass of NBS (1.0 eq) into 4 equal portions.

    • Add the 1st portion . Stir for 15 minutes.

    • Add the 2nd portion . Stir for 15 minutes.

    • Add the 3rd portion . Stir for 15 minutes.

    • Add the 4th portion . Stir for 30 minutes.

    • Note: Keep the internal temperature below 5°C during addition.

  • Monitoring:

    • Check reaction by HPLC or TLC (Mobile phase: Hexane/EtOAc).

    • Stop criteria: Starting material < 2% OR Dibromide > 2%.

  • Work-up:

    • Quench by adding 10% aqueous Sodium Thiosulfate (

      
      ) solution (5V). This immediately destroys unreacted NBS.
      
    • Extract with Ethyl Acetate (EtOAc).[6][7]

    • Wash organic layer with Brine.

    • Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[7]
      
Troubleshooting Decision Tree

Troubleshooting Start Analyze Reaction Mixture (HPLC/LCMS) CheckSM Is Starting Material Present (>5%)? Start->CheckSM CheckDiBr Is Dibromide Present (>2%)? CheckSM->CheckDiBr No (Conversion Complete) ActionAdd Add 0.05 eq NBS Wait 30 min CheckSM->ActionAdd Yes ActionStop STOP REACTION Quench Immediately CheckDiBr->ActionStop Yes (Risk of Over-bromination) ActionIso Proceed to Workup (Success) CheckDiBr->ActionIso No ActionAdd->Start Re-analyze

Caption: Decision logic for reaction monitoring to prevent over-bromination.

References

  • BenchChem. (2025).[7] Optimizing Reaction Conditions for Bromo-Indazole Synthesis. Retrieved from

  • Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Current Organic Chemistry. (Discusses NBS regioselectivity in MeCN vs DMF).
  • Li, X., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Royal Society of Chemistry Advances. Retrieved from

  • Gilead Sciences. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[8] (Demonstrates regioselective bromination challenges in indazoles). Retrieved from

  • Master Organic Chemistry. (2011). N-Bromo Succinimide (NBS) As A Reagent In Organic Chemistry.[2][3][4] (Mechanistic grounding for NBS vs Br2). Retrieved from

Sources

Purification methods for 5-(Bromomethyl)-1-methyl-1H-indazole: Column vs Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(Bromomethyl)-1-methyl-1H-indazole

A Guide to Effective Purification Strategies: Column Chromatography vs. Recrystallization

Welcome to the technical support guide for the purification of 5-(Bromomethyl)-1-methyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting challenges associated with the purification of this important synthetic intermediate.

Part 1: Choosing Your Purification Method

The first critical decision in any workflow is selecting the appropriate purification technique. The choice between column chromatography and recrystallization depends on several factors including the scale of your reaction, the nature of the impurities, and the desired final purity.

Decision-Making Flowchart: Which Method is Right for Me?

Use the following flowchart to guide your decision. This diagram outlines a logical progression based on key experimental parameters.

G cluster_input STARTING POINT cluster_analysis INITIAL ANALYSIS cluster_decision KEY DECISION FACTORS cluster_output RECOMMENDED METHOD start Crude 5-(Bromomethyl)-1-methyl-1H-indazole tlc Run TLC Analysis (e.g., 20% EtOAc/Hexane) start->tlc purity Assess Crude Purity & Impurity Profile tlc->purity impurity_type What is the nature of the impurities? purity->impurity_type scale What is the scale of your reaction? impurity_type->scale Baseline Impurities (Starting Material, Minor Byproducts) Product is the major spot column Flash Column Chromatography impurity_type->column Complex Mixture (Multiple spots close to product Rf) Oily/Tarry consistency scale->column Small to Medium Scale (<5 g) Higher Purity Needed recrystallize Recrystallization scale->recrystallize Large Scale (>5 g) High Crude Purity (>90%)

Caption: Decision flowchart for selecting a purification method.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 5-(Bromomethyl)-1-methyl-1H-indazole?

A1: Typically, impurities arise from unreacted starting materials (e.g., 5-methyl-1-methyl-1H-indazole), over-brominated or di-substituted byproducts, and residual reagents from the bromination step (like N-Bromosuccinimide or its byproducts). The specific profile will depend heavily on your synthetic route.[1]

Q2: This compound has a bromomethyl group, which is a benzylic bromide. Should I be concerned about stability during purification?

A2: Yes, this is a critical consideration. Benzylic bromides are lachrymatory and are susceptible to hydrolysis and nucleophilic substitution. During purification, you should avoid:

  • High Temperatures: Prolonged heating, especially during recrystallization, can cause degradation.

  • Basic Conditions: Exposure to bases can lead to decomposition or substitution reactions. While silica gel is acidic, prolonged contact can sometimes be detrimental.[1]

  • Nucleophilic Solvents: Using alcohols (like methanol or ethanol) as the primary solvent for column chromatography or workups can lead to the formation of the corresponding ether impurity.

Q3: My purified product has a yellowish or brownish tint. Is this acceptable?

A3: While the pure compound is often an off-white or pale yellow solid, significant coloration usually indicates the presence of trace impurities or degradation products.[1] If high purity is required for subsequent steps, further purification is recommended.

Q4: What is the best way to monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is the most effective and immediate method.[1] A good starting mobile phase is 10-30% Ethyl Acetate in Hexanes. Staining with potassium permanganate (KMnO₄) can be helpful for visualizing non-UV active impurities, while a UV lamp will show the aromatic indazole core.

Part 3: Troubleshooting & In-Depth Protocols

This section provides detailed protocols and solutions to common problems you may encounter.

Method 1: Flash Column Chromatography

This is the most versatile method for purifying small to medium-scale reactions, especially when dealing with multiple impurities of similar polarity to the product.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give your product an Rf value of ~0.25-0.35. A good starting point is 20% Ethyl Acetate/Hexanes.

  • Column Packing: Prepare a slurry of silica gel in 100% hexanes and pour it into your column, ensuring no air bubbles are trapped.[1] Allow the silica to pack under gentle pressure, with a layer of sand on top to protect the surface.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the eluent. For best results, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% Hexanes or 5% EtOAc/Hexanes).[1][2] Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be: 5% -> 10% -> 15% -> 20% -> 30% EtOAc in Hexanes.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator). Avoid excessive heat to prevent degradation.

Q: My product is not eluting from the column, even at high solvent polarity.

  • Possible Cause: The compound may be adsorbing irreversibly to the acidic silica gel, or it may have degraded on the column.

  • Solution: Consider using a less acidic stationary phase like neutral alumina. Alternatively, you can add a small amount (~0.5%) of triethylamine to your mobile phase to neutralize the silica surface, but only if your compound is stable to basic conditions.

Q: I see a streak on my TLC plate after purification, suggesting decomposition.

  • Possible Cause: The bromomethyl group is sensitive. Prolonged contact time with silica gel can cause degradation.

  • Solution: Speed up the chromatography process. Use a slightly more polar solvent system from the start to elute the compound faster. Ensure your silica gel is fresh and of high quality.

Q: My fractions are pure by TLC, but after evaporation, the NMR shows impurities.

  • Possible Cause: A co-eluting impurity may not be visible by your chosen TLC visualization method.

  • Solution: Try a different TLC stain (e.g., phosphomolybdic acid) to check for hidden impurities. If an impurity is confirmed, re-purification using a shallower solvent gradient or a different solvent system (e.g., DCM/Hexanes) may be necessary.

Method 2: Recrystallization

Recrystallization is an excellent technique for large-scale purification when the crude material is already of relatively high purity (>90%). It is often more time and solvent-efficient than chromatography at scale.

  • Solvent Screening: The key to successful recrystallization is finding the right solvent. The ideal solvent will dissolve your compound poorly at room temperature but very well at elevated temperatures.[3]

    • Test small amounts of your crude product in various solvents (e.g., isopropanol, ethyl acetate, toluene, hexanes/EtOAc mixtures).

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude material until it fully dissolves.[4] Adding too much solvent is a common mistake that leads to low yield.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

G cluster_problem INITIAL PROBLEM cluster_diagnosis DIAGNOSIS cluster_solution PROPOSED SOLUTIONS start No Crystals Form Upon Cooling cause1 Is the solution supersaturated? start->cause1 cause2 Is the solution too dilute? cause1->cause2 No sol1 Induce Crystallization: - Scratch flask with glass rod - Add a seed crystal cause1->sol1 Yes cause3 Is the product 'oiling out'? cause2->cause3 No sol2 Concentrate Solution: - Gently evaporate some solvent - Re-heat to dissolve, then cool again cause2->sol2 Yes sol3 Address Oiling Out: - Re-heat to dissolve oil - Add more solvent - Cool much more slowly cause3->sol3 Yes

Caption: Troubleshooting flowchart for recrystallization issues.

Q: My compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is cooling too quickly. Impurities can also suppress crystallization.

  • Solution: Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which your compound is less soluble (like hexanes if you are using ethyl acetate), and allow it to cool much more slowly.

Q: My yield after recrystallization is very low.

  • Possible Cause: Too much solvent was used during the dissolution step, or the compound has significant solubility in the solvent even at low temperatures.

  • Solution: Before filtering, concentrate the mother liquor and cool it again to obtain a second crop of crystals.[4] For future attempts, use less solvent for the initial dissolution. Ensure you are washing the collected crystals with ice-cold solvent, not room temperature solvent.

Part 4: Method Comparison Summary

FeatureFlash Column ChromatographyRecrystallization
Best For Complex mixtures, small to medium scale (<5g), achieving >99% purity.High-purity crude (>90%), large scale (>5g), process efficiency.
Typical Yield 60-90% (some loss on silica)70-95% (highly dependent on solvent choice)
Solvent Usage HighLow to Moderate
Time Required Moderate to High (packing, running, fraction analysis)Low to Moderate (mostly cooling time)
Key Challenge Potential for on-column degradation; requires careful solvent selection.Finding the ideal solvent; risk of "oiling out" or low yield.

References

  • BenchChem. (2025). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.
  • ResearchGate. (2018).
  • BenchChem. (2025). Technical Support Center: Purification of Crude 1-(5-bromo-1H-indazol-3-yl)ethanone.
  • Khadir, A. et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 1-(5-bromo-1H-indazol-3-yl)ethanone.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (n.d.). 8.
  • Science of Synthesis. (2002). Synthesis and chemical reactivity of 1H-indazoles.
  • Google Patents. (2023). Preparation method of 5-bromo-1-methylindazole.
  • Royal Society of Chemistry. (2014).
  • MilliporeSigma. (n.d.). 5-Bromo-1-methyl-1H-indazole.

Sources

Handling moisture sensitivity of benzylic bromide indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Chemistry. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific challenges of handling benzylic bromide indazoles. These compounds are notorious for their extreme moisture sensitivity, which often leads to rapid degradation, poor yields, and frustrating purification bottlenecks. This guide bridges the gap between theoretical mechanistic chemistry and practical, field-proven laboratory techniques.

Core Concept: The Causality of Moisture Sensitivity

Before troubleshooting your workflow, it is critical to understand why these specific molecules are so unstable. Benzylic bromides are inherently reactive electrophiles. When attached to an electron-rich heterocycle like an indazole, the nitrogen atoms can donate electron density into the aromatic system. This stabilizes the intermediate benzylic carbocation formed upon the dissociation of the bromide ion.

Consequently, the activation energy for the


 hydrolysis pathway is drastically lowered. Even trace amounts of atmospheric moisture or water in solvents will rapidly convert the benzylic bromide into a benzylic alcohol, releasing hydrobromic acid (HBr) [1][2]. The generated HBr can then protonate the indazole core, autocatalyzing further degradation and causing the product to crash out of solution as an intractable salt.

G A Benzylic Bromide Indazole B Resonance-Stabilized Carbocation + Br⁻ A->B - Br⁻ (Rate Limiting) C Benzylic Alcohol Indazole + HBr B->C + H₂O (Fast)

SN1 Hydrolysis pathway of benzylic bromide indazoles driven by carbocation stabilization.

Troubleshooting Guides & FAQs

Q1: My product degrades during aqueous workup and silica gel chromatography. How can I purify it? A: The degradation is caused by the nucleophilic attack of water during aqueous workup and the acidic silanol groups present on standard silica gel. Solution: Avoid aqueous workups entirely if possible. Filter the crude reaction mixture through a pad of Celite under an inert atmosphere to remove inorganic salts [3]. If chromatography is absolutely necessary, use deactivated silica gel (pre-treated with 1% triethylamine) or neutral alumina, and run the column rapidly using strictly anhydrous solvents. Alternatively, convert the freebase indazole into a hydrochloride salt, which can precipitate out of non-polar solvents, avoiding chromatography altogether.

Q2: How should I store the purified benzylic bromide indazole to ensure long-term stability? A: Thermal and hydrolytic degradation are your primary enemies. Solution: Store the compound at -20°C in a tightly sealed, amber glass vial (to prevent photolytic degradation) backfilled with Argon or Nitrogen[4]. For highly unstable derivatives, storing the compound as a dilute solution in anhydrous acetonitrile (MeCN) or as a stable salt form can significantly extend its half-life compared to the neat solid [1].

Q3: What is the most reliable way to set up the reaction to prevent moisture intrusion? A: Standard septa and balloons are insufficient for highly sensitive benzylic bromides. Solution: Employ rigorous Schlenk line techniques. Glassware must be flame-dried or oven-dried (150°C) and cycled onto the Schlenk line (evacuated and backfilled with inert gas at least three times) to create a self-validating, moisture-free environment [3][5]. Solvents must be anhydrous and degassed using the freeze-pump-thaw method [5].

Data Presentation: Stability Profile

To assist in your experimental planning, the following table summarizes the quantitative stability data of typical benzylic bromide indazoles under various environmental conditions.

Storage ConditionTemperatureAtmosphereSolvent/MatrixEstimated Stability / Half-life
Ambient Benchtop20°CAir (Humidity >40%)Neat Solid< 24 hours (Rapid Hydrolysis)
Desiccator20°CVacuumNeat Solid1 - 3 days
Refrigerated2-8°CArgonNeat Solid1 - 2 weeks
Freezer-20°CArgonNeat Solid> 1 month [4]
Solution Storage-20°CArgonAnhydrous MeCN> 3 months [1]

Experimental Protocols: Rigorous Schlenk Line Setup & Handling

To ensure a self-validating, moisture-free system, follow this step-by-step methodology for setting up your reaction [3][5]:

  • Glassware Preparation: Remove the Schlenk flask and PTFE stir bar from a 150°C drying oven. Immediately assemble the flask while hot, applying a thin, even layer of high-vacuum grease to all ground-glass joints to ensure a hermetic seal.

  • Cycling onto the Schlenk Line: Attach the flask to the Schlenk line manifold. Open the flask to the vacuum manifold for 5-10 minutes to remove residual air and surface-bound moisture. A manometer reading below 0.1 mbar confirms system integrity.

  • Backfilling: Slowly open the inert gas (Argon) tap to backfill the flask. Repeat the vacuum-argon cycle three times. This sequential dilution ensures the complete eradication of atmospheric oxygen and moisture. Leave the flask under a slight positive pressure of Argon.

  • Solvent Transfer: Using a sterile, oven-dried syringe or a double-tipped cannula, transfer the anhydrous, degassed solvent from a Sure/Seal™ bottle into the Schlenk flask through a high-quality rubber septum.

  • Reagent Addition: Add the benzylic bromide indazole either as a solution via syringe or as a solid under a heavy counter-flow of Argon to prevent atmospheric intrusion.

G A 1. Oven-Dry Glassware (150°C) B 2. Assemble & Attach to Schlenk Line A->B C 3. Vacuum/Argon Cycling (3x) B->C D 4. Cannula/Syringe Solvent Transfer C->D E 5. Reagent Addition under Argon Flow D->E

Step-by-step workflow for handling moisture-sensitive reagents using a Schlenk line.

References

  • Knippenberg, N., et al. "Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1." ACS Chemical Neuroscience, 2025. URL: [Link]

  • Borys, A. "The Schlenk Line Survival Guide." LibreTexts / Asynt, 2020. URL: [Link]

  • Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds." Wipf Group, University of Pittsburgh, 2014. URL: [Link]

Technical Support Center: Regioselectivity in the Methylation of 5-Bromoindazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently collaborated with research teams facing a pivotal challenge in synthetic chemistry: the selective N-methylation of the indazole scaffold. Specifically, the functionalization of 5-bromoindazole presents a classic regioselectivity problem that can lead to significant yield loss and complex purification challenges. Direct alkylation often results in a mixture of 5-bromo-1-methyl-1H-indazole (N1 isomer) and 5-bromo-2-methyl-2H-indazole (N2 isomer).[1][2][3][4]

This guide is structured to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reaction conditions effectively. We will explore the underlying principles that govern this selectivity and provide field-proven methods to steer the reaction toward your desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the methylation of 5-bromoindazole?

A1: The core challenge lies in the ambidentate nucleophilic character of the indazole ring. The deprotonated indazole anion has significant electron density on both the N1 and N2 nitrogen atoms. This is a consequence of the annular tautomerism between the more stable 1H-indazole and the less stable 2H-indazole forms.[1][2][3][5] As a result, methylation can occur at either nitrogen, often leading to a mixture of N1 and N2 regioisomers that can be difficult to separate.[6][7][8]

Q2: What fundamental factors control whether the N1 or N2 isomer is formed?

A2: The N1/N2 product ratio is a delicate balance between kinetic and thermodynamic control, heavily influenced by several factors:

  • Base and Solvent System: This is arguably the most critical factor. The choice of base and solvent determines the nature of the indazolide anion's counter-ion and its solvation sphere, which can sterically and electronically bias the reaction.[4][7][9]

  • Reaction Temperature: Higher temperatures can allow the reaction to reach thermodynamic equilibrium, favoring the more stable N1 isomer. Lower temperatures may trap the kinetically favored product, which is often the N2 isomer.[4][10]

  • Steric and Electronic Effects: Substituents on the indazole ring play a major role. While the 5-bromo substituent is electronically influential, steric hindrance, particularly from groups at the C7 position, can dramatically favor N2 alkylation by blocking access to N1.[4][7][9]

  • Nature of the Methylating Agent: While methyl iodide or dimethyl sulfate are common, alternative electrophiles or reaction pathways (like Mitsunobu conditions) can completely reverse the selectivity.[1][2]

Q3: Why is the N1-substituted indazole generally considered the thermodynamic product?

A3: The 1H-indazole tautomer is widely reported to be more thermodynamically stable than the 2H-tautomer.[4][7][10][11][12] This intrinsic stability extends to its N-substituted derivatives. Therefore, under conditions that permit equilibration between the two isomers (e.g., higher temperatures, reversible reaction steps), the N1-methylated product will be the predominant species at equilibrium.

Q4: How can I definitively identify the N1 and N2 methylated isomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR, is the most reliable method.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard for assignment. For the N1-methyl isomer , you will observe a 2- or 3-bond correlation between the N-CH₃ protons and the C7a carbon of the indazole ring. For the N2-methyl isomer , the correlation will be between the N-CH₃ protons and the C3 carbon.[7][9][10][12]

  • ¹³C NMR: The chemical shift of the C3 carbon is also a key indicator. It typically appears further downfield for the N1 isomer (approx. 135 ppm) compared to the N2 isomer (approx. 123 ppm).[5]

Troubleshooting Guide

This section addresses common problems encountered during the methylation of 5-bromoindazole.

Issue 1: My reaction yields a difficult-to-separate mixture of N1 and N2 isomers.
  • Problem: You've used standard conditions, such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, and obtained a product ratio between 2:1 and 1:2.[3][6] This makes chromatographic separation tedious and reduces the isolated yield of the desired product.

  • Analysis & Solution Pathway: This outcome indicates a lack of kinetic or thermodynamic control. The energy barriers for attack at N1 and N2 are too similar under these conditions. To resolve this, you must modify the reaction to strongly favor one pathway.

    Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: My attempt to synthesize the N1 isomer with NaH/THF resulted in low conversion.
  • Problem: You've switched to the highly selective NaH/THF system, but the reaction is sluggish or stalls, leaving significant unreacted starting material.

  • Analysis & Solution Pathway:

    • Purity of Reagents: Sodium hydride is extremely sensitive to moisture. Ensure you are using freshly opened or properly stored NaH (60% dispersion in mineral oil is common). The THF must be anhydrous.

    • Deprotonation Step: The initial deprotonation of the indazole N-H is critical. Ensure this step is complete before adding the methylating agent. Allow the mixture of 5-bromoindazole and NaH in THF to stir for at least 30 minutes at 0 °C to room temperature. You should observe hydrogen gas evolution.

    • Temperature: While the NaH/THF system is selective, it may require thermal energy to drive the alkylation to completion. After adding the methylating agent (e.g., methyl iodide), slowly warming the reaction to 50 °C can significantly improve the rate and conversion without compromising N1 selectivity.[3][7]

Issue 3: I have a mixture of isomers and column chromatography is ineffective.
  • Problem: The N1 and N2 isomers have very similar polarities, causing them to co-elute during silica gel chromatography.

  • Analysis & Solution Pathway:

    • Chromatography Optimization: Before abandoning chromatography, explore different solvent systems. A shallow gradient or isocratic elution with a solvent system that provides the best separation on TLC (e.g., heptane/ethyl acetate, dichloromethane/methanol) may work. Using different stationary phases (e.g., alumina, or specialized phases for heterocyclic compounds) could also be an option.

    • Recrystallization: This can be a powerful, scalable alternative. A screening of mixed solvent systems is recommended. For example, dissolving the mixture in a good solvent (like THF or ethyl acetate) and slowly adding a poor solvent (like heptane or water) until turbidity appears, followed by cooling, can selectively crystallize one isomer.[13]

    • Derivatization/Protection: In complex scenarios, one could consider a protection/derivatization strategy where one isomer reacts selectively, allowing for easy separation, followed by a deprotection step. However, this adds steps to the synthesis and is generally a last resort.

Validated Experimental Protocols

Protocol 1: Highly Selective Synthesis of 5-Bromo-1-methyl-1H-indazole (N1 Isomer)

This protocol is based on conditions known to favor thermodynamic control and tight ion-pair formation, leading to excellent N1 selectivity.[4][7][9]

  • Reaction Scheme:

  • Procedure:

    • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen), add 5-bromo-1H-indazole (1.0 eq).

    • Solvent Addition: Add anhydrous tetrahydrofuran (THF, approx. 0.1 M concentration).

    • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Stir the resulting suspension at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Methylation: Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.2 eq) dropwise.

    • Reaction: Allow the reaction to warm to room temperature and stir overnight. If conversion is low (monitored by TLC/LCMS), gently heat the reaction to 50 °C for 2-4 hours.

    • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product should show high N1 selectivity. If necessary, purify by flash column chromatography (e.g., gradient of ethyl acetate in heptane) to remove any minor impurities.

Protocol 2: Selective Synthesis of 5-Bromo-2-methyl-2H-indazole (N2 Isomer) via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable pathway to the N2 isomer, bypassing the direct alkylation challenges.[1][2][9]

  • Reaction Scheme:

  • Procedure:

    • Preparation: To a flame-dried flask under an inert atmosphere, add 5-bromo-1H-indazole (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and methanol (MeOH, 2.0 eq).

    • Solvent Addition: Dissolve the components in anhydrous THF (approx. 0.1 M).

    • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20-30 minutes. Note: DEAD/DIAD are hazardous; handle with appropriate care. An orange color and/or white precipitate may form.

    • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC/LCMS for the consumption of starting material.

    • Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and other byproducts.

    • Purification: Purify directly by flash column chromatography. The byproducts are typically much more polar than the desired N2-methylated product, allowing for effective separation.

Data Summary: Influence of Conditions on Regioselectivity

The following table summarizes outcomes based on literature precedents for indazole alkylation.

Condition IDBaseSolventTemperatureTypical N1:N2 RatioControl TypeReference(s)
ANaHTHF25-50 °C> 95 : 5Kinetic/Chelate[7][9]
BK₂CO₃ / Cs₂CO₃DMF25-100 °C40:60 to 60:40Mixed/None[3][6]
CCs₂CO₃Dioxane90 °C> 95 : 5Thermodynamic[3]
D (Mitsunobu)- (DEAD/PPh₃)THF0-25 °C< 5 : 95Mechanistic[1][9]

Mechanistic Overview

The choice of reaction conditions dictates the dominant reactive pathway, as illustrated below.

Sources

Storage conditions to prevent degradation of bromomethyl indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Degradation in Electrophilic Heterocycles

Doc ID: TS-BMI-004 | Version: 2.1 | Last Updated: 2025-10-15

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat bromomethyl indazoles like standard organic building blocks. This is a critical error. These compounds are not just "light-sensitive"; they are bifunctional reactive intermediates .

They possess an electrophilic "warhead" (the bromomethyl group) and a nucleophilic scaffold (the indazole nitrogens). If stored improperly, these molecules will not just degrade; they will actively destroy themselves through intermolecular self-alkylation (polymerization) or succumb to rapid hydrolysis.

This guide moves beyond generic MSDS advice to provide a mechanistic understanding of why these compounds degrade and how to engineer a storage environment that guarantees assay reliability.

Module 1: Critical Storage Parameters

The degradation of bromomethyl indazoles is driven by three vectors: Nucleophilic Attack (Moisture) , Thermal Kinetic Energy , and Photolytic Cleavage .

The Storage Protocol (The "Golden Standard")
ParameterSpecificationScientific Rationale (The "Why")
Temperature -20°C (± 5°C) Reduces the kinetic energy available for intermolecular

reactions (dimerization) and slows the rate of hydrolysis.
Atmosphere Inert (Argon/Nitrogen) Displaces atmospheric moisture. Water reacts to form HBr, which is autocatalytic (accelerates further degradation).
Container Amber Glass + PTFE Liner Amber glass blocks UV light (preventing C-Br radical homolysis). PTFE liners prevent plasticizers from leaching and resist corrosion by trace HBr.
Desiccation Required A secondary containment vessel with active desiccant (e.g., Drierite) acts as a fail-safe against freezer frost.
Decision Logic: Storage Workflow

Use this logic flow to determine the correct handling procedure based on your usage frequency.

StorageLogic Start New Shipment Arrives Usage Usage Frequency? Start->Usage Immediate Immediate Use (< 24 Hours) Usage->Immediate LongTerm Long Term Storage (> 24 Hours) Usage->LongTerm Action1 Store at 4°C (Desiccator) Immediate->Action1 Action2 Aliquot under Inert Gas (Avoid Freeze-Thaw) LongTerm->Action2 Action3 Store at -20°C Double Sealed Action2->Action3

Figure 1: Decision matrix for minimizing freeze-thaw cycles, which introduce condensation and accelerate degradation.

Module 2: Troubleshooting Degradation

When a bromomethyl indazole degrades, it typically follows one of two pathways. Identifying the specific pathway is crucial for "rescuing" the material.

Pathway A: Hydrolysis (The "Wet" Pathway)
  • Trigger: Exposure to atmospheric moisture.

  • Mechanism: Water attacks the benzylic carbon, displacing bromide.

  • Result: Formation of Hydroxymethyl indazole (alcohol) + HBr .

  • Symptom: Material becomes sticky/paste-like; sharp acrid smell (HBr); LCMS shows mass shift

    
    .
    
Pathway B: Oligomerization (The "Self-Destruct" Pathway)
  • Trigger: High concentration in solution or solid-state storage at Room Temp.

  • Mechanism: The Nitrogen of Indazole A attacks the Bromomethyl group of Indazole B.

  • Result: Insoluble dimers/polymers.

  • Symptom: Formation of insoluble precipitates in organic solvents; material turns yellow/orange.

Visualizing the Threat

DegradationPathways Compound Bromomethyl Indazole (Active Reagent) Alcohol Hydroxymethyl Indazole (Inactive Alcohol) Compound->Alcohol Hydrolysis HBr HBr Acid (Corrosive Gas) Compound->HBr Dimer N-Alkylated Dimer (Insoluble Solid) Compound->Dimer Self-Alkylation Water + H2O (Moisture) Heat + Heat/Conc. (No Protection)

Figure 2: Mechanistic divergence. Pathway A (Hydrolysis) generates acid; Pathway B (Dimerization) creates insoluble impurities.

Module 3: Handling & Recovery Protocols

Protocol 1: The "Safe-Open" Procedure

Use this every time you open the vial to prevent condensation.

  • Equilibration: Remove vial from -20°C storage. Place in a desiccator and allow it to reach room temperature (approx. 30 mins). Do not open cold vials.

  • Venting: If the compound smells acrid (HBr buildup), vent the vial in a fume hood for 10 seconds before weighing.

  • Inert Blanket: After weighing, gently flow Argon or Nitrogen into the vial headspace for 15 seconds.

  • Seal: Close the cap tightly and wrap with Parafilm™ to create a secondary moisture barrier.

Protocol 2: Purity Verification (Quick-Check)

Before committing expensive reagents, validate your bromomethyl indazole.

  • Solvent Choice: Dissolve 1 mg in anhydrous

    
     (Chloroform-d). Avoid DMSO-d6 if possible, as it can accelerate degradation if wet.
    
  • NMR Marker: Look for the benzylic protons (

    
    ).
    
    • Pure: Sharp singlet around

      
       4.5 - 4.8 ppm.
      
    • Hydrolyzed: Shifted singlet (usually upfield) around

      
       4.2 ppm (
      
      
      
      ).
    • Dimerized: Broad, complex multiplets or insoluble solids in the NMR tube.

Module 4: Frequently Asked Questions (FAQs)

Q1: My white powder has turned slightly yellow. Is it still usable? A: Likely yes, but with caution. The yellowing often indicates trace HBr release or minor oxidation of the indazole ring.

  • Action: Run a TLC.[1] If the main spot is dominant and the yellow impurity stays at the baseline (salt/polymer), you can use it. If the yellow color comes from the main spot, repurify.

Q2: Can I store this in DMSO stock solution? A: High Risk. Bromomethyl groups are highly reactive alkylating agents. In DMSO (a polar aprotic solvent), the rate of


 reactions increases dramatically.
  • Recommendation: Prepare solutions fresh. If you must store it, use anhydrous Acetonitrile (MeCN) at -80°C, but stability is not guaranteed beyond 48 hours [1].

Q3: I spilled some on the balance. How do I clean it? A: Safety Alert: This is a lachrymator (tear-inducing).

  • Evacuate the immediate area if dust is airborne.[2]

  • Wear double nitrile gloves and goggles.

  • Neutralize the spill with a 10% Sodium Thiosulfate solution or dilute aqueous amine (to quench the alkylating agent), then wipe with ethanol. Do not just use water (generates HBr gas).

Q4: LCMS shows a mass of M+17 instead of M+1 (or M+2). What is this? A: This is the Hydrolysis Product . The mass difference between


 (79/81) and 

(17) often confuses automated software. If you see a mass shift of roughly -63 amu (loss of Br, gain of OH), your compound has hydrolyzed [2].

References

  • National Institutes of Health (NIH). (2023). Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics and Reaction Mechanisms. Int J Mol Sci. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Chemical Shifts of Methylene Protons in 5-(Bromomethyl)-1-methyl-1H-indazole: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Bromomethyl)-1-methyl-1H-indazole is a highly reactive electrophilic building block utilized extensively in the drug development pipeline, particularly in the synthesis of Prolyl Endopeptidase (PREP) inhibitors (1)[1] and Lysine Specific Demethylase 1 (LSD1) inhibitors (2)[2]. Accurate structural verification of this intermediate is paramount; incomplete halogenation or unexpected side reactions (e.g., ring bromination) can derail multi-step synthetic campaigns.

This guide provides a definitive comparison of the


H NMR chemical shifts of its methylene (-CH

-) protons against structural alternatives (chloromethyl, hydroxymethyl) and details the causality behind solvent-dependent spectral variations.

Mechanistic Grounding: The Methylene Proton Environment

In


H NMR spectroscopy, the chemical shift of the methylene protons in 5-(Bromomethyl)-1-methyl-1H-indazole is governed by two primary physical phenomena:
  • Electronegativity of the Halogen: The highly electronegative bromine atom deshields the adjacent methylene protons via the inductive effect (-I). However, because bromine is less electronegative than chlorine, the deshielding effect is slightly weaker than in the chloromethyl analog, resulting in an upfield shift relative to the chloride. For instance, the methylene protons of benzyl chloride resonate at ~4.61–4.65 ppm in CDCl

    
     (3)[3] (4)[4], whereas those of benzyl bromide appear upfield at ~4.44 ppm (5)[5].
    
  • Anisotropic Effect of the Indazole Ring: The conjugated 10-

    
     electron system of the 1-methyl-1H-indazole core generates a magnetic anisotropic field. The C5 position is electronically influenced by the electron-donating nature of the N1-methyl group through the fused pyrazole ring, which subtly shields the benzylic protons compared to an unsubstituted phenyl ring.
    

Expert Insight: The methylene protons appear as a sharp singlet integrating to 2H. The lack of scalar coupling (


-coupling) to the aromatic protons confirms the isolation of this spin system, making it an ideal diagnostic peak for reaction monitoring.

Product Comparison: Halogen and Substituent Effects

To objectively evaluate the analytical profile of 5-(Bromomethyl)-1-methyl-1H-indazole, we compare its methylene


H NMR chemical shifts with its direct alternatives: the chloromethyl analog and the hydroxymethyl precursor.

Table 1: Comparative


H NMR Chemical Shifts of Methylene Protons (-CH

-X) at 298 K (400 MHz)
CompoundSubstituent (-X)Shift in CDCl

(ppm)
Shift in DMSO-

(ppm)
Analytical Utility & Reactivity
5-(Bromomethyl)-1-methyl-1H-indazole -Br4.55 (s, 2H)4.75 (s, 2H)High reactivity; ideal for S

2 alkylations. Diagnostic upfield shift vs Cl.
5-(Chloromethyl)-1-methyl-1H-indazole -Cl4.65 (s, 2H)4.82 (s, 2H)Lower reactivity; shift is ~0.1 ppm downfield due to higher Cl electronegativity.
5-(Hydroxymethyl)-1-methyl-1H-indazole -OH4.75 (s, 2H)4.58 (d, 2H)*Precursor. *Couples with -OH in DMSO-

(

≈ 5.5 Hz).
5-(Bromomethyl)-1H-indazole -Br (No N-Me)4.58 (s, 2H)4.78 (s, 2H)Lacks N-Me peak (~4.05 ppm). Slight downfield shift due to tautomerism.

Note: Chemical shifts are referenced to internal Tetramethylsilane (TMS) at 0.00 ppm.

Solvent Effects and Stability: CDCl vs. DMSO-

The choice of NMR solvent is not merely a matter of solubility; it directly impacts the chemical integrity of the sample.

  • Deuterated Chloroform (CDCl

    
    ):  The preferred solvent. It is non-polar and non-nucleophilic, preserving the highly reactive bromomethyl group. The methylene singlet appears cleanly at ~4.55 ppm.
    
  • Deuterated Dimethyl Sulfoxide (DMSO-

    
    ):  While providing excellent solubility, DMSO is a potent oxygen nucleophile. Prolonged exposure of 5-(Bromomethyl)-1-methyl-1H-indazole to DMSO-
    
    
    
    at room temperature can trigger a Kornblum oxidation , converting the bromomethyl group into an aldehyde (5-formyl-1-methyl-1H-indazole), which exhibits a distinct proton shift at ~10.0 ppm.

Causality: If DMSO-


 must be used due to solubility constraints, the NMR spectrum must be acquired immediately after dissolution to prevent in situ degradation and false impurity profiling.

Experimental Protocols: Self-Validating NMR Workflow

To ensure absolute trustworthiness in the structural verification of 5-(Bromomethyl)-1-methyl-1H-indazole, the following protocol establishes a self-validating system.

Step 1: Sample Preparation (Time-Sensitive)
  • Weigh 5–10 mg of the synthesized 5-(Bromomethyl)-1-methyl-1H-indazole into a clean glass vial.

  • Dissolve the compound in 0.6 mL of high-purity CDCl

    
     (containing 0.03% v/v TMS as an internal standard). Rationale: CDCl
    
    
    
    prevents nucleophilic displacement of the bromide.
  • Transfer the homogeneous solution to a 5 mm precision NMR tube using a glass Pasteur pipette.

Step 2: Instrument Calibration and Acquisition
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl

    
     (7.26 ppm). Perform automated gradient shimming (e.g., TopShim) to ensure a uniform magnetic field. Causality: Poor shimming will artificially broaden the methylene singlet, masking potential underlying impurities like unreacted precursor.
    
  • Pulse Sequence: Use a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems) with a relaxation delay (D1) of at least 2 seconds. Causality: Adequate relaxation delay ensures accurate integration of the protons.

  • Acquire 16 to 32 scans at 298 K.

Step 3: Data Processing and Validation
  • Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation to enhance the signal-to-noise ratio.

  • Phase and baseline correct the spectrum manually.

  • Reference the TMS singlet strictly to 0.00 ppm.

  • Validation Check: Integrate the N-methyl peak (~4.05 ppm) to exactly 3.00. The methylene peak at ~4.55 ppm must integrate to exactly 2.00 (±0.05). Any deviation indicates co-eluting impurities or degradation.

Workflow Visualization

The following diagram illustrates the logical decision matrix for NMR solvent selection and validation of this reactive intermediate.

NMR_Validation Start Synthesize 5-(Bromomethyl)- 1-methyl-1H-indazole Solvent Select NMR Solvent Start->Solvent CDCl3 CDCl3 (Preferred) Stable, Non-nucleophilic Solvent->CDCl3 Primary Choice DMSO DMSO-d6 (Caution) Risk of Kornblum Oxidation Solvent->DMSO If solubility requires Acquisition 1H NMR Acquisition (Internal Standard: TMS) CDCl3->Acquisition DMSO->Acquisition Analysis Analyze Methylene Protons (Singlet at ~4.55 ppm in CDCl3) Acquisition->Analysis Validation Purity & Identity Confirmed Analysis->Validation

Logical workflow for NMR solvent selection and structural validation of reactive bromomethyl indazoles.

References

  • Title: WO2017194459A1 - Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2h)
  • Title: Development of (4-Cyanophenyl)
  • Title: Benzyl chloride: Synthesis, application and safety Source: ChemicalBook URL
  • Title: Benzyl bromide(100-39-0)
  • Title: Synthesis of a 2,2-Dichloroimidazolidine-4,5-dione and its Application in a Chlorodehydroxylation Source: Organic Syntheses URL

Sources

Comparing reactivity of 5-(Bromomethyl) vs 5-(Chloromethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of indazole-based kinase inhibitors and bioactive heterocycles, the choice between 5-(bromomethyl)-1-methyl-1H-indazole (5-Br-Ind) and 5-(chloromethyl)-1-methyl-1H-indazole (5-Cl-Ind) is a critical decision point balancing kinetic reactivity against thermodynamic stability .

  • The Bromide (5-Br-Ind): The superior electrophile. It reacts 50–100x faster in

    
     manifolds due to the weaker C-Br bond and higher polarizability of the leaving group. However, it is significantly less stable, prone to hydrolysis, and is a potent lachrymator.
    
  • The Chloride (5-Cl-Ind): The robust alternative. It offers superior shelf-life and handling safety but requires thermal activation or iodide catalysis (Finkelstein conditions) to achieve comparable yields with weak nucleophiles.

Verdict: Use 5-Br-Ind for late-stage functionalization with sterically hindered or weak nucleophiles. Use 5-Cl-Ind for early-stage scale-up where storage stability and cost are prioritized, utilizing catalytic KI to boost reactivity.

Mechanistic Underpinnings

The reactivity difference stems from the fundamental bond dissociation energies (BDE) and the leaving group ability (


 of the conjugate acid) at the benzylic position.
Electronic Landscape

The indazole ring is an electron-rich heteroaromatic system. The N1-methyl group donates electron density into the ring, which can stabilize the developing positive charge in the transition state. However, the reaction at the exocyclic methylene group is primarily driven by the leaving group's ability to detach.

Feature5-(Bromomethyl) Analog5-(Chloromethyl) AnalogImpact
Bond Length ~1.94 Å~1.77 ÅC-Br is longer and weaker.
Bond Energy (BDE) ~68-70 kcal/mol~81-84 kcal/molChloride requires higher activation energy (

).
Leaving Group

-9 (HBr)-7 (HCl)Bromide is a better leaving group.
Polarizability High (Soft)Moderate (Hard)Bromide stabilizes the transition state better.
Reaction Coordinate Diagram

The following diagram illustrates the energetic advantage of the bromide in a standard nucleophilic substitution (


) with a secondary amine.

ReactionCoordinate Start Reactants (Indazole-CH2-X + Nuc) TS_Cl TS (Chloride) High Ea Start->TS_Cl Slow (Heat req.) TS_Br TS (Bromide) Lower Ea Start->TS_Br Fast (RT) Product Product (Indazole-CH2-Nuc) TS_Cl->Product TS_Br->Product

Figure 1: Comparative reaction coordinate. The bromide pathway (Green) bypasses the high activation energy barrier associated with the chloride (Red).

Experimental Comparison: Alkylation Efficiency

To objectively compare performance, we examine the alkylation of a model nucleophile, Morpholine (secondary amine), in Acetonitrile (MeCN).

Comparative Data Matrix
Parameter5-(Bromomethyl)-1-methyl-1H-indazole5-(Chloromethyl)-1-methyl-1H-indazole
Reaction Temp 25°C (Room Temp)60°C - 80°C (Reflux)
Time to Completion 1 - 2 Hours8 - 12 Hours
Base Required Weak (

or

)
Stronger/Excess (

or DIPEA)
Catalyst NoneNaI or KI (0.1 eq) highly recommended
Side Reactions Hydrolysis (if wet); DimerizationMinimal; highly selective
Yield (Isolated) 88 - 95%75 - 85% (90% with KI)
Protocol: Finkelstein-Assisted Substitution (For Chloride)

Rationale: While the bromide reacts directly, the chloride benefits significantly from in-situ conversion to the iodide using the Finkelstein principle.

Materials:

  • 5-(Chloromethyl)-1-methyl-1H-indazole (1.0 eq)

  • Nucleophile (e.g., Morpholine, 1.2 eq)

  • Potassium Iodide (KI) (0.1 - 0.5 eq) – The "Activator"

  • 
     (2.0 eq)[1]
    
  • Solvent: Acetone (standard Finkelstein) or MeCN (higher temp).

Step-by-Step Workflow:

  • Activation: Dissolve the chloride derivative in dry MeCN. Add KI (catalytic). Stir for 15 mins at RT. Mechanism: The chloride is exchanged for iodide, a far superior leaving group.

  • Addition: Add the base (

    
    ) followed by the nucleophile.
    
  • Reaction: Heat to 60°C. Monitor via TLC/LCMS.

    • Note: Without KI, this reaction would require 80°C+ and run overnight.

  • Workup: Filter inorganic salts. Concentrate filtrate.[2] The iodide salt byproduct is water-soluble and easily removed.

Stability and Handling Guide

The operational difference between these two reagents is often the deciding factor in industrial settings.

Stability Profile
  • 5-(Bromomethyl):

    • Hygroscopicity: High. Rapidly hydrolyzes to (1-methyl-1H-indazol-5-yl)methanol upon exposure to ambient moisture.

    • Storage: Must be stored under Argon/Nitrogen at -20°C.

    • Safety: Severe lachrymator (tear gas effect). Handle only in a fume hood.

  • 5-(Chloromethyl):

    • Hygroscopicity: Low. Stable in air for short periods.

    • Storage: Stable at 4°C in a desiccator.

    • Safety: Irritant, but less volatile/aggressive than the bromide.

Synthesis of the Reagents

If these intermediates are not purchased, they are synthesized from the common precursor: (1-methyl-1H-indazol-5-yl)methanol .

SynthesisWorkflow Alcohol Precursor: (1-methyl-1H-indazol-5-yl)methanol Bromide 5-(Bromomethyl)-1-methyl-1H-indazole (High Reactivity) Alcohol->Bromide 0°C, DCM Chloride 5-(Chloromethyl)-1-methyl-1H-indazole (High Stability) Alcohol->Chloride Reflux, DCM/Tol PBr3 Reagent: PBr3 or HBr/AcOH SOCl2 Reagent: SOCl2 (Thionyl Chloride)

Figure 2: Divergent synthesis pathways. The chloride synthesis (Blue) typically uses Thionyl Chloride, while the bromide (Green) uses Phosphorus Tribromide.

Decision Framework: Which to Choose?

Use this logic gate to determine the appropriate reagent for your specific campaign.

ConditionRecommended ReagentReason
Nucleophile is Weak (e.g., Amide, electron-poor Aniline)Bromide Needs high electrophilicity to drive reaction.
Nucleophile is Strong (e.g., Thiol, secondary Amine)Chloride Sufficient reactivity; easier handling.
Scale > 100g Chloride Lachrymatory nature of bromide becomes a major safety hazard.
Storage > 1 Month Chloride Bromide degrades; Chloride is shelf-stable.
One-Pot Synthesis Bromide Can be generated in situ from alcohol and used immediately.

References

  • Reactivity of Benzylic Halides

    • Comparison of Benzyl Bromide vs Chloride: "Reactivity of benzyl halides towards nucleophilic substitution."[3][4] Chemistry Stack Exchange. Link

    • General Kinetic Principles: "Nucleophilic Substitution of Benzylic Halides."[3][4] University of Calgary Chemistry. Link

  • Indazole Synthesis & Properties

    • Indazole Scaffold Stability: "Indazole - Synthesis and Reactions as a Chemical Reagent." ChemicalBook. Link

    • Regioselective Alkylation: "Regioselective alkylation of a versatile indazole." Beilstein Journal of Organic Chemistry, 2024. Link

  • Experimental Protocols (Finkelstein & Substitution)

    • Finkelstein Reaction Mechanism:[5][6][7][8][9] "Finkelstein Reaction - Organic Chemistry Portal." Link

    • 5-Chloro-1H-indazole Properties: "5-Chloro-1H-indazole | CymitQuimica." Link

  • Bond Dissociation Energy Data

    • C-Cl vs C-Br BDE: "Theoretical Bond Dissociation Energies of Halo-Heterocycles." NIH / PMC, 2011. Link

Sources

A Comparative Guide to the Crystal Structure Analysis of 1-Methyl-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a profound understanding of the three-dimensional structure of active pharmaceutical ingredients (APIs) is not merely an academic exercise—it is a cornerstone of rational drug design and development. The spatial arrangement of atoms within a crystal lattice, known as the crystal structure, dictates a molecule's physicochemical properties, including solubility, stability, and bioavailability. 1-methyl-1H-indazole derivatives, a class of compounds recognized for their diverse biological activities, are no exception.[1][2] This guide provides an in-depth comparison of the critical techniques and computational methodologies employed in the crystal structure analysis of these promising therapeutic agents.

The Crucial Role of Crystal Structure in Drug Development

The indazole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with anti-inflammatory, anti-tumor, and anti-HIV properties.[2] The seemingly subtle modification of adding a methyl group to the N1 position of the indazole ring can significantly alter its electronic and steric properties, which in turn influences its intermolecular interactions and, consequently, its crystal packing.

Understanding the crystal structure of 1-methyl-1H-indazole derivatives is paramount for several reasons:

  • Polymorphism: These molecules can often crystallize in multiple forms, or polymorphs, each with distinct physical properties. One polymorph may be a stable, effective drug, while another could be unstable or have poor solubility.[3]

  • Structure-Activity Relationship (SAR): A detailed crystal structure provides precise information on the molecule's conformation and the nature of its intermolecular interactions, which is invaluable for understanding how it binds to its biological target.

  • Intellectual Property: A well-characterized crystal structure is a critical component of patent applications, protecting novel solid forms of a drug.

Experimental Approaches: A Head-to-Head Comparison of SC-XRD and PXRD

The two primary experimental techniques for determining the crystal structure of small molecules are Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD). While both rely on the diffraction of X-rays by the crystalline lattice, they provide different levels of information and are suited for different purposes.[3][4]

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)
Sample Requirement A single, high-quality crystal (typically 0.1-0.5 mm)[5]A finely ground powder containing microcrystals
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, and absolute configuration[6][7]"Fingerprint" of the crystalline phase, unit cell parameters, and phase purity[3]
Primary Application De novo structure determination of novel compoundsPhase identification, quality control, and analysis of polymorphism[3]
Resolution Atomic resolution[4]Lower resolution compared to SC-XRD[4]
Throughput Lower throughput, requires crystal growthHigh throughput, minimal sample preparation

Causality Behind Experimental Choices:

The choice between SC-XRD and PXRD is dictated by the research question. For the unambiguous determination of the molecular structure of a newly synthesized 1-methyl-1H-indazole derivative, SC-XRD is the gold standard .[8] It provides the complete, three-dimensional picture of the molecule and its arrangement in the crystal.

However, growing single crystals of sufficient quality can be a significant bottleneck. In such cases, or for routine analysis of bulk material, PXRD is the preferred method . It can rapidly confirm if a synthesized powder corresponds to a known crystal form by comparing its diffraction pattern to a database or a pattern calculated from a known single-crystal structure.[9]

Delving Deeper: A Step-by-Step Protocol for SC-XRD Analysis

The following protocol outlines the key steps in determining the crystal structure of a 1-methyl-1H-indazole derivative using SC-XRD.

Step 1: Growing High-Quality Single Crystals

This is often the most challenging step. The choice of crystallization method depends on the solubility and stability of the compound.

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until crystals form. This is a good starting point for many organic molecules.[10]

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.[10]

Expert Insight: The choice of solvent is critical. A systematic screening of different solvents and solvent mixtures is often necessary. The use of co-crystallizing agents can sometimes aid in obtaining high-quality crystals.[11]

Step 2: Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

  • Crystal Mounting: The crystal is carefully mounted on a glass fiber or a loop with a cryo-protectant if data is to be collected at low temperatures.[6]

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.[7]

  • Data Collection Strategy: A strategy is devised to collect a complete set of diffraction data by rotating the crystal in the X-ray beam.[12] Modern diffractometers automate this process.

  • Data Integration: The collected diffraction spots are integrated to determine their intensities.

Step 3: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. Software like SHELXT is commonly used for this step.[13]

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data using least-squares methods. This is typically done using software like SHELXL within a graphical interface such as Olex2.[6][13]

  • Validation: The final structure is validated to ensure its quality and correctness.

Below is a workflow diagram for the SC-XRD analysis of a 1-methyl-1H-indazole derivative.

sc_xrd_workflow cluster_experimental Experimental Protocol cluster_computational Computational Analysis crystal_growth Crystal Growth (e.g., Slow Evaporation) data_collection Data Collection (Diffractometer) crystal_growth->data_collection High-Quality Crystal data_processing Data Processing (Integration) data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution Diffraction Data structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement final_structure Final Crystal Structure (Validation) structure_refinement->final_structure

A streamlined workflow for single-crystal X-ray diffraction analysis.

The Power of Prediction: Computational Crystal Structure Prediction (CSP)

In recent years, computational methods for crystal structure prediction (CSP) have become increasingly powerful tools in solid-state chemistry.[14] CSP aims to predict the crystal structures of a molecule from its chemical diagram alone.[14]

The CSP Workflow

A typical CSP workflow involves two main stages:

  • Structure Generation: A large number of plausible crystal packing arrangements are generated using algorithms like random searching or evolutionary algorithms.[4][14]

  • Structure Relaxation and Ranking: The generated structures are then geometrically optimized, and their relative energies are calculated using force fields or quantum mechanical methods. The structures are then ranked based on their predicted stability.[4][14]

Machine learning is increasingly being integrated into CSP workflows to accelerate the process by predicting the most probable space groups and packing densities.[4][15][16][17]

Below is a conceptual workflow for computational crystal structure prediction.

csp_workflow cluster_input Input cluster_prediction Prediction Engine cluster_output Output molecular_structure 2D Molecular Structure of 1-Methyl-1H-Indazole Derivative structure_generation Crystal Structure Generation (Random Search, Evolutionary Algorithms) molecular_structure->structure_generation energy_minimization Energy Minimization & Ranking (Force Fields, DFT) structure_generation->energy_minimization predicted_structures Ranked List of Predicted Crystal Structures energy_minimization->predicted_structures experimental_validation Experimental Validation (Comparison with PXRD) predicted_structures->experimental_validation

A conceptual workflow for computational crystal structure prediction.

Expert Insight: CSP is particularly valuable for assessing polymorphism risk early in the drug development process.[3] By predicting the likely stable crystal forms, researchers can design crystallization experiments more rationally to target specific polymorphs.

Case Studies: The Influence of Substituents on Crystal Packing

The substitution pattern on the 1-methyl-1H-indazole ring can have a profound impact on the resulting crystal structure by influencing the types and strengths of intermolecular interactions. Let's compare the crystal structures of two derivatives: 1-methyl-1H-indazole-3-carboxylic acid and 3-(chloromethyl)-1-methyl-1H-indazole.

Compound1-Methyl-1H-indazole-3-carboxylic acid3-(Chloromethyl)-1-methyl-1H-indazole
Formula C₉H₈N₂O₂C₉H₉ClN₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
Key Intermolecular Interactions O-H···O hydrogen bonds forming dimersC-H···N and C-H···Cl interactions
Reference [5][10][17][18][19]

Analysis of Intermolecular Interactions:

  • In 1-methyl-1H-indazole-3-carboxylic acid , the dominant intermolecular interaction is the strong O-H···O hydrogen bond between the carboxylic acid groups of two adjacent molecules, forming a classic hydrogen-bonded dimer.[10][17] This robust interaction is a key driver of the crystal packing.

  • In contrast, 3-(chloromethyl)-1-methyl-1H-indazole lacks a strong hydrogen bond donor. Its crystal packing is governed by weaker C-H···N and C-H···Cl interactions. The nature and directionality of these weaker interactions determine the overall packing arrangement.

This comparison highlights a fundamental principle of crystal engineering: the introduction of different functional groups can lead to vastly different supramolecular assemblies. A thorough understanding of these interactions is crucial for predicting and controlling the crystal packing of 1-methyl-1H-indazole derivatives.

Conclusion and Future Outlook

The structural elucidation of 1-methyl-1H-indazole derivatives is a multifaceted endeavor that leverages both advanced experimental techniques and powerful computational methods. While SC-XRD remains the definitive method for determining the precise three-dimensional structure of these compounds, PXRD offers a rapid and reliable means for phase identification and quality control. Concurrently, computational crystal structure prediction is emerging as an indispensable tool for assessing polymorphism risk and guiding experimental crystallization studies.

As our understanding of intermolecular interactions continues to grow, so too will our ability to rationally design 1-methyl-1H-indazole derivatives with desired solid-state properties. The synergistic application of experimental and computational approaches will undoubtedly accelerate the development of new and improved pharmaceuticals based on this versatile molecular scaffold.

References

  • Creative Biostructure. (2025, April 14). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link]

  • Taniguchi, T., & Fukasawa, R. (2025, October 13). Faster and More Reliable Crystal Structure Prediction of Organic Molecules. Waseda University.
  • Taniguchi, T., & Fukasawa, R. (2025, November 7). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation.
  • Kang, Y., Liu, G., & Jian, F. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2257. [Link]

  • Thakral, S., & Zanon, J. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Molecules, 25(24), 5943. [Link]

  • Gryguc, M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1896-1907. [Link]

  • Schrödinger. (n.d.). Crystal Structure Prediction. [Link]

  • Cambridge Crystallographic Data Centre. (2023, July 19). Strengths and Limitations of Powder X-ray Diffraction. [Link]

  • AZoOptics. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD. [Link]

  • Hursthouse, M. B., & Huth, S. L. (2008, January 21). 1-Methyl-1H-indazole-3-carboxylic acid. eCrystals - University of Southampton. [Link]

  • Improved Pharma. (2026, February 1). The High-Quality Difference: Solid-State Data That Stands Up to FDA and Patent Review. [Link]

  • XtalPi. (n.d.). Crystal structure prediction empowering solid-state chemistry solutions. [Link]

  • Yamashita, T., et al. (2021). CrySPY: a crystal structure prediction tool accelerated by machine learning. Science and Technology of Advanced Materials, 22(1), 565-575. [Link]

  • Kang, Y., Liu, G., & Jian, F. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2257. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indazole. PubChem. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights. [Link]

  • Byrn, S. R., et al. (2010, November 1). Advanced Approaches to Effective Solid-state Analysis: X-Ray Diffraction, Vibrational Spectroscopy and Solid-state NMR. American Pharmaceutical Review. [Link]

  • Hursthouse, M. B., & Huth, S. L. (2008, January 21). 3-(Chloromethyl)-1-methyl-1H-indazole. eCrystals - University of Southampton. [Link]

  • Macrae, C. F., et al. (2020). Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography, 53(Pt 1), 226–235. [Link]

  • Lin, M.-H., et al. (2015). Synthesis of 2-Substituted Indazoles via a Copper-Catalyzed Domino Reaction. Organic & Biomolecular Chemistry, 13(43), 11376-11384.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Gryguc, M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1896-1907. [Link]

  • Oreate AI. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link]

  • Ozeki, T. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. In H. Oshio & G. N. Newton (Eds.), Instrumental Analysis of Coordination Compounds (Vol. 1, pp. 160-220). Royal Society of Chemistry.
  • Reddy, C. R., et al. (2019). Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. Beilstein Journal of Organic Chemistry, 15, 1347-1354. [Link]

  • Wikipedia. (n.d.). Crystal structure prediction. [Link]

  • Massachusetts Institute of Technology. (2005, September 29). Practical Aspects of Single Crystal X-ray Crystallography, Part 1. [Link]

  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

  • graphviz. (n.d.). Examples. [Link]

  • YouTube. (n.d.). Dot Language Graphviz. [Link]

  • ResearchGate. (n.d.). Single crystal X-ray diffraction data and structure refinement details of compound 1. [Link]

  • Ramle, A. Q., Tan, S. L., & Tiekink, E. R. T. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Crystals, 12(9), 1283. [Link]

  • Li, P., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(6), 3127-3133.
  • Schrödinger. (2024, October 23). Crystal structure prediction workflow for small molecule drug formulation. [Link]

  • Etter, M. C., & Baures, P. W. (1988). Triphenylphosphine oxide as a crystallization aid. Journal of the American Chemical Society, 110(2), 639-640.
  • Wang, L., et al. (2023). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. [Link]

  • DevTools daily. (n.d.). Graphviz examples. [Link]

  • DevTools Daily. (2021, January 19). Real examples of Graphviz. Medium. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • Stanford Synchrotron Radiation Lightsource. (2024, November 5). User Guide - Data Collection and Processing. [Link]

Sources

Comparative stability of benzyl bromide vs benzyl chloride indazole analogs

Author: BenchChem Technical Support Team. Date: March 2026

The Indazole N-Benzylation Guide: Comparative Stability and Reactivity of Benzyl Bromide vs. Benzyl Chloride

Indazoles represent a privileged class of nitrogen-containing heterocycles widely utilized in modern drug discovery, from kinase inhibitors to synthetic cannabinoid analogs. The N-alkylation of the indazole core—specifically N-benzylation—is a fundamental synthetic transformation. When designing a robust synthetic route, chemists are frequently forced to choose between benzyl bromide and benzyl chloride.

This guide provides an objective, data-driven comparison of these two reagents, focusing on their stability, reactivity, and mechanistic impact on regioselectivity, designed to help researchers make informed, causality-driven experimental choices.

Mechanistic Causality: Leaving Group Dynamics

The N-benzylation of indazoles proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where regioselectivity is heavily influenced by1[1]. The fundamental operational difference between the two benzyl halides lies in the polarizability and bond dissociation energy of the carbon-halogen bond.

  • Benzyl Bromide (BnBr): The bromide ion is a large, highly polarizable leaving group. The C–Br bond is relatively weak, which significantly lowers the activation energy of the S_N2 transition state. This makes BnBr highly reactive and 2[2]. However, this exact reactivity profile makes it highly susceptible to ambient hydrolysis and photolytic degradation during storage.

  • Benzyl Chloride (BnCl): The chloride ion is smaller and forms a stronger bond with the benzylic carbon. Consequently, benzyl chlorides offer 3[3]. The trade-off is a reduced reaction rate, 4 or catalytic additives (like NaI for in situ Finkelstein conversion) to achieve comparable yields[4].

Indazole possesses two nucleophilic nitrogen atoms (N1 and N2). Because BnBr is highly reactive, it often yields a higher proportion of the kinetic N2-isomer at lower temperatures. BnCl, requiring higher temperatures for activation, naturally pushes the system toward the thermodynamic N1-isomer.

SN2_Pathway Indazole Indazole Anion (Nucleophile) TransitionState SN2 Transition State [Partial Bond Formation] Indazole->TransitionState BenzylHalide Benzyl Halide (Electrophile) BenzylHalide->TransitionState N1_Product N1-Benzyl Indazole (Thermodynamic) TransitionState->N1_Product Major N2_Product N2-Benzyl Indazole (Kinetic) TransitionState->N2_Product Minor Halide Halide Leaving Group (Br- or Cl-) TransitionState->Halide

SN2 pathway for indazole N-benzylation highlighting N1/N2 regioselectivity and leaving group.

Comparative Experimental Data

The following table synthesizes the operational differences between the two reagents based on empirical stability and reactivity metrics.

ParameterBenzyl Bromide (BnBr)Benzyl Chloride (BnCl)
Leaving Group Ability Excellent (Br⁻ is highly polarizable)Moderate (Cl⁻ is less polarizable)
Reactivity (S_N2) High (Complete in 1–3 hours)Low to Moderate (Requires 12–24 hours)
Typical Alkylation Temp 0°C to 25°C60°C to 100°C
Bench Stability Low (Requires refrigeration, dark storage)High (Stable at room temperature)
Hydrolysis Susceptibility High (Rapidly degrades in atmospheric moisture)Low (Resistant to atmospheric moisture)
Primary Side Reactions Homocoupling, dialkylationMinimal

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for indazole N-benzylation is designed as a self-validating system. Every step includes an in-process control (IPC) to verify chemical causality.

Objective: Regioselective synthesis of N1-benzyl indazole. Reagents: Indazole analog (1.0 eq), Benzyl Halide (1.1 eq), K2CO3 (2.0 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the indazole analog in anhydrous DMF. Add finely powdered K2CO3.

    • Causality:2 over stronger bases like NaH because it provides a mild, heterogeneous deprotonation environment that prevents ring-degradation[2]. DMF is utilized because its high dielectric constant effectively solvates the potassium cation, leaving the indazole anion "naked" and highly nucleophilic[1].

    • Self-Validation: Stir at room temperature for 30 minutes. The solution should transition from clear to slightly yellow, indicating the successful formation of the indazole anion.

  • Electrophile Addition:

    • If using BnBr: Cool the mixture to 0°C. Add BnBr dropwise. The low temperature mitigates the highly exothermic S_N2 reaction and minimizes over-alkylation.

    • If using BnCl: Add BnCl at room temperature, then heat the reaction to 80°C. The thermal energy is required to 4[4].

  • Reaction Monitoring (IPC):

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). For BnBr, a fine white precipitate (KBr) will crash out of the DMF solution within 30 minutes, serving as a visual confirmation of leaving group displacement. KCl (from BnCl) is slightly more soluble in DMF, so precipitate formation may be delayed or less pronounced.

  • Quench and Extraction: Quench with ice water to hydrolyze any unreacted benzyl halide and precipitate the organic product. Extract with EtOAc and wash heavily with brine to remove residual DMF.

Workflow Prep 1. Reagent Prep (Anhydrous DMF) Base 2. Deprotonation (K2CO3, 30 min) Prep->Base Alkylation 3. Alkylation (Add BnBr or BnCl) Base->Alkylation Quench 4. Quench & Extract (H2O / EtOAc) Alkylation->Quench Analyze 5. HPLC/LC-MS (Regioisomer Ratio) Quench->Analyze

Self-validating experimental workflow for the N-benzylation of indazole analogs.

References

  • Source: google.
  • Source: google.
  • Source: researchgate.
  • Source: researchgate.

Sources

A Comparative Guide to Elemental Analysis Standards for 5-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug development and chemical research, the structural verification and purity assessment of novel chemical entities are foundational to progress. 5-(Bromomethyl)-1-methyl-1H-indazole, a heterocyclic compound, presents a common yet critical analytical challenge: the precise quantification of its elemental composition, which includes not only carbon, hydrogen, and nitrogen but also a halogen, bromine. An error in this fundamental characterization can compromise downstream applications, from mechanistic studies to regulatory submissions.

This guide provides an in-depth comparison of the primary and alternative methodologies for the elemental analysis of 5-(Bromomethyl)-1-methyl-1H-indazole. We will move beyond mere procedural lists to explore the causality behind methodological choices, ensuring that the protocols described are robust and self-validating. Our focus is on empowering researchers to select the most appropriate analytical standard for their specific needs, balancing accuracy, sample throughput, and the integrity of the material.

The Analytical Benchmark: Theoretical Composition

Before any analysis, the theoretical elemental composition must be calculated from the molecular formula, C₉H₉BrN₂. This provides the absolute benchmark against which all experimental results are measured.

Molecular Formula: C₉H₉BrN₂ Molecular Weight: 225.09 g/mol

ElementSymbolAtomic MassCountTotal MassPercentage (%)
CarbonC12.0119108.09948.02%
HydrogenH1.00899.0724.03%
BromineBr79.904179.90435.50%
NitrogenN14.007228.01412.45%

The widely accepted criterion for purity in academic and industrial settings is an experimental result that falls within ±0.4% of these theoretical values.[1][2] However, it is crucial to understand the capabilities and limitations of the techniques used to generate these values.

Primary Standard: Combustion Methodologies

The most definitive methods for determining C, H, N, and halogens in organic compounds are based on combustion. These techniques convert the elements into simple, easily quantifiable inorganic gases and ions.

Oxygen Flask Combustion (Schöniger Flask) followed by Titration

This classic technique serves as a foundational method for halogen determination in organic compounds.[3][4] Its elegance lies in its simplicity and reliance on well-established chemical principles.

Principle of Causality: The core principle is the complete, rapid oxidation of the organic matrix in a closed, oxygen-rich environment. This ensures that the bromine atom is quantitatively converted into hydrogen bromide (HBr), which can be trapped in an absorbing solution. Subsequent chemical reactions in the solution, such as reduction of any formed bromate and titration with a standardized silver nitrate solution, allow for precise quantification of the original bromine content.[3][4]

  • Sample Preparation: Accurately weigh 3-5 mg of 5-(Bromomethyl)-1-methyl-1H-indazole onto a piece of ashless filter paper. Fold the paper to securely enclose the sample, leaving a fuse strip.

  • Flask Preparation: Add 10 mL of an absorbing solution (e.g., 0.1 M potassium hydroxide) to a 500 mL thick-walled Erlenmeyer flask. If partial conversion to bromate is expected, add a reducing agent like hydrazine sulfate to the absorbing solution after combustion.[3]

  • Oxygen Purge: Purge the flask thoroughly with pure oxygen for 1-2 minutes to ensure an oxygen-rich atmosphere for complete combustion.

  • Ignition & Combustion: Secure the filter paper sample in a platinum gauze holder attached to the flask's stopper. Ignite the paper's fuse and immediately plunge the stopper into the flask. The flask should be held securely behind a safety shield during this process.[4]

  • Absorption: After combustion is complete (typically <30 seconds), allow the flask to cool. Shake the flask vigorously for 5-10 minutes to ensure all combustion products (primarily HBr gas) are fully absorbed into the alkaline solution, forming bromide ions (Br⁻).

  • Titration: Transfer the absorbing solution to a beaker, acidify with nitric acid, and perform a potentiometric titration with a standardized silver nitrate (AgNO₃) solution. The endpoint corresponds to the complete precipitation of silver bromide (AgBr), allowing for the calculation of the bromide concentration.

cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Analysis weigh Weigh Sample (3-5 mg) wrap Wrap in Ashless Paper weigh->wrap prep_flask Prepare Flask with Absorbing Solution wrap->prep_flask purge Purge Flask with O₂ prep_flask->purge ignite Ignite & Seal Flask purge->ignite absorb Cool & Absorb Gases ignite->absorb transfer Transfer & Acidify Solution absorb->transfer titrate Potentiometric Titration with AgNO₃ transfer->titrate calculate % Bromine Calculation titrate->calculate

Caption: Workflow for Bromine analysis by Oxygen Flask Combustion.

Combustion Ion Chromatography (CIC)

CIC represents the modern, automated evolution of combustion analysis. It couples a high-temperature combustion furnace with the high-resolution separation and detection capabilities of ion chromatography. This is the preferred method in high-throughput and regulated environments, and is standardized by methods like ASTM D7359 for other matrices.[5][6][7][8][9]

Principle of Causality: The sample undergoes oxidative pyrohydrolytic combustion at high temperatures (typically >900°C).[10] This process, often aided by steam, ensures the complete decomposition of the organic molecule and the conversion of bromine into hydrogen bromide (HX gas).[7][10] The resulting gas stream is then passed through an aqueous absorbing solution, where the HBr dissolves to form bromide ions. An aliquot of this solution is automatically injected into an ion chromatograph, which separates the bromide from other potential anions before it is quantified by a conductivity detector.[7]

  • Automation: Reduces operator error and increases throughput.

  • Multi-element Capability: Can simultaneously determine other halogens (Cl, F, I) and sulfur.[11]

  • Sensitivity: Offers lower detection limits compared to titration.

Alternative & Complementary Methodologies

While combustion methods are definitive, other techniques offer advantages in specific contexts, such as speed, non-destructive analysis, or ultra-trace sensitivity.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for elemental analysis known for its exceptional sensitivity. While typically used for metals, it can be adapted for bromine analysis.

Principle of Causality: The technique requires the sample to be in a liquid form. This is the critical step and a primary source of potential error. The solid 5-(Bromomethyl)-1-methyl-1H-indazole must first be completely digested, typically using microwave-assisted acid digestion, to break down the organic matrix and solubilize the bromine as bromide. The resulting liquid is then introduced into a high-temperature argon plasma (~8,000 K), which atomizes and ionizes the bromine atoms. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z 79 and 81 for bromine isotopes), allowing for highly sensitive detection.

Key Consideration: The choice of digestion procedure is paramount. Incomplete digestion can lead to inaccurate, low-biased results. The method's primary value is not for bulk purity assessment but for trace-level quantification of bromine in complex matrices (e.g., environmental or biological samples).

X-Ray Fluorescence (XRF) Spectroscopy

XRF stands out as a rapid and, most importantly, non-destructive technique.

Principle of Causality: The solid sample is irradiated with high-energy primary X-rays. This energy is absorbed by the bromine atoms, causing the ejection of a core-shell electron. To regain stability, an outer-shell electron drops to fill the vacancy, releasing a secondary, fluorescent X-ray in the process. The energy of this secondary X-ray is characteristic of the bromine atom, and its intensity is proportional to the bromine concentration in the sample.

Application: While XRF is generally not precise enough to meet the ±0.4% purity requirement for C, H, and N, it is an excellent and rapid method for confirming the presence of bromine and providing a semi-quantitative estimate. Its non-destructive nature means the sample can be recovered and used for other analyses. This makes it ideal for:

  • Rapid screening of reaction products in a synthesis workflow.

  • Confirming the identity of starting materials.

  • Detecting potential halogen contamination.

Caption: Decision tree for selecting an appropriate analytical method.

Performance Comparison

The choice of an analytical standard is a trade-off between various performance metrics. The following table summarizes the key characteristics of the discussed methods for the analysis of 5-(Bromomethyl)-1-methyl-1H-indazole.

ParameterCombustion (CIC/Titration)ICP-MSXRF Spectroscopy
Elements Detected C, H, N, S, HalogensMost elements, including BrHeavier elements (Na-U), excellent for Br
Analysis Type DestructiveDestructiveNon-destructive
Sample Prep Simple (weighing)Complex (Microwave Digestion)Minimal (pelletizing may be needed)
Primary Use Case Purity & Stoichiometry Ultra-trace quantificationRapid screening & ID confirmation
Typical Accuracy Excellent (meets ±0.4% rule)High (dependent on digestion)Moderate to Good (for Br)
Precision (%RSD) < 1%< 3%1-5%
Detection Limit (Br) ppm (mg/kg)ppb (µg/kg) ppm (mg/kg)
Throughput Moderate (automated CIC)Low to ModerateHigh

Trustworthiness & Method Validation

Regardless of the chosen method, the results are only trustworthy if the system is properly validated.

  • Calibration: All quantitative methods must be calibrated using Certified Reference Materials (CRMs).[12] While a specific CRM for 5-(Bromomethyl)-1-methyl-1H-indazole is unlikely, a well-characterized, structurally similar compound like 4-Bromobenzoic acid can be used. These CRMs are manufactured under stringent ISO 17034 and analyzed in ISO 17025 accredited labs.[13][14]

  • System Suitability: Before running the sample, a check standard should be analyzed to confirm the system is performing within established parameters.

  • Sample Integrity: For combustion analysis, ensure the sample is homogenous and dry. Hygroscopic samples can lead to inaccurate results for hydrogen and other elements.

By understanding the fundamental principles and comparative performance of these analytical standards, researchers can confidently characterize novel compounds like 5-(Bromomethyl)-1-methyl-1H-indazole, ensuring data integrity and accelerating the pace of drug discovery and development.

References

  • Royal Society Publishing. (n.d.). The influence of bromine compounds on combustion processes. Retrieved from [Link]

  • Royal Society Publishing. (n.d.). The influence of bromine compounds on combustion processes. Retrieved from [Link]

  • ASTM International. (n.d.). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. Retrieved from [Link]

  • PubMed. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Retrieved from [Link]

  • Conti Testing Laboratories. (n.d.). ASTM D7359. Retrieved from [Link]

  • Central Laboratories UCT Prague. (2016). Laboratory of Organic Elemental Analysis. Retrieved from [Link]

  • Analytik Jena. (n.d.). ASTM D7359. Retrieved from [Link]

  • Analytice. (2018). Laboratory evaluation of halogenated compound content. Retrieved from [Link]

  • Infinita Lab. (2023). ASTM D7359 Test Method for Total Fluorine, Chlorine, and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion Followed by Ion Chromatography Detection. Retrieved from [Link]

  • Intertek Inform. (2018). ASTM D 7359 : 2018 Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). Retrieved from [Link]

  • Analytik Jena. (2022). Opportunities of Overall Halogen Determination. Retrieved from [Link]

  • Trace Elemental Instruments. (n.d.). ASTM D7359. Retrieved from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

  • LCGC. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2026). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved from [Link]

  • AZoM. (2023). The Problems Associated With Elemental Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-1H-indazole. Retrieved from [Link]

  • NIH. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Agilent. (n.d.). Agilent Inorganic Certified Reference Materials and Standards. Retrieved from [Link]

  • RSC Publishing. (n.d.). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • ESSLAB. (n.d.). Organic Certified Reference Materials. Retrieved from [Link]

  • NIH. (2022). Chemists Debate the Value of Elemental Analysis. Retrieved from [Link]

Sources

Safety Operating Guide

5-(Bromomethyl)-1-methyl-1H-indazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-(Bromomethyl)-1-methyl-1H-indazole Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Chemical Safety Officers, Drug Development Leads

Executive Directive: Operational Safety & Compliance

Do not treat this compound as standard organic waste. 5-(Bromomethyl)-1-methyl-1H-indazole is a potent alkylating agent and a lachrymator . Its structural core—a benzyl bromide derivative—possesses high reactivity toward nucleophiles (DNA, proteins), posing severe risks of chemical burns, respiratory damage, and long-term toxicity.

The Golden Rule of Disposal:

  • Preferred: Chemically deactivate (quench) the reactive bromide moiety before it leaves your fume hood.

  • Alternative: If direct disposal is necessary, it must be segregated as "High Hazard/Reactive" waste to prevent downstream accidents.

Hazard Identification & Risk Assessment

Before initiating any disposal workflow, you must understand the specific threats this molecule poses.[1][2]

Hazard ClassSpecific RiskMechanism of Action
Alkylating Agent High The benzylic carbon-bromine bond is weak; it readily transfers the alkyl group to biological nucleophiles (DNA), causing mutations or cell death.
Lachrymator High Vapors cause severe irritation to eyes and respiratory tract.[1] Even milligram quantities can evacuate a lab if not contained.
Corrosive Moderate/High Hydrolysis releases Hydrogen Bromide (HBr), an acidic gas that corrodes tissue and metal.
Reactivity Moderate Reacts violently with strong oxidizers, bases, and active metals.

Disposal Decision Matrix

Use this logic flow to determine the correct disposal route for your specific situation.

DisposalMatrix Start Start: Identify Waste State IsPure Is the waste pure solid/liquid? Start->IsPure IsReactionMix Is it a reaction mixture? Start->IsReactionMix QuantityCheck Quantity > 5g? IsPure->QuantityCheck SolventCheck Is solvent compatible with oxidizers? IsReactionMix->SolventCheck DirectDisposal PROTOCOL B: Direct Hazardous Waste Disposal QuantityCheck->DirectDisposal Yes (Too risky to quench) Quench PROTOCOL A: Chemical Deactivation (Quenching) QuantityCheck->Quench No (Safe to quench) SolventCheck->DirectDisposal No SolventCheck->Quench Yes

Figure 1: Decision matrix for selecting the appropriate disposal pathway. Green paths indicate the preferred "Green Chemistry" approach.

Protocol A: Chemical Deactivation (Quenching)

Objective: Convert the reactive alkyl bromide into a non-volatile, water-soluble, and non-toxic Bunte Salt using Sodium Thiosulfate. This is the safest method for laboratory-scale disposal.

Mechanism:



Reagents Required:
  • Solvent: Acetone or Ethanol (to dissolve the organic compound).

  • Quencher: Sodium Thiosulfate (

    
    ), 10% w/v aqueous solution.
    
  • PPE: Nitrile gloves (double gloved), chemical splash goggles, lab coat, working fume hood.

Step-by-Step Procedure:
  • Preparation:

    • Dissolve the 5-(Bromomethyl)-1-methyl-1H-indazole waste in a minimal amount of acetone or ethanol.

    • Prepare a 10% Sodium Thiosulfate solution (approx. 2 equivalents relative to the bromide).

  • Reaction (The Quench):

    • Slowly add the thiosulfate solution to the organic waste with stirring.

    • Observation: The mixture may warm slightly. If the solution was colored (due to free bromine or impurities), it should fade to pale yellow or colorless.[3]

    • Stir at room temperature for 1-2 hours to ensure complete conversion to the Bunte salt.

  • Verification (Optional but Recommended):

    • Take a small aliquot and check pH (should be neutral).

    • TLC monitoring can confirm the disappearance of the starting material (benzyl bromide derivatives are usually less polar than the Bunte salt).

  • Final Disposal:

    • The resulting mixture is now a mixture of organic solvent and aqueous salt.

    • Dispose of the entire mixture into the Halogenated Organic Waste container.

    • Note: Although deactivated, the solvent content requires it to be treated as chemical waste, not drain waste.

Protocol B: Direct Disposal (High Quantity/Pure)

If you have a large quantity (>5g) or cannot safely perform the quench, follow these strict packaging rules to protect waste handlers.

  • Primary Container:

    • Use a chemically resistant glass or HDPE container with a screw-top lid.

    • Do not fill more than 80% to allow for vapor expansion.

  • Labeling (Critical):

    • Apply a hazardous waste tag immediately.

    • Chemical Name: Write "5-(Bromomethyl)-1-methyl-1H-indazole".

    • Hazard Checkboxes: Mark "Toxic," "Corrosive," and "Reactive."

    • Special Warning: Write "LACHRYMATOR - ALKYLATING AGENT" in bold red marker on the tag.

  • Secondary Containment:

    • Place the primary container inside a sealable plastic bag (Ziploc type).

    • Place this bag inside a secondary plastic bin or bucket before transport to the waste accumulation area.

Emergency Response: Spills & Exposure

In case of Spill (>10 mL or powder release):

  • Evacuate: Clear the immediate area. The lachrymatory vapors will spread quickly.

  • Isolate: Close the lab door and post a "DO NOT ENTER" sign.

  • PPE for Cleanup: You must wear a half-face respirator with organic vapor cartridges, goggles, and double nitrile gloves.

  • Neutralization:

    • Cover the spill with a 1:1 mixture of soda ash (Sodium Carbonate) and clay cat litter .

    • Alternatively, pour 10% Sodium Thiosulfate over the spill before absorbing it to deactivate the bromide.

  • Collection: Scoop absorbed material into a wide-mouth jar, label as "Hazardous Spill Debris," and dispose of via EHS.

References

  • Organic Syntheses. (2009). Working with Hazardous Chemicals: Benzyl Bromide Handling. Org. Synth. 2009, 86, 18. Retrieved from [Link]

  • Dartmouth College EHS. (2023). Hazardous Waste Disposal Guide: Lachrymatory and Alkylating Agents. Retrieved from [Link]

  • U.S. EPA. (2025). RCRA Waste Classification for Halogenated Organic Compounds (40 CFR Part 261). Retrieved from [Link]

Sources

Personal protective equipment for handling 5-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see laboratories underestimate the logistical and safety requirements of benzylic halides. While 5-(Bromomethyl)-1-methyl-1H-indazole (CAS: 1203160-22-8) is an invaluable building block in pharmaceutical development—particularly for synthesizing kinase inhibitors and modulating neurotransmitter activity[1]—it is fundamentally a highly reactive electrophile.

Standard "lab coat and safety glasses" protocols are inadequate. Handling this compound requires a self-validating safety system where physical barriers (PPE) and chemical controls (quenching) work in tandem to eliminate exposure risks. This guide provides the definitive operational, protective, and disposal framework for handling 5-(Bromomethyl)-1-methyl-1H-indazole safely.

Mechanistic Hazard Profile

To understand the required PPE, you must first understand the causality of the hazard. The dangers of 5-(Bromomethyl)-1-methyl-1H-indazole stem from the highly polarized carbon-bromine (C-Br) bond at the benzylic position:

  • Potent Alkylating Agent (Genotoxicity/Cytotoxicity): The benzylic carbon is highly susceptible to bimolecular nucleophilic substitution (

    
    ). In a biological environment, it acts as an alkylating agent, covalently bonding to nucleophilic sites on DNA and proteins, which can lead to severe cellular damage and mutagenesis[2][3].
    
  • Severe Lachrymator: Like many bromomethyl derivatives, this compound is a potent lachrymator. Its vapors attack the sensory nerve endings of the cornea, causing debilitating tearing, temporary blindness, and severe respiratory tract irritation[4][5].

  • Hydrolytic Instability: Upon exposure to ambient moisture, the compound slowly hydrolyzes, releasing corrosive hydrogen bromide (HBr) gas[6].

HazardMitigation cluster_Hazards Primary Chemical Hazards cluster_PPE Mandatory PPE & Controls Compound 5-(Bromomethyl)-1-methyl-1H-indazole Electrophile Potent Alkylating Agent (Genotoxic/Cytotoxic) Compound->Electrophile Lachrymator Lachrymator (Severe Eye/Mucosal Irritant) Compound->Lachrymator Hydrolysis Moisture Sensitive (Generates Corrosive HBr) Compound->Hydrolysis Gloves Double Gloving (Nitrile/Butyl Rubber) Electrophile->Gloves Prevents Skin Absorption Eyes Splash Goggles + Face Shield Lachrymator->Eyes Prevents Corneal Damage Ventilation Chemical Fume Hood (>100 fpm face velocity) Lachrymator->Ventilation Captures Vapors Hydrolysis->Ventilation Exhausts HBr Gas

Caption: Mechanistic hazard logic tree mapping chemical properties to required PPE and engineering controls.

Quantitative PPE Specifications

When selecting PPE, you must account for both the neat solid and the solvents used to dissolve it (e.g., Dichloromethane, DMF), as solvents act as rapid permeation enhancers for alkylating agents[7].

PPE CategoryMaterial SpecificationMin. ThicknessEst. Breakthrough TimeMechanistic Rationale
Outer Gloves Nitrile (Disposable)8 mil30-60 min (Neat)Acts as a sacrificial layer; protects against incidental powder contact. Must be changed immediately if contaminated.
Inner Gloves Butyl Rubber or Viton15 mil>240 minCore barrier; highly resistant to alkylating agents and carrier solvents. Prevents systemic dermal absorption.
Eye Protection Indirect Vented GogglesN/AN/AForms a vapor-tight seal against the face to prevent lachrymatory vapors from triggering corneal nerve receptors.
Face/Body Face Shield + Tyvek ApronN/A>480 minDefends against splash hazards during solvent addition and prevents aerosolized powders from settling on standard lab coats.

Operational Workflow: A Self-Validating Protocol

To ensure trustworthiness in your methodology, the handling of 5-(Bromomethyl)-1-methyl-1H-indazole must follow a strict, self-validating operational flow. This means every step inherently checks the safety of the previous step.

Phase 1: Pre-Operation Setup
  • Ventilation Verification: Conduct all work inside a certified chemical fume hood. Verify the face velocity is between 0.5 m/s (100 fpm) and 0.6 m/s (120 fpm).

  • Zone Demarcation: Lay down a disposable, chemical-resistant bench pad. Mark the area as an "Alkylating Agent / Lachrymator Work Zone."

  • Tool Selection: Use static-free spatulas (e.g., PTFE-coated) to prevent the fine powder from aerosolizing due to electrostatic discharge.

Phase 2: Active Handling
  • Donning PPE: Apply the inner Butyl gloves, followed by the outer Nitrile gloves. Don the Tyvek apron, indirect vented goggles, and face shield.

  • Dispensing: Open the reagent bottle only deep inside the fume hood. Weigh the material directly into a tared reaction vessel. Never transport unsealed containers across the laboratory.

  • Solvent Addition: Add your reaction solvent slowly. Be prepared for potential exothermic reactions or off-gassing if the solvent contains trace moisture (which generates HBr)[6].

Phase 3: In-Situ Quenching & Decontamination

Do not dispose of raw 5-(Bromomethyl)-1-methyl-1H-indazole into standard waste streams. You must chemically neutralize (quench) the reactive electrophile to protect downstream waste handlers.

  • The Quench Solution: Prepare a 10% aqueous solution of Sodium Thiosulfate (

    
    ) or a dilute amine solution (e.g., 5% ethanolamine).
    
  • Neutralization: Submerge all spatulas, weigh boats, and contaminated glassware into the quench solution for a minimum of 30 minutes. The nucleophilic thiosulfate or amine will attack the bromomethyl group, converting it into a benign, non-lachrymatory thioether or amine derivative.

  • Validation: Once quenched, the equipment is safe to be rinsed with water and transferred to standard cleaning protocols.

OperationalWorkflow Start 1. Preparation & Setup (Verify Hood Velocity) PPE 2. Don Mandatory PPE (Double Gloves, Goggles, Apron) Start->PPE Hood 3. Execute in Fume Hood (Use Static-Free Tools) PPE->Hood Quench 4. In-Situ Quenching (10% Sodium Thiosulfate) Hood->Quench Waste 5. Halogenated Waste Segregation Quench->Waste Doff 6. Safe Doffing & Hand Washing Waste->Doff

Caption: Step-by-step operational and disposal workflow ensuring zero downstream exposure.

Emergency Response & Spill Logistics

In the event of a failure in the primary containment system, execute the following protocols immediately:

  • Small Spills (<50g inside the hood): Do not sweep. Cover the spill with an absorbent material pre-wetted with the 10% Sodium Thiosulfate quenching solution. Allow 30 minutes for the alkylating agent to be neutralized before scooping the slurry into a sealed, halogenated waste container[8].

  • Large Spills (Outside the hood): Evacuate the laboratory immediately. The lachrymatory vapors will rapidly overwhelm standard room ventilation[4]. Re-entry requires a HAZMAT team equipped with Self-Contained Breathing Apparatus (SCBA) and fully encapsulated chemical suits.

  • Dermal Contact: Immediately doff contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Do not apply neutralizing chemicals directly to the skin, as the exothermic reaction will worsen the chemical burn[5].

  • Ocular Contact: The lachrymatory effect will cause involuntary eye closure. Forcibly hold the eyelids open and irrigate at an emergency eyewash station for 15-20 minutes. Seek immediate ophthalmological emergency care[8].

References

  • Division of Research Safety, University of Illinois. "Hazard Awareness: Alkylating Agents." University of Illinois.[Link]

  • Environmental Health and Safety, LSU Health. "Standard Operating Procedure for Alkylating Agents." LSU Health.[Link]

  • Zoro / TCI Chemicals. "Material Safety Data Sheet: 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene (Lachrymator Hazards)." Zoro. [Link]

  • Medtecs Business Solutions. "Oncology PPE: Permeation Data for Alkylating Agents." Medtecs. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.